Technical Documentation Center

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
  • CAS: 1279034-29-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid: A Key Building Block in Modern Peptide Science

For Immediate Release [City, State] – January 21, 2026 – In the landscape of innovative peptide therapeutics and drug discovery, the strategic incorporation of unnatural amino acids is paramount for enhancing stability,...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 21, 2026 – In the landscape of innovative peptide therapeutics and drug discovery, the strategic incorporation of unnatural amino acids is paramount for enhancing stability, modulating bioactivity, and refining pharmacokinetic profiles. Among these crucial building blocks is Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a specialized derivative that offers unique steric and electronic properties to medicinal chemists and peptide scientists. This technical guide provides an in-depth exploration of its core attributes, synthesis, and application in solid-phase peptide synthesis (SPPS), serving as an essential resource for researchers at the forefront of peptide-based drug development.

Core Compound Identification and Properties

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a non-proteinogenic amino acid derivative distinguished by an ethoxy group on the beta-carbon of the butanoic acid backbone. This modification, coupled with the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, renders it a valuable asset for extending the chemical diversity of synthetic peptides.

Table 1: Physicochemical Properties of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

PropertyValueSource
CAS Number 1279034-29-5[1]
Molecular Formula C₂₁H₂₃NO₅[1]
Molecular Weight 369.42 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Purity Typically ≥95% by HPLC[2]
Storage Conditions 4°C, sealed in a dry environment[2]

Strategic Importance in Peptide Synthesis and Drug Discovery

The introduction of unnatural amino acids like Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a cornerstone of modern drug discovery, enabling the development of peptides with improved therapeutic potential.[3] The ethoxy side chain can introduce subtle yet significant changes to a peptide's conformation and binding affinity, potentially leading to enhanced target specificity and reduced off-target effects. Furthermore, the modification can confer resistance to enzymatic degradation, a critical factor in improving the in vivo half-life of peptide-based drugs.[3]

The Fmoc protecting group is central to the widely adopted solid-phase peptide synthesis (SPPS) methodology.[4] Its base-lability allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups, a fundamental principle of Fmoc-SPPS.[4]

Synthesis and Quality Control

While a specific, detailed synthesis protocol for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid from readily available starting materials is not extensively documented in publicly accessible literature, its synthesis can be conceptually approached through established organic chemistry transformations. A plausible synthetic route would involve the stereoselective synthesis of the (2S,3S)-2-amino-3-ethoxybutanoic acid core, followed by the protection of the alpha-amino group with an Fmoc reagent.

The synthesis of the core amino acid could potentially be achieved through modifications of known procedures for threonine derivatives, such as etherification of the hydroxyl group of a suitably protected threonine precursor.[5] The subsequent Fmoc protection is a standard procedure in peptide chemistry, typically involving the reaction of the free amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base.[6]

Diagram 1: Conceptual Synthetic Pathway

G cluster_0 Core Synthesis cluster_1 Fmoc Protection Protected Threonine Derivative Protected Threonine Derivative (2S,3S)-2-amino-3-ethoxybutanoic acid (2S,3S)-2-amino-3-ethoxybutanoic acid Protected Threonine Derivative->(2S,3S)-2-amino-3-ethoxybutanoic acid Etherification Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (2S,3S)-2-amino-3-ethoxybutanoic acid->Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid Fmoc-Cl or Fmoc-OSu, Base

Caption: Conceptual overview of the synthesis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Rigorous quality control is imperative to ensure the suitability of this building block for peptide synthesis. High-purity Fmoc-amino acids are critical for achieving high peptide yields and simplifying purification.[4] Standard analytical techniques for quality assessment include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and stereochemistry.

Application in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. The process involves two key steps: Fmoc deprotection and coupling of the subsequent amino acid.

Diagram 2: Fmoc-SPPS Cycle for Incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

G Start Start Fmoc Deprotection Fmoc Deprotection Start->Fmoc Deprotection Resin-bound peptide Washing Washing Fmoc Deprotection->Washing 20% Piperidine in DMF Coupling Coupling Washing->Coupling DMF Final Washing Final Washing Coupling->Final Washing Activated Fmoc-amino acid, Coupling reagents End End Final Washing->End DMF, DCM

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Experimental Protocol: Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is a critical step to allow for the subsequent coupling reaction.

Step-by-Step Methodology:

  • Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Deprotection: The DMF is drained, and a 20% solution of piperidine in DMF is added to the resin.[7]

  • Incubation: The reaction mixture is agitated at room temperature for a specified period, typically 5-20 minutes. The reaction progress can be monitored by UV spectroscopy by detecting the released dibenzofulvene-piperidine adduct.

  • Washing: The deprotection solution is drained, and the resin is thoroughly washed with DMF to remove all traces of piperidine and the dibenzofulvene adduct.[7]

Causality and Self-Validation: The use of a secondary amine base like piperidine is crucial for the beta-elimination mechanism that cleaves the Fmoc group.[4] The thorough washing is a self-validating step; residual piperidine can neutralize the incoming activated amino acid in the subsequent coupling step, leading to incomplete coupling and truncated peptide sequences.

Experimental Protocol: Coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

Once the N-terminal Fmoc group of the resin-bound peptide is removed, the next amino acid in the sequence, in this case, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, is introduced.

Step-by-Step Methodology:

  • Activation: In a separate vessel, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (typically 3-5 equivalents relative to the resin loading) is pre-activated. Common activation methods involve the use of a coupling reagent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[7]

  • Coupling Reaction: The activated amino acid solution is added to the deprotected peptide-resin.

  • Incubation: The reaction is allowed to proceed with agitation for 1-2 hours at room temperature. For sterically hindered amino acids, longer coupling times or the use of more potent coupling reagents may be necessary.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

Expertise and Trustworthiness: The choice of coupling reagent and reaction conditions is critical for efficient peptide bond formation, especially with non-natural or sterically hindered amino acids. The pre-activation step ensures the formation of a highly reactive species that readily acylates the free N-terminal amine of the growing peptide chain. Monitoring the completion of the coupling reaction, for instance, using a colorimetric test like the Kaiser test, is a self-validating measure to ensure the fidelity of the peptide sequence.

Conclusion and Future Outlook

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid represents a valuable tool in the arsenal of peptide chemists and drug discovery professionals. Its unique structural features offer opportunities to fine-tune the properties of peptide-based therapeutics. The well-established protocols of Fmoc-SPPS provide a robust framework for its incorporation into novel peptide sequences. As the demand for more sophisticated and effective peptide drugs continues to grow, the exploration and application of such specialized building blocks will undoubtedly play a pivotal role in advancing the field.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 296-311.
  • Google Patents. (2013). CN103450040A - Synthesis method of D-threonine.
  • Angell, Y. L., et al. (2007). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. The Journal of Organic Chemistry, 72(21), 8103-8106.
  • Lee, Y. U., et al. (2023). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. Journal of the American Chemical Society, 145(4), 2469-2477.
  • Sureshbabu, V. V., et al. (2007). Improved synthesis of D-allothreonine derivatives from L-threonine. Tetrahedron: Asymmetry, 18(12), 1471-1476.
  • Bofill, J. M., et al. (2003). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 103(9), 3715-3754.
  • Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 9(1), 36-46.
  • Amblard, M., et al. (2006). Overview of Custom Peptide Synthesis. Methods in Molecular Biology, 339, 91-106.
  • Kitani, S., et al. (2020). Biosynthesis of the Threonine-Derived Ethephon and Its Application for Fruit Ripening. Journal of Agricultural and Food Chemistry, 68(47), 13384-13391.
  • AAPPTec, LLC. (n.d.).
  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7589.
  • Li, X., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(16), 6353-6358.
  • Howei Pharm. (n.d.). CAS 1279034-29-5 C21H23NO5 Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Threonine. Retrieved from [Link]

  • Sigma-Aldrich. (2024).
  • Anaspec. (n.d.). Fmoc-(2S,3S)-2-amino-3-methoxybutanoic acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid: A Non-Canonical Building Block for Advanced Peptide Synthesis

Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer a unique combination of high target specificity and potent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer a unique combination of high target specificity and potent biological activity, bridging the gap between small molecules and large biologics.[1][2] The 20 proteinogenic amino acids form the bedrock of natural peptides and proteins. However, to overcome inherent limitations such as poor metabolic stability and limited conformational diversity, medicinal chemists are turning to non-canonical amino acids (ncAAs).[1][3][4][5] The incorporation of ncAAs is a powerful strategy to engineer novel peptides with enhanced stability, refined selectivity, and improved pharmacological profiles, thereby accelerating the journey from discovery to clinical translation.[3][5][6]

This guide provides a comprehensive technical overview of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid , a stereochemically defined, O-alkylated threonine derivative. We will explore its fundamental properties, plausible synthetic routes, and its application in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This document serves as a practical resource for researchers aiming to leverage this unique building block to construct designer peptides with tailored functionalities for advanced therapeutic and research applications.

Physicochemical and Structural Properties

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a synthetic amino acid derivative designed for direct use in Fmoc SPPS. The N-terminal amine is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain features a stable ethyl ether modification on the beta-hydroxyl group of the threonine scaffold. The specific (2S,3S) stereochemistry corresponds to that of L-allothreonine.

Key Properties Summary

A compilation of the core physicochemical data for this compound is presented below.

PropertyValueSource(s)
Molecular Weight 369.42 g/mol [1]
Molecular Formula C₂₁H₂₃NO₅[1]
CAS Number 1279034-29-5[1]
Canonical SMILES CCOC(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13(Structure-based)
Appearance White to off-white solid(Typical for Fmoc-AAs)
Solubility Soluble in DMF, NMP, DCM(Inferred from SPPS use)
Purity >97% (Typically)(Supplier-dependent)

Synthesis and Stereochemical Control

The synthesis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid requires precise control over two chiral centers. While multiple synthetic strategies for O-alkylated amino acids exist, a common and effective approach involves the stereoselective alkylation of a suitably protected threonine derivative. A plausible and efficient synthetic workflow starting from commercially available Fmoc-L-allothreonine (Fmoc-(2S,3S)-2-amino-3-hydroxybutanoic acid) is outlined below.

Proposed Synthetic Workflow

The key challenge in the synthesis is the selective O-alkylation of the side-chain hydroxyl group without affecting the carboxylic acid or the N-Fmoc group. This is typically achieved by temporarily protecting the carboxylic acid, followed by O-alkylation and subsequent deprotection.

G cluster_0 Synthesis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid A Start: Fmoc-(2S,3S)-Thr-OH B Carboxyl Protection (e.g., Benzyl ester formation) BnBr, Base A->B C Fmoc-(2S,3S)-Thr-OBn B->C D Side-Chain O-Alkylation (e.g., Williamson Ether Synthesis) EtI, Ag₂O or NaH C->D E Fmoc-(2S,3S)-Thr(OEt)-OBn D->E F Carboxyl Deprotection (e.g., Hydrogenolysis) H₂, Pd/C E->F G Final Product: Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid F->G

Figure 1: Proposed synthetic workflow for the target compound.
Causality in Synthetic Strategy
  • Stereocontrol: The starting material, Fmoc-L-allothreonine, already possesses the desired (2S,3S) stereochemistry. The subsequent reaction conditions (esterification, ether synthesis, hydrogenolysis) are specifically chosen because they do not typically epimerize the α- or β-carbons, thus preserving the stereochemical integrity of the molecule.

  • Protecting Group Strategy:

    • The Fmoc group is stable under the conditions required for O-alkylation and benzyl ester hydrogenolysis, making it an ideal N-terminal protecting group.

    • A benzyl ester is an effective temporary protecting group for the carboxylic acid. Its key advantage is that it can be removed via catalytic hydrogenolysis, a mild method that is orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups (like tBu) often used in peptide synthesis.

  • Alkylation Conditions: The use of a strong base like sodium hydride (NaH) or a milder activator like silver oxide (Ag₂O) with ethyl iodide (EtI) ensures efficient formation of the ethyl ether on the sterically accessible secondary alcohol of the allothreonine side chain.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is its direct incorporation into peptide chains using the well-established Fmoc/tBu SPPS methodology.[7][8] The process is cyclical, involving the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Standard SPPS Cycle for Incorporation

The following diagram illustrates the key steps for incorporating the title amino acid into a growing peptide chain anchored to a solid support (e.g., Rink Amide resin).

spss_cycle Resin Peptide-Resin (Free N-terminus) Coupling 1. Amino Acid Coupling - Fmoc-(2S,3S)-Thr(OEt)-OH - Activator (e.g., HCTU/HATU) - Base (e.g., DIPEA) - Solvent (DMF) Resin->Coupling Wash1 2. Wash Step (Remove excess reagents) DMF, DCM Coupling->Wash1 FmocResin Fmoc-Thr(OEt)-Peptide-Resin Wash1->FmocResin Deprotection 3. Fmoc Deprotection 20% Piperidine in DMF FmocResin->Deprotection Wash2 4. Wash Step (Remove Piperidine & Dibenzofulvene) DMF Deprotection->Wash2 NextCycle Ready for next coupling cycle Wash2->NextCycle NextCycle->Coupling Repeat Cycle

Figure 2: Standard Fmoc-SPPS cycle for amino acid incorporation.
Detailed Experimental Protocol (Manual Synthesis Example)

This protocol describes a single coupling cycle on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide Resin (pre-swollen in DMF) with a free N-terminal amine.

  • Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (0.4 mmol, 4 eq.).

  • HCTU (0.4 mmol, 4 eq.).

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

Methodology:

  • Resin Preparation:

    • Ensure the peptide-resin from the previous cycle has undergone Fmoc deprotection and has been thoroughly washed with DMF. The N-terminus must be a free amine.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid and HCTU in DMF.

    • Add DIPEA to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Rationale: HCTU is a highly efficient coupling reagent that rapidly forms an activated ester, minimizing potential side reactions. DIPEA acts as a non-nucleophilic base to neutralize the protonated amine on the resin and facilitate the coupling reaction.[8] Using a 4-fold excess drives the reaction to completion.

  • Washing:

    • Drain the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

    • Rationale: Piperidine is a secondary amine that cleaves the Fmoc group via a β-elimination mechanism. A two-stage deprotection ensures complete removal.[7][9]

  • Final Washing:

    • Drain the deprotection solution.

    • Wash the peptide-resin thoroughly with DMF (5-6x) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • The resin is now ready for the next amino acid coupling cycle.

After the full peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[7]

Significance of the O-Ethyl Modification

The introduction of an O-ethyl group in place of the natural hydroxyl group on the threonine side chain can impart significant and beneficial changes to the resulting peptide's properties.

  • Increased Hydrophobicity: The ethyl group increases the local hydrophobicity of the peptide. This can enhance interactions with hydrophobic pockets in target proteins or influence membrane permeability.

  • Metabolic Stability: The ether linkage is chemically robust and resistant to degradation by proteases and peptidases, which often target polar or charged residues. This modification can significantly increase the in-vivo half-life of a peptide therapeutic.

  • Conformational Constraint: The replacement of a hydrogen-bond-donating hydroxyl group with a non-donating ether group eliminates a potential intramolecular or intermolecular hydrogen bond. This can alter the local conformational preferences of the peptide backbone, potentially stabilizing specific secondary structures like β-turns or helical motifs that may be crucial for biological activity.[10][11] While the direct effect of O-ethylation is less studied than O-glycosylation, the principle of altering local polarity and steric bulk to influence folding remains the same.

  • Elimination of O-Glycosylation/Phosphorylation: For peptides where the native sequence contains a threonine that is a site for unwanted post-translational modifications (like glycosylation or phosphorylation), replacing it with an O-ethylated version permanently blocks these pathways.

Characterization of the Final Peptide

To confirm the successful incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid and to assess the purity of the final synthetic peptide, a combination of analytical techniques is required.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide after cleavage.[12][13] A gradient of water/acetonitrile containing 0.1% TFA is typically used. The increased hydrophobicity from the ethoxy group will likely result in a longer retention time compared to an analogous peptide containing a standard threonine.

  • Mass Spectrometry (LC-MS): Liquid chromatography coupled with mass spectrometry is essential to confirm the identity of the synthesized peptide.[2][14] The observed molecular weight should match the theoretical calculated mass. The mass difference between a peptide with Thr and one with Thr(OEt) is +28.03 Da (C₂H₄), providing a clear signature of successful incorporation.

  • Tandem Mass Spectrometry (MS/MS): For longer peptides, MS/MS fragmentation can be used to sequence the peptide and confirm the exact location of the modified residue within the sequence.

Conclusion

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a valuable tool for peptide chemists and drug developers. Its unique combination of a stereochemically defined backbone, a base-labile Fmoc protecting group for seamless integration into SPPS workflows, and a stable O-ethyl side-chain modification offers a reliable method for enhancing the drug-like properties of synthetic peptides. By providing increased hydrophobicity, blocking unwanted post-translational modifications, and conferring metabolic stability, this non-canonical amino acid enables the rational design of next-generation peptide therapeutics with superior performance and efficacy.

References

  • Parry, C., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link][1][4]

  • Kym, G., et al. (2022). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Parry, C., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Available at: [Link]

  • Xiong, L. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. Available at: [Link]

  • BioPharmaSpec. (2023). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. Available at: [Link]

  • Shalev, D., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. National Institutes of Health (NIH). Available at: [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. Available at: [Link]

  • Nowick, J. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Intertek. (2024). Peptide Characterisation Supporting Peptide Drug Development. Intertek. Available at: [Link]

  • AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]

  • Biondi, L., et al. (1998). Conformational investigations on glycosylated threonine-oligopeptides of increasing chain length. Journal of Peptide Science. Available at: [Link]

  • Meyer, J. D., et al. (2002). Effects of conformation on the chemical stability of pharmaceutically relevant polypeptides. Pharmaceutical Biotechnology. Available at: [Link]

Sources

Foundational

A Technical Guide to the Chemical Properties and Application of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Abstract: This technical guide provides an in-depth analysis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a specialized amino acid derivative for applications in peptide chemistry and drug development. The document det...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a specialized amino acid derivative for applications in peptide chemistry and drug development. The document details its core physicochemical properties, reactivity profile within the context of Solid-Phase Peptide Synthesis (SPPS), and a validated experimental protocol for its incorporation into peptide sequences. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block for creating novel peptides with modified side-chain functionalities.

Introduction: The Role of Modified Amino Acids in Peptide Synthesis

The field of peptide science has evolved beyond the canonical 20 proteinogenic amino acids. The introduction of unnatural or modified amino acids is a critical strategy for enhancing the therapeutic properties of peptides, including improved metabolic stability, increased potency, and altered receptor-binding profiles[1][2]. Side-chain modifications are particularly important, as they directly influence a peptide's conformation and interaction with biological targets.

Protecting group chemistry is the cornerstone of modern peptide synthesis, enabling the precise, stepwise assembly of amino acids into a defined sequence[3][4]. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, in particular, has become the standard for N-α-amine protection in Solid-Phase Peptide Synthesis (SPPS) due to its facile removal under mild basic conditions, which preserves acid-labile side-chain protecting groups and resin linkers[4][5].

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, also known as Fmoc-Thr(Et)-OH, is an N-terminally protected derivative of threonine where the side-chain hydroxyl group is masked as an ethyl ether. This modification introduces a stable, non-native functionality, making it a valuable tool for researchers aiming to probe structure-activity relationships or develop peptides with unique physicochemical characteristics.

Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic building block is essential for its effective use in the laboratory.

Chemical Structure

The structure consists of a butanoic acid backbone with stereochemistry defined as (2S, 3S). The amine at the C2 position is protected by the bulky Fmoc group, while the hydroxyl group at the C3 position is converted to an ethyl ether.

Caption: Structure of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Core Chemical Data

The key identifying and physical properties of the compound are summarized below. Note that some physical properties are predicted values derived from computational models.

PropertyValueReference
CAS Number 1279034-29-5[6][7]
Molecular Formula C₂₁H₂₃NO₅[6][7]
Molecular Weight 369.41 g/mol [6][7]
Appearance White to off-white solid (Typical)
Boiling Point 576.1 ± 50.0 °C (Predicted)[6]
Density 1.235 ± 0.06 g/cm³ (Predicted)[6]
Storage Sealed, dry, room temperature[8]
Solubility and Stability

Consistent with other Fmoc-protected amino acids, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid exhibits good solubility in common organic solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). The compound is stable under standard storage conditions when protected from moisture and excessive heat. The O-ethyl ether linkage is chemically robust and not susceptible to cleavage under routine handling or synthesis conditions.

Role and Reactivity in Solid-Phase Peptide Synthesis

The utility of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is defined by its reactivity within the highly optimized cycle of Fmoc-based SPPS.

The Principle of Orthogonal Protection

Fmoc SPPS relies on an orthogonal protection scheme.[3][5] The N-α-Fmoc group is temporary and base-labile, while side-chain protecting groups and the resin linker are typically acid-labile. This allows for the selective deprotection of the N-terminus for chain elongation without disturbing other parts of the molecule. The synthesis cycle involves repeated steps of N-α-Fmoc deprotection and subsequent coupling of the next activated amino acid until the desired sequence is assembled.[9]

Reactivity Profile
  • N-α-Fmoc Group Deprotection: The Fmoc group is efficiently removed using a mild organic base.[10] The standard reagent is a 20% solution of piperidine in DMF.[11][12] The mechanism proceeds via a base-catalyzed β-elimination, which cleaves the carbamate linkage and releases the free amine of the resin-bound amino acid.[13][14] The dibenzofulvene byproduct generated during this step is scavenged by piperidine to form a stable adduct, preventing side reactions.[12] This reaction is typically very fast, with a half-life of seconds.[12]

  • Carboxyl Group Activation and Coupling: To form a peptide bond, the carboxylic acid of the incoming Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid must be activated. This is necessary to overcome the high kinetic energy barrier of amide bond formation.[14] Activation is achieved in situ using coupling reagents such as aminium/uronium salts (e.g., HBTU, HCTU, HATU) or carbodiimides (e.g., DIC), often in the presence of a base like N,N-diisopropylethylamine (DIPEA).[9][14] The activated species, typically an active ester, readily reacts with the free N-terminal amine of the growing peptide chain on the resin.

  • O-Ethyl Side-Chain Stability: The ethyl ether on the threonine side chain is a key feature of this building block. Unlike the commonly used tert-butyl (tBu) ether in Fmoc-Thr(tBu)-OH, which is cleaved by strong acids like trifluoroacetic acid (TFA)[3][15], the O-ethyl ether is stable to standard TFA cleavage cocktails. This makes it a "permanent" modification that remains on the peptide after it is released from the resin. This stability allows for the synthesis of peptides where the threonine side chain is permanently ethoxylated, a feature that can enhance hydrophobicity and provide steric bulk.

Experimental Protocol: Incorporation into a Peptide Sequence

The following section provides a detailed workflow for the manual incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid into a peptide chain using standard Fmoc-SPPS chemistry.

General SPPS Workflow

The synthesis is a cyclical process involving the deprotection of the N-terminal Fmoc group followed by the coupling of the next amino acid.

SPPS_Workflow start Start with Fmoc-AA-Resin swell 1. Resin Swelling (DMF or DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Coupling (Activate Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid + Couple) wash1->couple wash2 5. Wash (DMF) couple->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No (Final AA) cleave Cleavage & Final Deprotection (TFA Cocktail) final_deprotect->cleave end Purified Peptide with -Thr(Et)- Residue cleave->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol details the manual synthesis for coupling Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptidyl-resin with a free amine (e.g., H-Gly-Rink Amide Resin)

  • Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide)

  • Reaction vessel with a sintered glass frit

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation:

    • If starting a new synthesis, place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in the reaction vessel.[16]

    • Add DMF to swell the resin for 20-30 minutes with gentle agitation. Drain the solvent.[16]

    • Perform an initial Fmoc deprotection if the resin is pre-loaded with an Fmoc-protected amino acid (see Step 3).

  • Preparation of Amino Acid Solution:

    • In a separate vial, dissolve 3 equivalents (relative to resin loading) of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid and 2.9 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIPEA to the solution and vortex briefly. This initiates the activation of the carboxylic acid. Allow the solution to pre-activate for 1-2 minutes.

    • Rationale: Using a slight excess of the amino acid and coupling reagent ensures the reaction goes to completion. Pre-activation enhances coupling efficiency, especially for sterically hindered amino acids.

  • Fmoc Deprotection (Performed before coupling):

    • Add a solution of 20% piperidine in DMF to the swelled resin in the reaction vessel.[17]

    • Agitate for 3 minutes, then drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 7-10 minutes.[17]

    • Rationale: The two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk of the protecting group, and the second, longer treatment ensures any remaining traces are cleaved.

  • Washing after Deprotection:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • Rationale: This is a critical step. Residual piperidine will neutralize the incoming activated amino acid, preventing the coupling reaction.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution (from Step 2) to the washed resin.

    • Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be beneficial for difficult sequences.[17]

    • Rationale: The activated ester of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid reacts with the free amine on the resin, forming a stable peptide bond.

  • Washing after Coupling:

    • Drain the coupling solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Cycle Continuation:

    • The resin is now ready for the next cycle, starting again with Fmoc deprotection (Step 3) to expose the new N-terminal amine of the just-coupled ethoxybutanoic acid residue.

Applications and Scientific Significance

The choice to incorporate Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid over its natural threonine counterpart is driven by specific research goals:

  • Metabolic Stability: The ethyl ether linkage is resistant to enzymatic cleavage by peptidases and esterases, which can improve the in-vivo half-life of the resulting peptide.

  • Probing Structure-Activity Relationships (SAR): Replacing a hydroxyl group with an ethoxy group alters the side chain's hydrogen bonding capacity, steric bulk, and hydrophobicity. This allows researchers to systematically study how these properties affect peptide folding, receptor binding, and biological activity.

  • Enhanced Hydrophobicity: The addition of the ethyl group increases the lipophilicity of the side chain, which can influence properties such as cell membrane permeability and interaction with hydrophobic pockets in target proteins.

Conclusion

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a well-defined chemical tool for advanced peptide synthesis. Its properties are governed by the interplay of the base-labile N-α-Fmoc protecting group and the highly stable O-ethyl side-chain ether. This unique combination allows for its seamless integration into standard Fmoc-SPPS workflows to create peptides with a permanent, non-native ethoxylated threonine residue. The strategic use of this building block provides a powerful method for modulating the pharmacological properties of peptide-based therapeutics and research probes.

References

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • ChemicalBook. FMOC-(2S,3S)-2-AMINO-3-ETHOXYBUTANOIC ACID CAS 1279034-29-5.
  • Howei Pharm. CAS 1279034-29-5 C21H23NO5 Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis.
  • Nowick Laboratory, University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 325-337.
  • Creative Peptides. Overview of Custom Peptide Synthesis.
  • BenchChem. Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides.
  • Sunway Pharm Ltd. FMOC-(2S,3S)-2-AMINO-3-ETHOXYBUTANOIC ACID.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7538.
  • O'Connor, K., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 767-777.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth overview of a robust synthetic route for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a valu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic route for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a valuable unnatural amino acid derivative for solid-phase peptide synthesis (SPPS). The synthesis commences with the stereochemically defined precursor, L-allothreonine, to ensure the desired (2S,3S) configuration in the final product. The guide details a multi-step process encompassing strategic protection of the amino and carboxyl functionalities, stereoretentive O-ethylation of the side-chain hydroxyl group via a Williamson ether synthesis, and subsequent selective deprotection and final N-terminal Fmoc protection. Each step is elucidated with underlying chemical principles, causality behind procedural choices, and detailed experimental protocols. This document is intended to serve as a practical resource for researchers in peptide chemistry and drug development, providing the necessary framework for the successful laboratory-scale synthesis of this specialized amino acid building block.

Introduction and Strategic Overview

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, also known as Fmoc-L-allo-threonine(Et)-OH, is a non-canonical amino acid that has garnered interest in the field of peptide chemistry. The incorporation of such unnatural amino acids into peptide sequences can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. The ethoxy ether linkage on the side chain, in place of the natural hydroxyl group of threonine, introduces a stable, lipophilic moiety that can influence peptide folding and receptor interactions.

The stereochemistry of the target molecule is of paramount importance. The designation (2S,3S) corresponds to the L-allo-threonine configuration. Therefore, the selection of the appropriate starting material is critical to the success of the synthesis. The common proteinogenic amino acid, L-threonine, possesses the (2S,3R) stereochemistry and is unsuitable for this synthesis. The diastereomer, L-allothreonine, which has the requisite (2S,3S) configuration, serves as the ideal precursor.[1]

The synthetic strategy outlined in this guide is a logical progression of protection, modification, and deprotection steps designed to ensure high yield and stereochemical fidelity. The core transformation is the O-ethylation of the side-chain hydroxyl group. To achieve this selectively, the more reactive amino and carboxyl groups of the starting L-allothreonine must first be protected. Following the successful introduction of the ethyl group, these protecting groups are removed to avail the free amino acid, which is then finally protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for use in standard Fmoc-based solid-phase peptide synthesis.

Logical Synthesis Workflow

The overall synthetic pathway can be visualized as a four-stage process:

Synthesis_Workflow Start L-allothreonine ((2S,3S)-stereochemistry) Stage1 Stage 1: Orthogonal Protection (Amino and Carboxyl Groups) Start->Stage1 Protect Stage2 Stage 2: Side-Chain O-Ethylation (Williamson Ether Synthesis) Stage1->Stage2 Modify Stage3 Stage 3: Selective Deprotection Stage2->Stage3 Unmask Stage4 Stage 4: N-Fmoc Protection Stage3->Stage4 Final Protection End Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid Stage4->End

Caption: A high-level overview of the four-stage synthetic strategy.

Detailed Synthetic Route and Mechanistic Insights

The chosen synthetic route is designed for robustness and control over stereochemistry. Each step is detailed below, with explanations for the choice of reagents and conditions.

Stage 1: Orthogonal Protection of L-allothreonine

To selectively ethylate the side-chain hydroxyl group, the amino and carboxyl groups must be masked. A common and effective strategy involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxyl group, for instance, as a methyl ester.

Step 1a: N-Boc Protection

The protection of the amino group with di-tert-butyl dicarbonate (Boc)₂O is a standard procedure that proceeds under mild basic conditions. The Boc group is stable to the basic conditions of the subsequent O-ethylation step but can be readily removed under acidic conditions.

Step 1b: Carboxyl Esterification

Following N-protection, the carboxylic acid is converted to its methyl ester. This is typically achieved using a mild esterification agent like diazomethane or, for a safer and more scalable approach, by reaction with methanol in the presence of a catalyst such as thionyl chloride or a carbodiimide. The methyl ester protects the carboxyl group from participating in subsequent reactions and can be later removed by saponification.

Stage 2: Side-Chain O-Ethylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[2][3][4][5][6] It involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.

In this stage, the hydroxyl group of the protected L-allothreonine derivative is deprotonated using a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether linkage. The SN2 nature of this reaction ensures that the stereochemistry at the C3 position is retained, as the reaction occurs at the ethyl halide and not the chiral center.

Stage 3: Selective Deprotection

With the O-ethylation complete, the protecting groups on the amino and carboxyl functionalities must be removed to yield (2S,3S)-2-amino-3-ethoxybutanoic acid. The choice of orthogonal protecting groups in Stage 1 is crucial here.

Step 3a: Saponification of the Methyl Ester

The methyl ester is cleaved under basic conditions, typically using an aqueous solution of lithium hydroxide or sodium hydroxide. This regenerates the carboxylate, which is then protonated upon acidic workup.

Step 3b: Acid-mediated Deprotection of the N-Boc Group

The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This liberates the free amino group, yielding the desired intermediate amino acid.

Stage 4: N-Fmoc Protection

The final step is the introduction of the Fmoc protecting group onto the free amine of (2S,3S)-2-amino-3-ethoxybutanoic acid. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[7][8] The Fmoc group is stable to a wide range of reaction conditions but is readily cleaved by mild bases like piperidine, making it ideal for SPPS.

Overall Reaction Scheme

Reaction_Scheme cluster_0 Stage 1: Protection cluster_1 Stage 2: O-Ethylation cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Fmoc Protection a L-allothreonine b N-Boc-L-allothreonine a->b (Boc)₂O, Base c N-Boc-L-allothreonine methyl ester b->c CH₃OH, SOCl₂ d N-Boc-O-ethyl-L-allothreonine methyl ester c->d 1. NaH 2. CH₃CH₂I e N-Boc-O-ethyl-L-allothreonine d->e LiOH, H₂O f (2S,3S)-2-amino-3-ethoxybutanoic acid e->f TFA or HCl g Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid f->g Fmoc-OSu, Base

Caption: The four-stage synthetic scheme for the target molecule.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available instrumentation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
ReagentPuritySupplier (Example)
L-allothreonine≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Acros Organics
Sodium bicarbonate (NaHCO₃)ACS gradeFisher Scientific
DioxaneAnhydrousSigma-Aldrich
Methanol (MeOH)AnhydrousJ.T. Baker
Thionyl chloride (SOCl₂)≥99%Sigma-Aldrich
Sodium hydride (NaH), 60% in oilAcros Organics
Ethyl iodide (CH₃CH₂I)≥99%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Lithium hydroxide (LiOH)≥98%Sigma-Aldrich
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich
Fmoc-OSu≥97%Chem-Impex

Protocol 1: Synthesis of N-Boc-L-allothreonine

  • Dissolve L-allothreonine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product as a white solid.

Protocol 2: Synthesis of N-Boc-L-allothreonine methyl ester

  • Suspend N-Boc-L-allothreonine (1.0 eq) in anhydrous methanol.

  • Cool the suspension to -10 °C.

  • Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the methyl ester.

Protocol 3: Synthesis of N-Boc-O-ethyl-L-allothreonine methyl ester

  • Wash sodium hydride (1.5 eq, 60% dispersion in mineral oil) with anhydrous hexanes to remove the oil and suspend it in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0 °C.

  • Add a solution of N-Boc-L-allothreonine methyl ester (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Synthesis of (2S,3S)-2-amino-3-ethoxybutanoic acid

  • Dissolve the purified N-Boc-O-ethyl-L-allothreonine methyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature until the saponification is complete (monitored by TLC).

  • Concentrate the mixture in vacuo to remove the THF.

  • Acidify the aqueous solution to pH 2 with 1 M HCl.

  • Extract the N-Boc protected amino acid with ethyl acetate.

  • Dry the organic layer and concentrate in vacuo.

  • Dissolve the residue in a solution of 4 M HCl in dioxane or 50% TFA in dichloromethane.

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture in vacuo and triturate with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the product.

Protocol 5: Synthesis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

  • Dissolve (2S,3S)-2-amino-3-ethoxybutanoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone or dioxane dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary

The following table provides representative data for the synthesis. Actual yields may vary depending on the scale and specific reaction conditions.

StepStarting MaterialProductMolecular Weight ( g/mol )Representative Yield (%)Purity (HPLC)
1a. N-Boc ProtectionL-allothreonineN-Boc-L-allothreonine219.26>95%>98%
1b. EsterificationN-Boc-L-allothreonineN-Boc-L-allothreonine methyl ester233.29~90%>98%
2. O-EthylationN-Boc-L-allothreonine methyl esterN-Boc-O-ethyl-L-allothreonine methyl ester261.3470-80%>97%
3. DeprotectionN-Boc-O-ethyl-L-allothreonine methyl ester(2S,3S)-2-amino-3-ethoxybutanoic acid147.17~85% (as salt)>98%
4. N-Fmoc Protection(2S,3S)-2-amino-3-ethoxybutanoic acidFmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid369.4180-90%>99%

Conclusion and Future Perspectives

This technical guide has detailed a reliable and stereospecific synthetic route for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, starting from L-allothreonine. The presented multi-step synthesis, involving orthogonal protection, Williamson ether synthesis, and selective deprotection, provides a clear pathway for obtaining this valuable building block for peptide synthesis. The protocols and mechanistic insights offered herein are intended to empower researchers to confidently produce this unnatural amino acid in a laboratory setting.

The availability of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid opens avenues for the synthesis of novel peptides with tailored properties. Future research could explore the impact of incorporating this amino acid on peptide structure, stability, and biological function. Furthermore, the synthetic strategy described can potentially be adapted for the preparation of other O-alkylated threonine and allothreonine derivatives, thereby expanding the toolbox of unnatural amino acids available for peptide design and drug discovery.

References

  • Carpino, L. A.; Han, G. Y. 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. J. Am. Chem. Soc.1970 , 92 (19), 5748–5749. [Link]

  • Fields, G. B.; Noble, R. L. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept. Protein Res.1990 , 35 (3), 161–214. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109 (6), 2455–2504. [Link]

  • Shigeura, H. T.; Hen, A. C.; Hiremath, C. B.; Maag, T. A. L-O-Ethylthreonine--an antagonist of L-isoleucine. Arch. Biochem. Biophys.1969 , 135 (1), 90-6. [Link]

  • Yamamoto, T.; et al. Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions. J. Org. Chem.2018 , 83 (7), 3702–3709. [Link]

  • Wikipedia. Threonine. [Link]

  • PubChem. L-allothreonine. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chem., 2011 , 13, 3343-3347. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

Sources

Foundational

A Technical Guide to the Structure, Properties, and Application of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid in Peptide Synthesis

Abstract This technical guide provides an in-depth analysis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a non-proteinogenic amino acid derivative integral to advanced peptide synthesis and drug development. We will di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a non-proteinogenic amino acid derivative integral to advanced peptide synthesis and drug development. We will dissect its molecular architecture, elucidating the specific roles of the Nα-Fmoc protecting group, the (2S,3S) stereochemistry, and the C3-ethoxy side chain. This document details the strategic rationale for its use in Solid-Phase Peptide Synthesis (SPPS), offering field-proven protocols for its successful incorporation into novel peptide sequences. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique conformational and physicochemical properties imparted by this building block to design peptides with enhanced stability, potency, and therapeutic potential.

Introduction: The Strategic Value of Unnatural Amino Acids (UAAs)

The chemical synthesis of peptides has become a cornerstone of modern pharmacology and biochemical research.[1] While the 20 proteinogenic amino acids offer a vast combinatorial space, the incorporation of unnatural amino acids (UAAs) provides a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[2] UAAs can introduce a range of functionalities, including fluorescent probes, bioorthogonal handles, and modifications that confer resistance to enzymatic degradation.[2]

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a notable example of a UAA designed for use in the widely adopted Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy.[2][3] It is an analog of L-allothreonine where the side-chain hydroxyl group has been etherified to an ethoxy group. This seemingly subtle modification eliminates a hydrogen bond donor, increases local hydrophobicity, and can enforce specific peptide backbone conformations, making it a valuable tool for modulating the biological activity and pharmacokinetic properties of synthetic peptides.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is defined by four key components:

  • Butanoic Acid Backbone: A four-carbon carboxylic acid that forms the core of the amino acid.

  • Nα-Fmoc Group: The alpha-amino group at the C2 position is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, the hallmark of this synthesis chemistry.[3]

  • (2S,3S) Stereochemistry: This specific configuration at the two chiral centers (C2 and C3) defines the molecule as an L-allothreonine derivative. This is distinct from the more common L-threonine, which has a (2S,3R) configuration.

  • C3-Ethoxy Side Chain: An ether linkage at the C3 position, which replaces the native hydroxyl group of threonine. This modification is stable to the standard reagents used in Fmoc-SPPS, including piperidine for deprotection and trifluoroacetic acid (TFA) for final cleavage.[4]

Core Butanoic Acid Core (C4H6O2) Amino (2S)-Amino Group Core->Amino C2 Position Ethoxy (3S)-Ethoxy Group (at C3) Core->Ethoxy C3 Position Carboxyl Carboxyl Group (at C1) Core->Carboxyl C1 Position Fmoc Nα-Fmoc Group (at C2) Amino->Fmoc Protection

Caption: Connectivity diagram of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Physicochemical Data

The fundamental properties of this building block are summarized below, providing essential information for its handling and use in synthesis.

PropertyValueReference(s)
CAS Number 1279034-29-5[5][6][7]
Molecular Formula C₂₁H₂₃NO₅[5][7]
Molecular Weight 369.42 g/mol [5]
Stereochemistry (2S, 3S)N/A
Appearance Typically a white to off-white solidInferred
Solubility Soluble in common SPPS solvents (DMF, NMP)Inferred

The Role of Key Structural Features in Peptide Synthesis

The utility of this molecule is derived from the specific functions of its constituent parts within the orthogonal framework of Fmoc-SPPS.

The Nα-Fmoc Protecting Group

The Fmoc group is the cornerstone of the most widely used SPPS strategy.[3][8] Its primary role is to serve as a temporary protecting group for the α-amino function, preventing self-polymerization during the activation of the carboxyl group.[9]

  • Expertise & Causality: The Fmoc group is chosen for its unique lability under mild basic conditions (typically 20% piperidine in DMF), while remaining completely stable to the acidic conditions used for final peptide cleavage (TFA).[3][10] This "orthogonality" is critical, as it allows for the iterative deprotection of the N-terminus for chain elongation without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[8] The use of a mild base avoids the harsh acid treatments required in older Boc/Bzl chemistry, making Fmoc-SPPS compatible with sensitive modifications like glycosylation and phosphorylation.[3][8]

Start Resin-Bound Peptide (Fmoc-AA(n)-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Step 2: DMF Wash (Remove Piperidine & Dibenzofulvene) Deprotection->Washing1 Coupling Step 3: Coupling (Fmoc-AA(n+1)-OH + Activator) Washing1->Coupling Washing2 Step 4: DMF Wash (Remove Excess Reagents) Coupling->Washing2 End Elongated Peptide (Fmoc-AA(n+1)-AA(n)-Resin) Washing2->End End->Deprotection Repeat for next cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

The C3-Ethoxy Side Chain

The ethoxy group is a permanent, non-labile modification that defines the "unnatural" character of this amino acid. Its incorporation can have profound effects on the final peptide.

  • Increased Hydrophobicity: Replacing the polar hydroxyl group of threonine with an ethoxy group increases the local hydrophobicity of the peptide chain. This can enhance interactions with hydrophobic pockets in target proteins or improve membrane permeability.

  • Conformational Constraint: The native hydroxyl group of threonine can act as both a hydrogen bond donor and acceptor. The ethoxy group, being only a hydrogen bond acceptor, removes a degree of conformational freedom by eliminating potential hydrogen bonding networks that might otherwise stabilize certain secondary structures. This can be used strategically to favor or disfavor specific peptide folds.

  • Metabolic Stability: The ether bond is highly resistant to enzymatic cleavage, potentially increasing the in-vivo half-life of the resulting peptide compared to one containing a more labile functional group. In some contexts, the oxygen of an ethoxy group has been observed forming water-mediated hydrogen bonds within protein binding sites.[11]

Synthesis and Characterization of the Building Block

While this guide focuses on the application of the title compound, understanding its origin is crucial for appreciating its quality and cost.

Conceptual Synthesis Pathway

The synthesis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid would conceptually proceed through a multi-step process starting from the corresponding hydroxy amino acid.

  • Trustworthiness: A robust synthesis ensures the final product is free from diastereomeric or enantiomeric impurities that could compromise the integrity of the final peptide. The pathway below represents a logical, though simplified, approach.

A Start: (2S,3S)-2-Amino-3-hydroxybutanoic Acid B Step 1: Side-Chain O-Ethylation (e.g., Williamson Ether Synthesis) A->B C Step 2: Nα-Fmoc Protection (e.g., Fmoc-OSu, Na2CO3) B->C D Final Product: Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid C->D

Sources

Exploratory

A Technical Guide to Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing pharmacological profiles. Modifications to native peptide sequences can profoundly influence their stability, conformational properties, and receptor-binding affinities.[1][2][3] Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, an O-ethylated derivative of threonine, represents a valuable building block in this endeavor. This guide provides a comprehensive technical overview of this compound, including its sourcing, synthesis, characterization, and strategic implementation in solid-phase peptide synthesis (SPPS).

Part 1: Sourcing and Procurement of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

The successful incorporation of any specialized reagent begins with reliable sourcing. For Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, several reputable suppliers are available to the research and drug development community.

Table 1: Key Suppliers of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Notes
Howei Pharm 1279034-29-5C21H23NO5369.42Offers various package sizes.
Creative Peptides 1279034-29-5C21H23NO5369.42For research purposes only.
Ambeed 1279034-29-5C21H23NO5369.42Provides comprehensive analytical data (NMR, HPLC, LC-MS).
Sunway Pharm Ltd 1279034-29-5C21H23NO5369.42Offers different purity grades.

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any supplier to ensure the purity and identity of the compound, as impurities can have significant downstream effects on peptide synthesis.[4]

Part 2: Synthesis and Purification

While commercially available, an understanding of the synthesis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid provides valuable insight into potential impurities and quality control. The synthesis is typically a multi-step process starting from L-allo-threonine.

Conceptual Synthesis Workflow

G cluster_0 Step 1: O-Ethylation cluster_1 Step 2: N-Fmoc Protection L-allo-threonine L-allo-threonine O-ethyl-L-allo-threonine O-ethyl-L-allo-threonine L-allo-threonine->O-ethyl-L-allo-threonine Ethylating agent (e.g., Ethyl iodide) Base (e.g., NaH) Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid O-ethyl-L-allo-threonine->Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid Fmoc-OSu or Fmoc-Cl Base (e.g., NaHCO3)

Caption: Conceptual synthesis pathway for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative method based on standard procedures for the synthesis of Fmoc-protected amino acids.

Step 1: O-Ethylation of L-allo-threonine

  • Suspend L-allo-threonine in a suitable aprotic solvent (e.g., anhydrous DMF).

  • Cool the suspension in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise.

  • After the evolution of hydrogen gas ceases, add ethyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and adjust the pH to neutral.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove unreacted ethyl iodide.

  • The aqueous phase containing O-ethyl-L-allo-threonine is carried forward to the next step.

Step 2: N-Fmoc Protection

  • To the aqueous solution of O-ethyl-L-allo-threonine, add a base such as sodium bicarbonate (NaHCO3) to maintain alkaline conditions.

  • Dissolve Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in a water-miscible organic solvent like acetone or dioxane.

  • Add the Fmoc-reagent solution dropwise to the amino acid solution while stirring vigorously.

  • Allow the reaction to proceed for several hours at room temperature.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-protected amino acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 3: Quality Control and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized or purchased Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Characteristic peaks for the Fmoc group (aromatic protons), the ethoxy group (triplet and quartet), and the amino acid backbone (α-H, β-H, and methyl protons).
¹³C NMR Resonances corresponding to the carbons of the Fmoc group, the ethoxy group, the carboxylic acid, and the amino acid backbone.
HPLC A single major peak indicating high purity, typically >98%. A standard method would involve a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[4][5]
Mass Spectrometry The expected molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 369.42.[6][7][8]

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is as a building block in Fmoc-based SPPS.[9]

Potential Advantages of Incorporating O-Ethyl-Threonine
  • Increased Hydrophobicity: The ethyl group increases the hydrophobicity of the threonine side chain, which can influence peptide folding, membrane interactions, and pharmacokinetic properties.[10][11][12][13][14]

  • Enhanced Enzymatic Stability: The O-ethyl group can sterically hinder the approach of proteases, potentially increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.[1][2][15]

  • Conformational Constraint: The bulkier ethoxy group, compared to a hydroxyl group, can restrict the conformational freedom of the peptide backbone, potentially favoring a specific bioactive conformation.[16][17]

SPPS Workflow

The incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid into a peptide sequence follows the standard Fmoc-SPPS cycle.[18]

G Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection 20% Piperidine in DMF Washing Washing Fmoc Deprotection->Washing DMF Amino Acid Coupling Coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid Washing->Amino Acid Coupling Activated Fmoc-AA, Coupling Reagents (e.g., HATU, DIC/Oxyma) Final Washing Final Washing Amino Acid Coupling->Final Washing DMF Repeat Cycle Repeat for next amino acid? Final Washing->Repeat Cycle Repeat Cycle->Fmoc Deprotection Yes Final Deprotection Final Deprotection Repeat Cycle->Final Deprotection No Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin TFA-based cocktail Peptide Purification Peptide Purification Cleavage from Resin->Peptide Purification RP-HPLC End End Peptide Purification->End

Sources

Foundational

commercial availability of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Launching Initial Searches I'm currently focused on identifying the commercial availability of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. I'm starting with specific Google searches using the full chemical name and CAS n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Launching Initial Searches

I'm currently focused on identifying the commercial availability of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. I'm starting with specific Google searches using the full chemical name and CAS number. I'm also broadening the search simultaneously to identify potential custom synthesis options for this and other unnatural amino acids.

Defining Search Parameters

I've refined my initial search strategy. Now, I'm using chemical name and CAS numbers in Google to determine commercial availability. Simultaneously, I'm broadening the scope to include custom synthesis options for this and other unnatural amino acids. Next, I'll be searching for synthesis protocols to understand complexity. I will then compile all information into a comprehensive technical guide.

Pinpointing Compound Availability

I've located the CAS number (1279034-29-5) for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, and confirmed its listing by several suppliers like Howei Pharm, Ambeed, and Sunway Pharm. This confirms the compound's availability.

Finalizing the Procurement Guide

I've confirmed the existence and commercial availability of the target compound. I have the CAS number and a list of suppliers. I've also identified companies offering custom synthesis of both the amino acid and peptides, which expands procurement options. I am focusing on structuring the technical guide, creating diagrams, and tables. The guide will prioritize direct commercial options, followed by custom synthesis strategies, and then provide a workflow.

Exploratory

A Comprehensive Technical Guide to the Safety and Handling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a specialized amino acid derivative crucial for peptide synthesis. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a specialized amino acid derivative crucial for peptide synthesis. The content herein is curated to offer a comprehensive understanding of its chemical identity, safe handling protocols, and its application within the broader context of solid-phase peptide synthesis (SPPS). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related Fmoc-protected amino acids to provide a robust framework for its safe utilization in a laboratory setting.

Chemical and Physical Identity

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a non-proteinogenic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the alpha-amino functionality, a cornerstone of modern SPPS.[1][2] The ethoxybutanoic acid moiety introduces a unique structural element for the design of novel peptides.

PropertyValueSource
CAS Number 1279034-29-5[3]
Molecular Formula C21H23NO5[3]
Molecular Weight 369.42 g/mol [3]
Predicted Boiling Point 576.1±50.0 °C[4]

Hazard Identification and Safety Precautions

While a specific toxicological profile for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid has not been established, data from analogous Fmoc-amino acids suggest that it should be handled with care.[5][6] The primary hazards are associated with its potential for irritation upon contact and the risks inherent to the solvents and reagents used in SPPS.[5][7]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[5][6]

  • Ingestion: May be harmful if swallowed.[5][6]

  • Skin Contact: May cause skin irritation.[5][6]

  • Eye Contact: May cause eye irritation.[5][6]

Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

The utility of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid lies in its role as a building block in SPPS. The Fmoc group's stability in acidic conditions and its lability to mild bases like piperidine allow for the sequential and controlled addition of amino acids to a growing peptide chain attached to a solid support.[2][8]

The Fmoc-SPPS Workflow

The core of Fmoc-based SPPS is a cyclical process involving deprotection, washing, coupling, and further washing.[1][9]

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (e.g., DMF) deprotection->wash1 coupling Couple next Fmoc-Amino Acid (with activating agents like HATU/DIPEA) wash1->coupling wash2 Wash (e.g., DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection For next amino acid final_cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) repeat->final_cleavage Peptide complete

Diagram 1: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step and proceeds via a β-elimination mechanism initiated by a base, typically piperidine.[][11] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine of the peptide chain.[1][2]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Fluorenylmethyloxycarbonyl-protected peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton abstraction by Piperidine Piperidine Piperidine Base Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-elimination Free_Amine H2N-Peptide Deprotected peptide Intermediate->Free_Amine Decarboxylation

Diagram 2: Simplified mechanism of Fmoc deprotection.

Experimental Protocols

Safe Handling and Storage
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term storage, refrigeration is recommended.

  • Handling:

    • Before use, allow the container to warm to room temperature to prevent moisture condensation.

    • Weigh the required amount in a chemical fume hood.

    • Avoid generating dust.

    • Clean up spills promptly. For small spills, sweep up the solid material and place it in a designated waste container.[12]

General Protocol for Coupling in SPPS

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[13]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc group from the resin-bound peptide.[2]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.[13]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (typically 3-5 equivalents relative to the resin loading) in DMF. Add an activating agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).[14]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[9]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[13]

  • Repeat: Repeat the deprotection, washing, and coupling cycle for each subsequent amino acid in the peptide sequence.

First Aid and Emergency Procedures

The following recommendations are based on general procedures for handling chemical compounds in a laboratory setting.[12]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Stability and Reactivity

  • Stability: Stable under recommended storage conditions.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[5] It is advisable to consult with your institution's environmental health and safety office for specific guidelines.

Conclusion

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a valuable reagent for the synthesis of novel peptides. While a specific SDS is not currently available, by adhering to the principles of good laboratory practice and following the safety guidelines extrapolated from structurally similar compounds, researchers can handle this chemical safely and effectively. Understanding its role within the context of Fmoc-based SPPS is essential for its successful application in the development of new therapeutics and research tools.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis.
  • Materials safety data sheet. (n.d.). Peptide Synthetics. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research, 46(11), 2566–2576.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved from [Link]

  • Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. (n.d.). Howei Pharm. Retrieved from [Link]

  • Peptide Synthesis – Safety Topics. (2021). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2008). Bio-Synthesis Inc. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Foundational

Beyond the Canonical: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Synthesis

For researchers, scientists, and drug development professionals, the twenty proteinogenic amino acids are the foundational alphabet of peptide science. However, the lexicon of peptide chemistry is far richer.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the twenty proteinogenic amino acids are the foundational alphabet of peptide science. However, the lexicon of peptide chemistry is far richer. Non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), represent a vast and diverse toolkit for expanding the chemical space of peptides, leading to therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles.[1][2] This guide provides an in-depth exploration of the strategic incorporation of NPAAs into peptides, focusing on the practical application of solid-phase peptide synthesis (SPPS) and the critical decision-making processes that underpin successful synthesis.

The Strategic Imperative for Non-Proteinogenic Amino Acids

Peptides composed solely of natural amino acids often face limitations as therapeutic agents, including susceptibility to enzymatic degradation and poor membrane permeability.[1][3] The introduction of NPAAs is a powerful strategy to overcome these hurdles. By altering the peptide backbone or side-chain functionalities, researchers can fundamentally change the drug-like properties of a peptide.[1] The incorporation of NPAAs can confer numerous advantages, including:

  • Enhanced Proteolytic Stability: Substitution with D-enantiomers or the introduction of sterically hindering groups like α,α-disubstituted amino acids can significantly increase resistance to degradation by proteases.[4][5]

  • Improved Potency and Selectivity: The unique side chains of NPAAs can create novel interactions with biological targets, leading to higher binding affinity and specificity.[2]

  • Constrained Conformation: The incorporation of cyclic or sterically demanding NPAAs can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding.

  • Increased Bioavailability: Modifications such as N-methylation can improve membrane permeability and oral bioavailability.[1]

  • Novel Functionalities: NPAAs can introduce bioorthogonal handles for site-specific conjugation of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG).[4]

The selection of a specific NPAA is a critical design choice driven by the desired therapeutic outcome. For instance, to enhance stability, a researcher might choose to replace an L-amino acid with its D-isomer. To improve cell penetration, an N-methylated amino acid could be incorporated. The vast chemical diversity of commercially available and synthetically accessible NPAAs provides a rich palette for the rational design of next-generation peptide therapeutics.[6]

The Synthetic Workhorse: Solid-Phase Peptide Synthesis (SPPS)

The cornerstone of modern peptide synthesis, particularly for peptides containing NPAAs, is the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield.[7] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[8] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[9]

The most common strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile tert-butyl (tBu)-based groups for the permanent protection of reactive side chains.[10][11] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protecting groups.[12]

The Core SPPS Cycle for NPAA Incorporation

The fundamental workflow for incorporating both proteinogenic and non-proteinogenic amino acids via Fmoc/tBu SPPS follows a repetitive cycle.[4]

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (NPAA + Coupling Reagent) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage after final amino acid Repeat->Deprotection for next amino acid

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Navigating the Challenges of NPAA Incorporation

While the SPPS cycle is conceptually straightforward, the unique structures of NPAAs often introduce specific challenges that require modifications to standard protocols.[4]

Steric Hindrance: The Primary Obstacle

A significant hurdle in the incorporation of many NPAAs is steric hindrance.[5] Bulky side chains or α,α-disubstitution can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[13][14] This can result in deletion sequences, where one or more amino acids are missing from the final peptide.[15]

The Causality Behind Experimental Choices: When faced with a sterically hindered coupling, the standard carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient.[16] The slow reaction kinetics with these reagents increase the risk of side reactions, such as racemization.[17] To overcome this, more potent activating reagents are required to accelerate the formation of the active ester intermediate and drive the coupling reaction to completion.[14]

Choosing the Right Weapon: A Comparison of Coupling Reagents

The selection of the coupling reagent is a critical decision, especially for difficult sequences containing sterically hindered NPAAs.[18] Uronium/aminium and phosphonium salt-based reagents have emerged as the tools of choice for these challenging couplings due to their high reactivity.[14][19]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHighly efficient, especially for hindered couplings.[14]Based on the potentially explosive HOAt.[19] Requires two equivalents of base.[17]
HBTU/TBTU Uronium/AminiumVery efficient with minimal racemization.[17]Based on the potentially explosive HOBt.[19] Excess can lead to guanidinylation of the N-terminus.[17]
HCTU Uronium/AminiumHigher reaction rates than HBTU, particularly for difficult peptides.[19]
COMU Uronium/AminiumCoupling efficiency comparable to HATU with a better safety profile (Oxyma-based).[14][17]
PyBOP PhosphoniumEfficient coupling with less hazardous byproducts than BOP.[17]
PyAOP PhosphoniumHighly effective for coupling N-methyl amino acids.[17]
DIC/HOBt Carbodiimide/AdditiveCost-effective for standard couplings.[17]Often insufficient for sterically hindered amino acids.[16]

Expert Insight: For a particularly challenging coupling, such as incorporating an α,α-disubstituted amino acid, HATU or COMU would be the preferred choice due to their superior activating capability. The extended pre-activation and coupling times outlined in the subsequent protocol are also crucial for ensuring the reaction proceeds to completion.

Orthogonal Protection: The Key to Complex Peptide Architectures

The synthesis of complex peptides, such as cyclic peptides, branched peptides, or those requiring site-specific modifications, relies on a well-designed orthogonal protecting group strategy.[20] Orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[10][12]

The Fmoc/tBu strategy provides one level of orthogonality (base-labile vs. acid-labile).[10] For more complex syntheses, a third dimension of orthogonality is often required.[20]

Protecting Group ClassTemporary/PermanentCleavage ConditionsStable To
Fmoc Temporary (Nα)20% Piperidine in DMFAcid (TFA), Pd(0)
Boc Temporary (Nα) / Permanent (Side-chain)Strong Acid (TFA, HF)[12]Base (Piperidine), Pd(0)
tBu, Trt, Pbf Permanent (Side-chain)Strong Acid (TFA)Base (Piperidine), Pd(0)
Alloc/Allyl Semi-permanent (Side-chain)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerAcid (TFA), Base (Piperidine)
ivDde Semi-permanent (Side-chain)2% Hydrazine in DMFAcid (TFA), Base (Piperidine)

Causality Behind Experimental Choices: To synthesize a side-chain cyclized (lactam) peptide, one would incorporate an aspartic acid or glutamic acid protected with an allyl ester and a lysine or ornithine protected with an Alloc group at the desired positions. After assembling the linear peptide using the standard Fmoc/tBu strategy, the Alloc and allyl groups can be selectively removed on-resin using a palladium catalyst.[20] The newly exposed side-chain amine and carboxylic acid can then be coupled to form the cyclic structure before the final cleavage of the peptide from the resin.[20]

Orthogonal_Strategy cluster_0 Peptide Assembly (Fmoc/tBu) cluster_1 On-Resin Modification cluster_2 Final Steps Start Start with Resin Linear_Peptide Assemble Linear Peptide (Incorporate Alloc/Allyl protected NPAAs) Start->Linear_Peptide Selective_Deprotection Selective Deprotection (Pd(0) for Alloc/Allyl) Linear_Peptide->Selective_Deprotection Cyclization On-Resin Cyclization Selective_Deprotection->Cyclization Final_Cleavage Final Cleavage from Resin & Side-chain Deprotection (TFA) Cyclization->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Logical workflow for complex peptide synthesis using orthogonal protecting groups.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the manual Fmoc-based solid-phase synthesis of a peptide containing a sterically hindered non-proteinogenic amino acid.

Protocol 1: Standard Fmoc SPPS Cycle

This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.

  • Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[4] c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[11] b. Agitate the mixture for 5-15 minutes.[11] c. Drain the deprotection solution. d. Repeat steps 2a-2c once. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (for Sterically Hindered NPAA): a. In a separate vial, dissolve the Fmoc-protected NPAA (3-5 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF. b. Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution. c. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[14] d. Immediately add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the mixture at room temperature. For sterically hindered amino acids, the coupling time may need to be extended to 2-4 hours, or even overnight.[14]

  • Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[14]

  • Monitoring the Coupling Reaction: a. Perform a qualitative colorimetric test (e.g., Kaiser test for primary amines or isatin test for secondary amines like proline) on a small sample of resin beads to confirm the absence of free amines, indicating reaction completion.[14] b. If the test is positive (indicating incomplete coupling), repeat the coupling step (a "double couple").[15]

Protocol 2: Peptide Cleavage and Purification
  • Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then methanol. b. Dry the resin under vacuum for at least 1 hour.[4]

  • Cleavage Reaction: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common "Reagent K" cocktail is 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin). c. Agitate the mixture at room temperature for 2-4 hours.[4]

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).[4] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether (2-3 times). e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[4]

Analytical Characterization: Ensuring Purity and Identity

The final, and arguably one of the most critical, stages of peptide synthesis is the analytical characterization of the product. Due to the stepwise nature of SPPS, the crude product is a mixture containing the desired peptide along with various impurities such as deletion sequences, truncated sequences, and products of side reactions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for both the purification and purity assessment of synthetic peptides. Peptides are separated based on their hydrophobicity, and the purity is typically determined by integrating the peak area of the desired product relative to the total peak area at a specific wavelength (usually 214-220 nm).[21]

Mass Spectrometry (MS) is indispensable for confirming the identity of the synthesized peptide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide, which should match the calculated theoretical mass.[22] For peptides containing NPAAs, including D-amino acids, which are isobaric with their L-counterparts, MS alone cannot distinguish them.[23] In such cases, chiral amino acid analysis or enzymatic digestion followed by LC-MS can be employed to confirm the presence and position of the D-amino acid.[23][24]

Future Perspectives

The field of non-proteinogenic amino acids in peptide synthesis is continually evolving. The development of novel NPAAs with unique functionalities, more efficient and safer coupling reagents, and advanced analytical techniques will continue to push the boundaries of peptide science.[13][25] The integration of machine learning and artificial intelligence in peptide design holds the promise of predicting the properties of peptides containing NPAAs, thereby accelerating the discovery of new and more effective peptide-based therapeutics.[6] The ability to precisely engineer the structure and function of peptides through the incorporation of non-proteinogenic amino acids ensures that this will remain a vibrant and impactful area of research for years to come.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids.
  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • BenchChem. (2025).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • CordenPharma. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • GenScript. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • CordenPharma. (n.d.). Peptide Coupling Reagents: Selection and Use. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2020). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2015). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Pascal, R. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Retrieved from [Link]

  • RSC Publishing. (1969). Active esters and resins in peptide synthesis: the role of steric hindrance. Retrieved from [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). FAQs - Solid-phase Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Retrieved from [Link]

  • MDPI. (n.d.). Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. Retrieved from [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Space of Peptides The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for modul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for modulating their pharmacological properties, including stability, potency, and selectivity.[1][2][3] Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a synthetic amino acid featuring a β-ethoxy substitution, offers a unique tool to introduce conformational constraints and novel side-chain interactions within a peptide sequence. This guide provides a comprehensive overview and detailed protocols for the successful application of this building block in Fmoc-based solid-phase peptide synthesis (SPPS).

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is the predominant method for modern SPPS due to its mild deprotection conditions, which are compatible with a wide range of sensitive and modified amino acids.[][5][6] However, the successful incorporation of sterically hindered or structurally unique amino acids like Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid requires careful optimization of coupling and deprotection steps to ensure high yields and purity.[7][8]

Core Principles and Considerations

The structure of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid presents specific challenges and opportunities in SPPS. The ethoxy group at the β-position introduces steric bulk, which can hinder the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain.[7][8] This can lead to incomplete coupling reactions and lower yields. Therefore, the choice of coupling reagents and reaction conditions is critical for efficient peptide bond formation.

Key Considerations:

  • Steric Hindrance: The bulky nature of the side chain necessitates the use of potent coupling reagents and potentially longer coupling times to achieve complete acylation.[7][8]

  • Coupling Reagents: Uronium/aminium-based reagents such as HBTU, TBTU, and HATU are generally recommended for coupling sterically hindered amino acids due to their high reactivity.[9][10]

  • Aggregation: Peptides containing hydrophobic or β-branched amino acids can be prone to aggregation on the solid support, leading to incomplete reactions.[11] Careful selection of solvents and additives may be necessary to mitigate this.

  • Cleavage and Deprotection: Standard TFA-based cleavage cocktails are generally effective for removing the final peptide from the resin and deprotecting side chains. However, the specific cocktail should be chosen based on the overall amino acid composition of the peptide to minimize side reactions.[12]

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acidHigh purity (>98%)
Solid-phase synthesis resin (e.g., Rink Amide, Wang)Appropriate for desired C-terminus
N,N-Dimethylformamide (DMF)Peptide synthesis grade
PiperidineReagent grade
Coupling Reagents (HBTU, HATU, or TBTU)Peptide synthesis grade
N,N-Diisopropylethylamine (DIPEA) or CollidinePeptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Scavengers (e.g., Triisopropylsilane (TIS), Water, Phenol)Reagent grade
Dichloromethane (DCM)Reagent grade
Methanol (MeOH)Reagent grade
Protocol 1: Manual Solid-Phase Peptide Synthesis Workflow

This protocol outlines the manual steps for incorporating Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid into a peptide chain.

1. Resin Swelling and Preparation:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30-60 minutes.[13]
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.[9]
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).
  • Perform a Kaiser test to confirm the presence of free primary amines.[14]

3. Coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid:

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid and a near-equimolar amount of the coupling reagent (e.g., HBTU) in DMF.
  • Add 6-10 equivalents of a base such as DIPEA or collidine to the activation mixture.[10]
  • Allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of this amino acid, a longer coupling time is recommended.[8][13]
  • Drain the coupling solution and wash the resin with DMF (3-5 times).
  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[14] If the test is positive, a second coupling may be necessary.

4. Capping (Optional but Recommended):

  • If the coupling is incomplete after a second attempt, cap any unreacted amino groups to prevent the formation of deletion sequences.
  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[9][15]
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[9]
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Visualization of the SPPS Cycle

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin_Bound_Peptide Resin-Bound Peptide (N-term Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Bound_Peptide->Deprotection Start Cycle Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Washing2->Resin_Bound_Peptide Repeat for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage After Final AA Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.Increase coupling time to 4-6 hours or overnight. Use a more potent coupling reagent like HATU. Perform a double coupling.
Peptide aggregation on the resin.Add a chaotropic salt like LiCl to the coupling mixture. Use a solvent mixture with higher polarity (e.g., NMP/DMF).[8]
Low Yield Incomplete deprotection or coupling at multiple steps.Monitor each step carefully with the Kaiser test. Optimize coupling and deprotection times for each amino acid.
Loss of peptide during cleavage and precipitation.Ensure complete precipitation with cold ether. Minimize the number of washes of the peptide pellet.
Side Product Formation Racemization during activation.Use a base like collidine instead of DIPEA, especially for sensitive amino acids.[10]
Incomplete removal of protecting groups.Ensure the correct cleavage cocktail and sufficient cleavage time are used.[12][16]

Analytical Characterization

After synthesis and cleavage, the crude peptide should be purified and characterized to confirm its identity and purity.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

  • Characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.[17]

    • Analytical RP-HPLC: To assess the purity of the final product.[17]

    • Amino Acid Analysis: To confirm the amino acid composition of the synthesized peptide.

Conclusion

The successful incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid into synthetic peptides requires a methodical approach that addresses the challenges posed by its sterically hindered nature. By employing potent coupling reagents, optimizing reaction times, and carefully monitoring each step of the synthesis, researchers can effectively utilize this unique building block to create novel peptides with enhanced properties for a wide range of applications in research and drug development.

References

  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Lee, J. S., & Kim, P. M. (2025, July 31). Design of peptides with non-canonical amino acids using flow matching. bioRxiv. Retrieved from [Link]

  • Huber, T., Nitsche, C., & Otting, G. (n.d.). Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors. Australian Research Council. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Journal of Peptide Science, 13(12), 747-757.
  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Coin, I. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis. IntechOpen.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 64(1), 16-30.
  • Singh, R., & Kumar, A. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 6(1), 1-12.
  • Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 15(3), 365-371.
  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Biondi, L., & De Riccardis, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(19), 2736-2747.
  • Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016, October 2). [Video]. YouTube. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • Gibe, R. (2007). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Doctoral dissertation, University of Toronto]. TSpace Repository.

Sources

Application

Application Note: A Robust Coupling Protocol for the Sterically Hindered Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid in Solid-Phase Peptide Synthesis

Abstract The incorporation of non-canonical and sterically hindered amino acids is a critical strategy in modern drug development for enhancing peptide stability, conformational rigidity, and biological activity. Fmoc-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical and sterically hindered amino acids is a critical strategy in modern drug development for enhancing peptide stability, conformational rigidity, and biological activity. Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a threonine analog with a bulky ethoxy group, presents a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols. This application note provides a detailed, field-proven protocol for the efficient coupling of this sterically demanding building block. We will elucidate the rationale behind the selection of potent activating agents, optimized reaction conditions, and rigorous monitoring techniques necessary to overcome the kinetic barriers associated with this amino acid, ensuring high coupling efficiency and sequence fidelity.

Introduction: The Challenge of Steric Hindrance

The process of forming a peptide bond involves the activation of a carboxylic acid group on one amino acid and its subsequent reaction with the free amino group of another.[1] In standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), this cycle of deprotection and coupling is repeated to build the peptide chain on a solid support.[2][3]

However, the chemical environment of the amino acid side chain can dramatically influence the reaction kinetics. Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid possesses significant steric bulk at the β-carbon, proximate to the reacting carboxyl group. This bulkiness physically obstructs the approach of the activated carboxyl group to the resin-bound amine, leading to sluggish and often incomplete coupling reactions. Such failures result in deletion sequences, which are difficult to separate from the target peptide and compromise the overall yield and purity.

To address this, specialized reagents and protocols are required. Potent activating agents, such as aminium/uronium or phosphonium salts, are necessary to generate highly reactive intermediates that can overcome the high activation energy of the reaction.[4] This guide focuses on a robust protocol utilizing HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a reagent known for its high efficiency in coupling sterically hindered amino acids.[5][6]

Mechanistic Rationale: HBTU Activation

HBTU is a mild and effective coupling reagent that minimizes the risk of racemization.[7] Its activation mechanism proceeds through the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate.[7]

The key steps are:

  • Initial Activation: In the presence of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of the Fmoc-amino acid is deprotonated.[8] This carboxylate then attacks HBTU.

  • Formation of the Active Ester: This attack results in the formation of an HOBt active ester of the amino acid, releasing tetramethylurea as a byproduct.[7]

  • Nucleophilic Attack: The free amine on the resin-bound peptide chain then attacks the carbonyl carbon of this highly reactive ester, forming the stable peptide bond and releasing HOBt.[8]

This pathway is highly efficient and rapid, often driving difficult couplings to completion where other methods, like standard carbodiimide (e.g., DIC) protocols, might fail.[6]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin, pre-loaded with the C-terminal amino acid).

  • Fmoc-Protected Amino Acid: Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

  • Coupling Reagent: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).[2]

  • Fmoc Deprotection Solution: 20% Piperidine in DMF.

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Monitoring Reagents: Kaiser Test (Ninhydrin) solutions.

  • Cleavage Cocktail: Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2 v/v/v/v) or other appropriate cocktail based on peptide sequence side-chain protecting groups.[9][10]

  • Precipitation/Wash Solvent: Cold Diethyl Ether.

Step-by-Step Coupling Protocol

This protocol assumes a starting scale of 0.1 mmol of resin substitution. All steps are performed at room temperature in a suitable SPPS reaction vessel.

Step 1: Resin Preparation and Swelling

  • Place the resin (0.1 mmol) in the reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 15-30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: N-Terminal Fmoc Deprotection

  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate for 10-15 minutes to ensure complete Fmoc removal.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

Step 3: Pre-activation and Coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid Causality: Pre-activation is crucial for sterically hindered amino acids. It ensures the highly reactive HOBt-ester is fully formed before being introduced to the resin-bound amine, maximizing the coupling potential in the critical first moments of contact.

  • In a separate vial, dissolve Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).

  • Add DIPEA (8 eq., 0.8 mmol) to the solution.

  • Allow the pre-activation mixture to stand for 1-5 minutes.[4]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1 to 2 hours. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.[4]

Step 4: Reaction Monitoring

  • After the coupling time, drain the reaction solution and wash the resin with DMF (3 times).

  • Take a small sample of resin beads (5-10 mg) and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[12][13]

    • Negative Result (Yellow/Colorless beads): Coupling is complete. Proceed to the next cycle.[12]

    • Positive Result (Blue beads): Coupling is incomplete. Proceed to Step 5.[12]

Step 5: Double Coupling (If Necessary) Causality: A positive Kaiser test indicates that not all available amino groups have reacted. A second, fresh application of activated amino acid is the most effective way to drive the reaction to completion.

  • If the Kaiser test is positive, repeat Step 3 in its entirety using a fresh solution of activated amino acid.

  • After the second coupling, perform another Kaiser test. If the test is still positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next amino acid to avoid the formation of deletion peptides.

Peptide Cleavage and Deprotection
  • Once the peptide synthesis is complete, wash the final peptide-resin with DCM (3-5 times) and dry it under a high vacuum for at least 4 hours.[9]

  • Add the cleavage cocktail (e.g., Reagent B, ~10 mL/g of resin) to the dry resin.

  • Gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL conical tube containing cold diethyl ether (approx. 40 mL).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the final peptide pellet under vacuum.

Data Summary and Visualization

Quantitative Protocol Summary
ParameterReagentEquivalents (eq.)Molarity/ConcentrationTime
Resin Scale Rink Amide Resin1.0N/AN/A
Fmoc Deprotection Piperidine/DMFN/A20% (v/v)3 min + 15 min
Amino Acid Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid4.0N/A1-2 hours
Activating Agent HBTU3.9~0.2 M in DMF1-2 hours
Base DIPEA8.0N/A1-2 hours
Cleavage Reagent B (TFA/H₂O/Phenol/TIPS)N/A88:5:5:22-3 hours
Workflow Visualization

A visual representation of the key steps in a single coupling cycle for a sterically hindered amino acid.

SPPS_Coupling_Cycle cluster_0 SPPS Cycle Start Start: Resin-NH-Fmoc Deprotection Step 1: Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Free_Amine Resin-NH2 (Free Amine) Wash_1->Free_Amine Coupling Step 2: Coupling (AA/HBTU/DIPEA) Free_Amine->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_Test Step 3: Monitoring (Kaiser Test) Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (Double Couple) End_Cycle End: Resin-NH-CO-AA-Fmoc Kaiser_Test->End_Cycle Negative

Caption: Workflow for a single SPPS coupling cycle.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Persistently Positive Kaiser Test 1. Insufficient coupling time. 2. Incomplete pre-activation. 3. Peptide aggregation on resin.1. Extend the second coupling time to 4 hours or overnight. 2. Ensure reagents are fresh and anhydrous. 3. Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or use a DCM/DMF/NMP mixture.[4]
Low Final Yield 1. Incomplete coupling at multiple steps leading to termination. 2. Premature cleavage from the resin during washes.1. Implement double coupling as a standard for this residue. 2. Ensure all wash and reaction steps are gentle and do not use excessive force/pressure.
Deletion Sequences in Mass Spec. Failure to drive coupling to completion and lack of capping.If a double coupling fails (Kaiser test remains positive), cap unreacted amines with a solution of acetic anhydride/DIPEA in DMF before proceeding.

Conclusion

The successful incorporation of sterically demanding amino acids like Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is achievable with optimized protocols that address the underlying kinetic challenges. The use of a potent activating agent like HBTU, combined with an extended, pre-activated double-coupling strategy and diligent in-process monitoring, provides a reliable pathway to synthesizing high-purity peptides containing this and other challenging building blocks. This robust methodology is essential for researchers and drug developers aiming to explore novel peptide structures with enhanced therapeutic properties.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]

  • AAPPTec. How to Synthesize a Peptide. [Link]

  • Gesmundo, N. J., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. [Link]

  • Wikipedia. HBTU. [Link]

Sources

Method

Application Notes and Protocols: Fmoc Deprotection of Ethoxy-Containing Amino Acids in Solid-Phase Peptide Synthesis

For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Abstract The incorporation of non-canonical amino acids is a critical strategy in modern drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Abstract

The incorporation of non-canonical amino acids is a critical strategy in modern drug discovery and peptide science. Ethoxy-containing amino acids, such as O-Ethyl-L-tyrosine (Tyr(Et)) and O-Ethyl-L-threonine (Thr(Et)), offer unique steric and electronic properties that can enhance peptide stability, conformation, and biological activity. This document provides a comprehensive guide to the Nα-Fmoc deprotection of these valuable building blocks. We will delve into the core mechanism of Fmoc removal, evaluate the stability of the ethyl ether side chain under standard and accelerated conditions, and provide detailed, field-proven protocols to ensure high-yield, high-purity peptide synthesis.

Introduction: The Role of Ethoxy-Containing Amino Acids

The ethyl ether modification on amino acid side chains, particularly on tyrosine and threonine, serves as a stable and sterically subtle protecting group. Unlike the more common tert-butyl (tBu) ether, the ethyl ether is not cleaved by moderate acidolysis, making it a valuable tool for strategies requiring orthogonal protection schemes or for the synthesis of protected peptide fragments. The ethoxy group can also modulate the lipophilicity and binding interactions of the final peptide.

Successful incorporation of these modified residues hinges on the efficiency and fidelity of each step in the SPPS cycle, with the Fmoc deprotection being a recurrent and critical stage. Understanding the nuances of this step is paramount to preventing common pitfalls such as incomplete deprotection, which leads to deletion sequences, or side reactions that compromise the integrity of the final product.

Core Principles of Fmoc Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, prized for its mild removal conditions that preserve most acid-labile side-chain protecting groups.[1][2] The deprotection process is a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[3]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[4][5]

  • β-Elimination: This abstraction forms a stabilized carbanion, which then undergoes a rapid β-elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[6]

The excess amine in the deprotection solution then serves as a crucial scavenger, trapping the electrophilic DBF to form a stable adduct (e.g., dibenzofulvene-piperidine adduct), which is washed away from the resin-bound peptide.[4][5]

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination & Scavenging Fmoc_Peptide Fmoc-NH-Peptide Carbanion Intermediate (Carbanion) Fmoc_Peptide->Carbanion H+ abstraction Piperidine Piperidine (Base) Piperidine->Fmoc_Peptide Free_Amine H2N-Peptide (Free Amine) Carbanion->Free_Amine Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO2 Carbanion->CO2 DBF_Adduct DBF-Piperidine Adduct (Washed Away) DBF->DBF_Adduct Scavenging by excess Piperidine

Caption: Mechanism of Fmoc Deprotection.

Stability and Reactivity of the Ethoxy Side Chain

The ethyl ether linkage (R-O-CH₂CH₃) on amino acid side chains is exceptionally stable under the basic conditions required for Fmoc removal. Both theoretical principles and extensive practical application confirm that reagents like piperidine do not cleave or modify this ether bond.

Key Considerations:

  • During Fmoc Deprotection: The ethoxy group is inert. Its presence does not significantly alter the kinetics of the Nα-Fmoc removal compared to other standard amino acids. Standard protocols are generally sufficient for complete deprotection.

  • During Final Cleavage: The stability of the ethyl ether during the final trifluoroacetic acid (TFA)-mediated cleavage is a more critical consideration. While more robust than a t-butyl ether, prolonged exposure to strong acid cocktails can potentially lead to side reactions. The primary concern is the generation of an ethyl cation (CH₃CH₂⁺) which could alkylate sensitive residues, particularly tryptophan. However, this is generally a minor issue under standard cleavage times.

Optimized Fmoc Deprotection Protocols

Successful deprotection balances efficiency with the prevention of side reactions. Below are detailed protocols for standard and challenging scenarios involving ethoxy-containing amino acids.

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for most peptide sequences containing Tyr(Et) or Thr(Et) and is the recommended starting point.

Reagents:

  • Deprotection Solution: 20% (v/v) Piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF).

  • Washing Solvent: High-purity DMF.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Pre-Wash: Drain the swelling solvent and wash the resin twice with DMF.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Agitate for 7-10 minutes.[4]

  • Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) until no dibenzofulvene-piperidine adduct (indicated by a lack of yellow color in the filtrate) is detected.

  • Confirmation (Optional): A small sample of resin beads can be subjected to a Kaiser test to confirm the presence of a free primary amine.

Standard_Protocol start Start: Peptide-Resin (Fmoc-Protected) swell 1. Swell Resin in DMF (30-60 min) start->swell wash1 2. Wash with DMF (2x) swell->wash1 deprotect1 3. Add 20% Piperidine/DMF (Agitate 3 min) wash1->deprotect1 drain1 4. Drain deprotect1->drain1 deprotect2 5. Add 20% Piperidine/DMF (Agitate 7-10 min) drain1->deprotect2 drain2 6. Drain deprotect2->drain2 wash2 7. Wash with DMF (5-7x) drain2->wash2 end End: Peptide-Resin (Free N-terminus) wash2->end

Caption: Standard Fmoc Deprotection Workflow.

Protocol 2: Accelerated Deprotection for Aggregation-Prone Sequences

For long or hydrophobic sequences, peptide chain aggregation can hinder reagent access, leading to incomplete deprotection. In such cases, a stronger base system can be employed.

Reagents:

  • Deprotection Solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / 2% (v/v) Piperidine in DMF.

  • Washing Solvent: High-purity DMF.

Procedure:

  • Resin Swelling & Pre-Wash: Perform steps 1 and 2 from the Standard Protocol.

  • Accelerated Deprotection: Add the 2% DBU / 2% Piperidine solution to the resin. Agitate for 2-3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Repeat the treatment for another 2-3 minutes.

  • Wash: Immediately drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the potent DBU base.

Causality: DBU is a non-nucleophilic, sterically hindered base that is significantly stronger than piperidine. Its inclusion dramatically accelerates the initial proton abstraction, overcoming kinetic barriers caused by aggregation. Piperidine is still included to act as an efficient DBF scavenger.

Data Summary and Comparison

ParameterStandard ProtocolAccelerated ProtocolRationale & Considerations
Primary Base 20% Piperidine2% DBU / 2% PiperidineDBU is a stronger base, ideal for kinetically hindered deprotections.
Total Time 10-13 minutes4-6 minutesFaster cycle times can be beneficial but require careful control.
Application Routine synthesis, standard sequences.Aggregation-prone sequences, long peptides.Use standard protocol as default; resort to accelerated only when needed.
Side Reaction Risk Low. Minimal risk of racemization for most residues.Slightly elevated. Increased risk of aspartimide formation or racemization of sensitive residues (e.g., Cys, His) if exposure is prolonged.

Troubleshooting

  • Incomplete Deprotection (Deletion Peptides):

    • Symptom: Mass spectrometry reveals species with a mass corresponding to a missing amino acid.

    • Cause: Peptide aggregation, insufficient deprotection time.

    • Solution: Switch to the Accelerated Protocol. Increase agitation and ensure proper resin swelling. Consider using a more chaotropic solvent like N-Methyl-2-pyrrolidone (NMP) in place of DMF.

  • Double Incorporation of Amino Acid:

    • Symptom: Mass spectrometry shows a peak corresponding to the desired peptide + the mass of the last coupled amino acid.

    • Cause: Insufficient washing after deprotection. Residual piperidine deprotects the incoming Fmoc-amino acid in solution before coupling.

    • Solution: Ensure thorough and extensive washing with DMF after the final deprotection step.

Conclusion

The ethyl ether protecting group on amino acids like tyrosine and threonine is fully compatible with the standard basic conditions of Fmoc-based solid-phase peptide synthesis. For the vast majority of sequences, a standard protocol using 20% piperidine in DMF will provide efficient and clean deprotection. In challenging cases where peptide aggregation is a concern, an accelerated protocol utilizing DBU can be a powerful tool. As with all aspects of peptide synthesis, careful attention to procedural detail, reagent quality, and thorough washing are the keys to success.

References

  • Aapptec Peptides. "N-Terminal Deprotection - Fmoc removal." Available at: [Link]

  • Albericio, F., et al. "Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis." RSC Advances. Available at: [Link]

  • Green Chemistry. "In situ Fmoc removal." Royal Society of Chemistry. Available at: [Link]

  • Aapptec. "Amino Acid Derivatives for Peptide Synthesis." Available at: [Link]

  • Fields, G. B. "Methods for Removing the Fmoc Group." Methods in Enzymology. Available at: [Link]

  • Nowick, J.S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." University of California, Irvine. Available at: [Link]

  • Packer, M. H., et al. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Available at: [Link]

  • Springer Nature Experiments. "Methods for Removing the Fmoc Group." Available at: [Link]

  • Stathopoulos, P., et al. "Side reactions in the SPPS of Cys-containing peptides." Amino Acids. Available at: [Link]

  • Royal Society of Chemistry. "Electronic Supplementary Information." Available at: [Link]

  • Aapptec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Available at: [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid into Peptides

Introduction: Expanding the Peptidic Toolbox The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a transformative strategy in modern drug discovery and chemical biology.[1][2] By moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidic Toolbox

The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a transformative strategy in modern drug discovery and chemical biology.[1][2] By moving beyond the 20 proteinogenic amino acids, researchers can imbue peptides with enhanced therapeutic properties, including increased proteolytic stability, refined conformational geometries, and novel functionalities.[1] Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a derivative of threonine, is a compelling building block for such endeavors. Its unique ethoxy modification on the β-carbon introduces specific steric and electronic properties that can profoundly influence peptide structure and function.

This guide provides a comprehensive framework for the successful incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline robust analytical methods for the characterization of the final product.

Unique Characteristics of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

The structure of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid presents both opportunities and challenges in peptide synthesis. The presence of a β-ethoxy group, in addition to the β-methyl group, creates significant steric hindrance around the α-carbon. This bulkiness can impede both the Nα-Fmoc deprotection and the subsequent coupling steps, necessitating optimized protocols to achieve high fidelity synthesis.

Diagram: Chemical Structure of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

Caption: Structure of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Experimental Protocols

PART 1: Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).

  • Protected Amino Acids: Standard N-α-Fmoc protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).

  • Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid: The key building block.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Additives/Bases:

    • HOBt (Hydroxybenzotriazole).

    • Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

    • DIPEA (N,N-Diisopropylethylamine).

    • 2,4,6-Collidine.

  • Deprotection and Cleavage:

    • 20% (v/v) Piperidine in DMF.

    • TFA Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Monitoring: Kaiser Test reagents.

PART 2: Solid-Phase Peptide Synthesis Workflow

The following protocol outlines a single coupling cycle for the incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. This cycle is repeated for each amino acid in the sequence.

Diagram: SPPS Workflow for Incorporating the ncAA

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_couple Double Couple kaiser_test->double_couple Incomplete next_aa Repeat Cycle for Next Amino Acid kaiser_test->next_aa Complete double_couple->wash1 next_aa->deprotection end Final Cleavage and Purification next_aa->end

Caption: Iterative cycle for SPPS incorporation.

Step 1: Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.[3]

  • Drain the DMF.

Step 2: Nα-Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes. Due to potential steric hindrance, a slightly extended deprotection time may be beneficial.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group. For "difficult sequences," a solution containing 2% DBU and 20% piperidine in DMF can be employed for more efficient deprotection.[4][5]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Residual piperidine can neutralize the activated amino acid in the subsequent coupling step.

Step 3: Coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

Causality: Due to the significant steric hindrance of this ncAA, a powerful coupling reagent is essential to drive the reaction to completion. Uronium/aminium salts like HATU are highly effective for such "difficult" couplings as they form highly reactive OAt-active esters.[6][7] A double coupling strategy is strongly recommended.

  • Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid and 3-5 equivalents of HATU in DMF. Add 6-10 equivalents of DIPEA or 2,4,6-collidine. The use of collidine, a weaker base, can sometimes reduce the risk of racemization.[8] Allow the mixture to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies incomplete coupling.

  • Second Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeNotes
HATU/DIPEA 1 : 1 : 21-2 min1-2 hoursHighly recommended for sterically hindered residues.[7]
HBTU/HOBt/DIPEA 1 : 1 : 1 : 22-5 min1-3 hoursA robust and common choice, HOBt helps to suppress racemization.[9][10]
PyBOP/DIPEA 1 : 1 : 22-5 min2-4 hoursEffective, but the by-product HMPA is carcinogenic.[8]

Step 4: Iteration and Final Cleavage

  • Repeat the deprotection and coupling cycles for all subsequent amino acids in the peptide sequence.

  • After the final amino acid has been coupled, wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

  • Cleavage and Global Deprotection: Treat the dried peptide-resin with a freshly prepared TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[11][12] The scavengers (TIS and water) are crucial for quenching reactive carbocations generated during the cleavage of side-chain protecting groups.[11]

  • Filter the resin and collect the TFA filtrate.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for its purification.[13][14]

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This gradient will need to be optimized based on the overall hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Analysis StepTypical HPLC ConditionsExpected Outcome
Crude Analysis Linear Gradient (e.g., 5-65% B over 30 min)A major peak corresponding to the target peptide, with smaller peaks for impurities (deletion sequences, incompletely deprotected species).
Purification Optimized Gradient (shallow gradient around the elution time of the target peptide)Isolation of the main peak to >95% purity.
Final Purity Check Linear Gradient (same as crude analysis)A single, sharp peak confirming the purity of the isolated peptide.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[2][15]

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: The observed molecular weight should match the calculated theoretical molecular weight of the peptide containing the (2S,3S)-2-amino-3-ethoxybutanoic acid residue. Look for the [M+H]⁺ ion and other charged states (e.g., [M+2H]²⁺).

Conclusion

The successful incorporation of sterically demanding non-canonical amino acids like Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is achievable through the careful optimization of SPPS protocols. The key to success lies in employing extended and/or stronger deprotection conditions and utilizing powerful coupling reagents to overcome steric hindrance. By following the detailed protocols and analytical guidelines presented in this document, researchers can confidently synthesize novel peptides containing this unique building block, thereby expanding the possibilities for developing next-generation therapeutics and research tools.

References

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). National Institutes of Health. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). National Institutes of Health. Retrieved from [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Overview of Custom Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759-764.
  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. (n.d.). MDPI. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. Retrieved from [Link]

  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (2025). Research Collection. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Space of Peptides with β-Alkoxy Amino Acids The incorporation of non-canonical amino acids into peptide sequences is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides with β-Alkoxy Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and receptor affinity.[1] Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a derivative of threonine with a β-ethoxy ether linkage, offers a unique building block for introducing hydrophobicity and conformational constraint into novel peptide therapeutics. Its structural similarity to O-tert-butyl threonine suggests that it can be successfully integrated into standard automated solid-phase peptide synthesis (SPPS) protocols, provided that key reaction parameters are carefully optimized to account for its specific chemical properties.

This guide provides a comprehensive overview of the use of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in automated peptide synthesizers. It details the underlying chemical principles, provides step-by-step protocols for its efficient incorporation, and offers troubleshooting strategies to address potential challenges.

Chemical Structure and Properties

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid possesses the standard Fmoc protecting group for the alpha-amine, which is labile to basic conditions (e.g., piperidine). The key feature is the ethyl ether linkage at the beta-position of the side chain. This modification introduces steric bulk, albeit less than a tert-butyl group, which can influence coupling kinetics. The ether linkage is generally stable to the acidic conditions used for final cleavage from the resin.

Structure of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

structure N N CA N->CA C C' CA->C CB CA->CB H_alpha H CA->H_alpha O O C->O OH OH C->OH Fmoc Fmoc Fmoc->N CG O CB->CG H_beta H CB->H_beta CH3_beta CH3 CB->CH3_beta CD CH2 CG->CD CE CH3 CD->CE

Caption: Chemical structure of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Materials and Reagents

Material/Reagent Grade Supplier Notes
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acidPeptide synthesis gradeCommercially availableEnsure high purity (>98%) to avoid side products.
Rink Amide or Wang Resin100-200 meshStandard suppliersChoice depends on desired C-terminus (amide or acid).
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard suppliersUse amine-free DMF to prevent premature Fmoc deprotection.
PiperidineReagent gradeStandard suppliersFor Fmoc deprotection.
Coupling Reagents (e.g., HATU, HBTU, PyBOP)Peptide synthesis gradeStandard suppliersSee protocol for recommendations.
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeStandard suppliersBase for activation.
Trifluoroacetic acid (TFA)Reagent gradeStandard suppliersFor cleavage from resin.
Triisopropylsilane (TIS)Reagent gradeStandard suppliersScavenger for cleavage.
Dichloromethane (DCM)ACS gradeStandard suppliersFor washing.
Acetonitrile (ACN)HPLC gradeStandard suppliersFor purification.
WaterHPLC gradeStandard suppliersFor purification and as a scavenger.

Automated Peptide Synthesis Protocol

This protocol is designed for a standard automated peptide synthesizer. Users should adapt the parameters based on their specific instrument and the peptide sequence.

Resin Preparation
  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide) in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group from the linker.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

The steric hindrance from the β-ethoxy group necessitates a robust coupling strategy.

  • Amino Acid Preparation: Dissolve Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

  • Activation: In a separate vial, prepare the activation solution. For sterically hindered amino acids, stronger activating agents are recommended. A combination of a uronium/phosphonium salt and an additive is generally effective.

Coupling Reagent Combination Equivalents (vs. Amino Acid) Notes
HATU/DIPEA1.0 / 2.0Highly efficient for hindered couplings.
HBTU/HOBt/DIPEA1.0 / 1.0 / 2.0A classic and effective combination.
PyBOP/DIPEA1.0 / 2.0Good for hindered couplings, though can be more expensive.
DIC/OxymaPure1.0 / 1.0A carbodiimide-based method with reduced risk of racemization.[2]
  • Pre-activation: Add the dissolved amino acid to the activation solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, a double coupling may be necessary.

  • Monitoring the Coupling: After the initial coupling time, a small sample of the resin can be taken for a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates a complete reaction. If the test is positive (blue), a second coupling is recommended.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Workflow for Incorporating Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

workflow cluster_synthesis_cycle Automated Synthesizer Cycle Resin_Prep Resin Swelling & Initial Deprotection Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (e.g., HATU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Repeat for next amino acid Washing2->Next_Cycle Next_Cycle->Deprotection ... Cleavage Cleavage & Deprotection Next_Cycle->Cleavage After final residue Start Start Start->Resin_Prep Purification Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Automated synthesis cycle for peptide elongation.

Chain Elongation

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence according to standard automated SPPS protocols.

Cleavage and Deprotection

The ether linkage of the ethoxybutanoic acid side chain is stable to standard TFA cleavage conditions.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 1.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5). For most sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times. Dry the crude peptide under vacuum.

Purification and Analysis

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA. Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.

Potential Side Reactions and Troubleshooting

While the β-ethoxy group is relatively stable, there are potential side reactions to be aware of.

Potential Side Reactions

side_reactions cluster_main Incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid cluster_solutions Mitigation Strategies Start Activated Amino Acid + Deprotected Peptide-Resin Desired_Product Successful Coupling Start->Desired_Product Incomplete_Coupling Incomplete Coupling Start->Incomplete_Coupling Steric Hindrance Beta_Elimination β-Elimination Start->Beta_Elimination Strong Base/Heat Racemization Epimerization/Racemization Start->Racemization Prolonged activation Solution_Coupling Use potent coupling reagents (HATU, PyBOP) Double couple if necessary Incomplete_Coupling->Solution_Coupling Solution_Elimination Avoid prolonged exposure to strong bases Use milder base if possible Beta_Elimination->Solution_Elimination Solution_Racemization Minimize pre-activation time Use additives like OxymaPure Racemization->Solution_Racemization

Caption: Common challenges and their respective solutions.

Problem Potential Cause Troubleshooting Strategy
Incomplete Coupling Steric hindrance from the β-ethoxy group and the growing peptide chain.- Use a more potent coupling reagent such as HATU or PyBOP. - Increase the coupling time to 2-4 hours. - Perform a double coupling. - Increase the equivalents of amino acid and coupling reagents to 4-5.
β-Elimination The β-proton can be abstracted under strongly basic conditions, leading to the formation of a dehydroamino acid.- Ensure complete removal of piperidine after deprotection with thorough DMF washes. - Avoid elevated temperatures during coupling and deprotection. - For particularly sensitive sequences, consider using a milder base for deprotection, such as DBU in low concentrations, although this should be carefully evaluated.[3]
Epimerization/Racemization Prolonged activation times in the presence of base can lead to epimerization at the α-carbon.- Minimize the pre-activation time before adding the activated amino acid to the resin. - Use a coupling additive that suppresses racemization, such as OxymaPure.[2] - Avoid using excessive amounts of base.
Aggregation Long or hydrophobic peptide sequences can aggregate on the resin, hindering reagent access.- Use a more polar solvent mixture, such as NMP/DMSO. - Incorporate pseudoproline dipeptides or other "difficult sequence" disruption strategies in the peptide backbone if possible.

Conclusion

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a valuable tool for peptide chemists seeking to introduce novel structural motifs. Its successful incorporation into peptides using automated synthesizers is readily achievable with careful optimization of coupling conditions to overcome the moderate steric hindrance of the β-ethoxy group. By employing potent coupling reagents, ensuring complete reactions, and being mindful of potential side reactions, researchers can confidently utilize this non-canonical amino acid to advance their drug discovery and development efforts.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Semantic Scholar. (2015). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • Luxembourg Bio Technologies. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • National Institutes of Health. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

Application

Application Note: Solubility and Handling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in DMF for Solid-Phase Peptide Synthesis

Introduction The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, novel functionalities, and improve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, novel functionalities, and improved pharmacological profiles. Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is one such building block, offering unique structural properties. A critical parameter for its successful application in Solid-Phase Peptide Synthesis (SPPS) is its solubility in the primary solvent, N,N-Dimethylformamide (DMF). This document provides a detailed technical guide on the solubility characteristics of this Fmoc-protected amino acid in DMF, outlines protocols for its dissolution, and presents a methodology for determining its empirical solubility.

The Central Role of DMF in Fmoc-SPPS

N,N-Dimethylformamide (DMF) is the most widely used solvent in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[1]. Its popularity stems from its ability to effectively solvate the growing peptide chain and swell the solid support resin, facilitating efficient reaction kinetics for both the coupling and deprotection steps[2]. However, the quality of DMF is paramount; it must be amine-free to prevent premature deprotection of the Fmoc group, which can lead to the formation of deletion sequences and other impurities[2][3].

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, while offering mild deprotection conditions, is a large, hydrophobic moiety.[4] This inherent hydrophobicity can sometimes lead to solubility challenges, particularly for amino acids with bulky or nonpolar side chains. Therefore, a thorough understanding of the solubility of each Fmoc-amino acid derivative in DMF is essential for seamless peptide synthesis.

Physicochemical Properties of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

To understand its solubility, it is helpful to consider the key physicochemical properties of the molecule.

PropertyValueSource
Molecular FormulaC21H23NO5[5]
Molecular Weight369.42 g/mol [5]
Stereochemistry(2S,3S)[5]

The structure possesses both hydrophobic (Fmoc group, ethoxy group) and polar (carboxylic acid) functionalities, which will dictate its interaction with DMF.

Factors Influencing Solubility in DMF

While specific quantitative solubility data for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in DMF is not readily published, the solubility of Fmoc-amino acids, in general, is influenced by several factors:

  • Amino Acid Side Chain: The ethoxy group in the side chain of this particular amino acid is moderately hydrophobic. Highly hydrophobic side chains can decrease solubility in polar aprotic solvents like DMF[6].

  • Fmoc Group Aggregation: The large, planar Fmoc groups can stack via π-π interactions, leading to aggregation and reduced solubility. This is a common issue with many Fmoc-amino acids[6].

  • DMF Quality: As previously mentioned, the presence of impurities, particularly water or dimethylamine, in DMF can affect its solvating properties and react with the Fmoc-amino acid[2].

  • Temperature: Solubility is generally temperature-dependent. Gentle heating can often increase the solubility of sparingly soluble compounds[6].

Experimental Protocols

Standard Protocol for Dissolving Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in DMF for SPPS

This protocol outlines the standard procedure for preparing a solution of the amino acid for a coupling reaction in an automated or manual synthesizer.

Materials:

  • Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

  • High-purity, amine-free DMF

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of amine-free DMF to achieve the desired concentration (typically 0.2 M to 0.5 M for SPPS).

  • Initial Dissolution: Cap the vial and vortex the mixture for 1-2 minutes. A clear solution should form.

  • Troubleshooting Insolubility: If the compound does not fully dissolve:

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This can help break up aggregates.

    • Gentle Warming: Gently warm the solution to approximately 37°C. Avoid excessive heat, as it may cause degradation[6].

    • Solvent Co-additives: For persistent solubility issues, the addition of a small percentage (e.g., 5-10%) of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can be considered[6]. However, ensure compatibility with your synthesis protocol.

Protocol for Determining the Saturated Solubility of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in DMF

This protocol provides a framework for researchers to determine the specific solubility of the title compound in their laboratory.

Objective: To determine the concentration of a saturated solution of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in DMF at a given temperature.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid to a known volume of amine-free DMF in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vial to pellet the undissolved solid.

  • Sampling: Carefully take a known volume of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of a UV-Vis spectrophotometer.

  • Quantification: Measure the absorbance of the diluted solution at the λmax of the Fmoc group (around 267 nm or 301 nm).

  • Calculation: Determine the concentration of the original saturated solution using a pre-established calibration curve of the compound in the same solvent system.

Workflow and Data Visualization

Workflow for Amino Acid Solution Preparation

The following diagram illustrates the decision-making process for preparing the amino acid solution for SPPS.

DissolutionWorkflow Workflow for Preparing Fmoc-Amino Acid Solution in DMF start Start: Weigh Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid add_dmf Add amine-free DMF to desired concentration start->add_dmf vortex Vortex for 1-2 minutes add_dmf->vortex check_solubility Is the solution clear? vortex->check_solubility fully_dissolved Solution ready for SPPS check_solubility->fully_dissolved Yes troubleshoot Troubleshooting check_solubility->troubleshoot No sonicate Sonicate for 5-10 minutes troubleshoot->sonicate gentle_heat Gently warm to ~37°C sonicate->gentle_heat add_cosolvent Add 5-10% NMP or DMSO gentle_heat->add_cosolvent recheck_solubility Re-evaluate solubility add_cosolvent->recheck_solubility recheck_solubility->fully_dissolved Yes recheck_solubility->fully_dissolved No (Consider lower concentration)

Caption: Decision workflow for dissolving Fmoc-amino acids in DMF.

Conclusion and Best Practices

While a precise solubility value for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in DMF is not cataloged, it is expected to be sufficiently soluble for standard SPPS protocols (0.2-0.5 M). Following the provided protocols will ensure reliable and complete dissolution. For challenging sequences or when pushing concentration limits, a systematic approach to solubility enhancement is recommended. Always use high-purity, amine-free DMF to maintain the integrity of the Fmoc-protected amino acid and ensure the highest quality of the final peptide product.

References

  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814. [Link]

  • Aznar, J., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(8), 3034-3044. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Al Musaimi, O., et al. (2020). PolarClean as a Green Polar Aprotic Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(10), 2059–2066.
  • Howei Pharm. (n.d.). Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Activation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid with HBTU

For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Introduction: The Critical Role of Carboxyl Group Activation in Peptide Synthesis The creation of a peptid...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Introduction: The Critical Role of Carboxyl Group Activation in Peptide Synthesis

The creation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. This process, however, requires the carboxyl group to be 'activated' to enhance its reactivity towards the nucleophilic amine.[1] The choice of activating agent is paramount, directly influencing coupling efficiency, reaction kinetics, and the preservation of stereochemical integrity—a critical factor for the biological activity of the final peptide.[2]

Among the arsenal of modern coupling reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has established itself as a highly effective and widely used aminium-based activating agent, particularly within Fmoc-based solid-phase peptide synthesis (SPPS) strategies.[3][4] HBTU is lauded for its ability to mediate rapid and efficient couplings, even for sterically hindered amino acids, while minimizing the risk of racemization.[2][5][6]

This document provides a detailed technical guide on the activation of a non-standard amino acid, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, using HBTU. We will delve into the mechanistic underpinnings of this activation, provide a robust, step-by-step protocol, and discuss critical parameters for ensuring successful and high-fidelity peptide bond formation.

The Mechanism of HBTU Activation: A Stepwise Perspective

The efficacy of HBTU lies in its ability to convert the relatively unreactive carboxylic acid of an Fmoc-protected amino acid into a highly reactive O-acylisourea or a related active ester intermediate.[2] This transformation is facilitated by a tertiary base, typically N,N-diisopropylethylamine (DIPEA), and proceeds through a well-understood mechanism.

The key steps are as follows:

  • Deprotonation: The tertiary base, DIPEA, deprotonates the carboxylic acid of the Fmoc-amino acid, forming a carboxylate anion.[7]

  • Formation of the Activated Ester: The carboxylate anion then performs a nucleophilic attack on the central carbon atom of the HBTU molecule.[2] This results in the formation of a highly reactive HOBt (1-Hydroxybenzotriazole) active ester and the release of tetramethylurea as a byproduct.[8][9] The inclusion of HOBt is crucial as it not only accelerates the reaction but also acts as a potent racemization suppressor.[10]

  • Peptide Bond Formation: The newly formed, highly reactive HOBt ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support.[10] This attack leads to the formation of the desired stable peptide bond and the regeneration of HOBt.

Visualizing the Activation and Coupling Pathway

HBTU_Activation Fmoc_AA Fmoc-(2S,3S)-2-amino- 3-ethoxybutanoic acid (Carboxylic Acid) Carboxylate Carboxylate Anion Fmoc_AA->Carboxylate + DIPEA HBTU HBTU Active_Ester Reactive HOBt Active Ester HBTU->Active_Ester DIPEA DIPEA (Base) Carboxylate->Active_Ester + HBTU New_Peptide Extended Peptide Chain (New Peptide Bond) Active_Ester->New_Peptide + Peptide-Resin Byproducts Tetramethylurea + HOBt Active_Ester->Byproducts Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->New_Peptide

Caption: HBTU activation of a carboxylic acid to form an active ester, which then reacts with an amine to form a peptide bond.

Experimental Protocol: Activation and Coupling

This protocol details the steps for a single coupling cycle of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid to a resin-bound peptide using HBTU activation.

Materials
  • Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang resin)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Dichloromethane (DCM) for washing (optional)

Equipment
  • Solid-phase peptide synthesis vessel

  • Shaker or agitator

  • Syringes and needles for reagent transfer

  • Apparatus for Kaiser test

Step-by-Step Methodology
1. Resin Preparation and Fmoc Deprotection
  • Resin Swelling: Swell the resin in DMF for a minimum of 30-60 minutes in the reaction vessel to ensure optimal reaction conditions.[10]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-15 minutes.[10]

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for an additional 5-15 minutes to ensure complete removal of the Fmoc protecting group.[10]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to eliminate all traces of piperidine.[10]

  • Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test, indicated by a blue color, signifies successful deprotection.[10]

2. Pre-activation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
  • In a separate vial, dissolve the Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, HBTU, and HOBt in DMF.

  • Add DIPEA to the mixture. The solution may undergo a color change, often to a yellowish or orange hue, which is a common observation during the activation of amino acids with HBTU/HOBt and does not typically affect the outcome of the coupling.[10][11]

  • Allow the solution to pre-activate for 2-5 minutes at room temperature.[10] This pre-activation step is crucial to prevent side reactions, such as the guanidinylation of the N-terminal amine of the peptide by direct reaction with HBTU.[12][13]

3. Coupling Reaction
  • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 10-60 minutes at room temperature.[6][10] For sterically hindered amino acids, the reaction time may need to be extended.

  • Monitoring the Coupling: After the initial coupling time, take a small sample of the resin and perform a Kaiser test. A negative test (indicated by a yellow or no color change) confirms that the coupling reaction is complete.[10]

  • If the Kaiser test is positive, indicating incomplete coupling, continue the reaction for an additional 30-60 minutes. If the test remains positive, a double coupling (repeating the activation and coupling steps) may be necessary.

4. Post-Coupling Washing
  • Once the coupling is complete (confirmed by a negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[10]

  • Optionally, wash with DCM to prepare the resin for the next deprotection step or for storage.

The peptide chain can now be further elongated by repeating this cycle of deprotection and coupling.

Visualizing the Experimental Workflow

SPPS_Workflow Start Start with Peptide-Resin (Fmoc-protected) Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Kaiser_Pos Kaiser Test (Positive? Blue color) Wash1->Kaiser_Pos Kaiser_Pos->Deprotect No Preactivate Pre-activate Amino Acid (Fmoc-AA, HBTU, HOBt, DIPEA) Kaiser_Pos->Preactivate Yes Couple Coupling Reaction Preactivate->Couple Wash2 Wash with DMF Couple->Wash2 Kaiser_Neg Kaiser Test (Negative? Yellow color) Wash2->Kaiser_Neg Next_Cycle Proceed to Next Cycle Kaiser_Neg->Next_Cycle Yes End End of Synthesis Kaiser_Neg->End No (Final AA) Next_Cycle->Deprotect

Caption: Workflow for a single coupling cycle in Fmoc-SPPS using HBTU activation.

Quantitative Data and Stoichiometry

For optimal results, the stoichiometry of the reagents is a critical parameter. The following table summarizes the typically employed quantitative parameters for HBTU/HOBt coupling in solid-phase peptide synthesis.

ParameterMolar Equivalents (relative to resin loading)Rationale and Notes
Fmoc-Amino Acid 2 - 5 eq.Using an excess ensures the reaction is driven to completion.
HBTU 1.9 - 4 eq.A slight excess relative to the amino acid is often used, but a large excess should be avoided to minimize the risk of guanidinylation.[12]
HOBt 2 - 5.5 eq.Acts as a co-activator and racemization suppressant.[10]
DIPEA 4 - 8 eq.A sufficient excess of this non-nucleophilic base is required to deprotonate the carboxylic acid and facilitate the activation reaction.[10][14]
Pre-activation Time 2 - 5 minutesAllows for the formation of the active ester before addition to the resin.[10]
Coupling Time 10 - 60 minutesCan be extended for sterically hindered or difficult couplings.[6][10]
Solvent DMF or NMPSolvents should be of high purity (peptide synthesis grade).

Troubleshooting and Field-Proven Insights

Potential Side Reactions and Mitigation Strategies

While HBTU is a robust coupling reagent, awareness of potential side reactions is crucial for troubleshooting and optimization.

  • Guanidinylation: An excess of HBTU can react with the free N-terminal amine of the peptide, forming a tetramethylguanidinium (Tmg) cap that terminates chain elongation.[12][15]

    • Mitigation: Employ a stoichiometry of HBTU that is close to a 1:1 molar ratio with the carboxylic acid and always pre-activate the amino acid before adding it to the resin.[12]

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of the activated amino acid can occur, though HBTU in conjunction with HOBt largely suppresses this.[12]

    • Mitigation: The inclusion of HOBt is the primary strategy to minimize racemization. Careful control of the base concentration and reaction temperature can also be beneficial.

  • Dehydration of Asparagine (Asn) and Glutamine (Gln): The side chain amides of Asn and Gln can undergo dehydration to form a nitrile byproduct during activation.[12]

    • Mitigation: For sequences containing these residues, the use of side-chain protected derivatives, such as Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, is highly recommended.[6][12]

The Importance of High-Purity Reagents

The success of peptide synthesis is highly dependent on the quality of the reagents used. Water and other nucleophilic impurities in solvents or reagents can hydrolyze the activated ester, leading to failed couplings. It is imperative to use high-purity, peptide-synthesis-grade solvents and reagents.

Conclusion

The activation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid with HBTU represents a reliable and efficient method for its incorporation into a growing peptide chain. A thorough understanding of the activation mechanism, adherence to optimized protocols, and careful control of stoichiometry are essential for achieving high coupling efficiencies and minimizing side reactions. By implementing the guidelines and insights provided in this application note, researchers can confidently utilize this methodology to advance their peptide synthesis projects.

References

  • BenchChem. (2025). Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.
  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BenchChem. (2025). HBTU Coupling Reactions: A Technical Support Center.
  • Gausepohl, H., & Behn, C. (1995). Side-product formation during cyclization with HBTU on a solid support. PubMed.
  • BenchChem. (2025).
  • Subiros-Funosas, R., et al. (2017).
  • Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed.
  • BenchChem. (2025).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Sureshbabu, V. V., & Narendra, N. (2012). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.
  • Wikipedia. (n.d.). HBTU.
  • ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.
  • Carpino, L. A., & El-Faham, A. (1994).
  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism.

Sources

Application

Application Notes and Protocols for Peptide Elongation with Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Introduction: Expanding the Peptidomimetic Toolbox with β-Alkoxy Amino Acids The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and biomaterial science. These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidomimetic Toolbox with β-Alkoxy Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and biomaterial science. These unique building blocks offer a route to peptides with enhanced proteolytic stability, refined receptor-binding affinities, and novel functionalities.[1] Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, an O-ethylated analog of threonine, presents a valuable addition to this synthetic repertoire. The introduction of an ethoxy group at the β-position imparts steric bulk and alters the electronic properties of the amino acid, which can influence peptide conformation and bioactivity.

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). As a sterically hindered amino acid, its successful coupling requires careful optimization of activation and coupling conditions to mitigate potential challenges and ensure high-yield synthesis of the target peptide. The protocols and recommendations herein are grounded in established principles of SPPS and draw upon best practices for the incorporation of other challenging amino acid derivatives.[2]

Chemical Structure and Properties

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is a derivative of the proteinogenic amino acid L-threonine, with the side-chain hydroxyl group etherified. This modification significantly impacts its chemical behavior in peptide synthesis.

G cluster_amino_acid Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid C_alpha N N C_alpha->N C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta H_N H N->H_N Fmoc Fmoc N->Fmoc O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 H_beta H C_beta->H_beta O_ethyl O C_beta->O_ethyl C_gamma CH3 C_beta->C_gamma C_ethyl1 CH2 O_ethyl->C_ethyl1 C_ethyl2 CH3 C_ethyl1->C_ethyl2

Caption: Structure of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Core Principles of Incorporation via Fmoc-SPPS

The successful integration of this non-canonical amino acid relies on the principles of the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy.[3][4] This methodology is based on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a mild base (piperidine), while the side-chain protecting groups and the resin linker are cleaved by a strong acid (trifluoroacetic acid) at the final step.[2]

Key Considerations for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid:
  • Steric Hindrance: The ethoxy group at the β-carbon, in addition to the methyl group, creates significant steric bulk around the α-carbon. This can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain, potentially leading to incomplete coupling.[2] To overcome this, highly efficient coupling reagents and optimized reaction conditions are essential.

  • Coupling Reagent Selection: Standard carbodiimide-based coupling reagents like DCC or DIC may prove insufficient for achieving high coupling yields with this sterically hindered amino acid. Uronium/aminium-based reagents such as HATU, HBTU, or HCTU are recommended due to their superior activation and faster coupling kinetics.

  • Base Selection: A non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is crucial to minimize side reactions like epimerization, especially during the activation and coupling steps.[2]

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers. The synthesis scale is assumed to be 0.1 mmol.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Fmoc-Rink Amide Resin100-200 mesh, ~0.5 mmol/gVaries
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid>98% purityVaries
Standard Fmoc-amino acids>99% purityVaries
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVaries
Dichloromethane (DCM)ACS gradeVaries
Piperidine>99%Varies
N,N-Diisopropylethylamine (DIPEA)>99.5%Varies
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)>98%Varies
Trifluoroacetic acid (TFA)>99%Varies
Triisopropylsilane (TIS)>98%Varies
Diethyl etherAnhydrousVaries
Protocol 1: Standard Fmoc Deprotection

This protocol is applicable for removing the Fmoc group from the N-terminus of the growing peptide chain at each cycle of the synthesis.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes.

  • Main Deprotection: Drain the piperidine solution and add a fresh 20% solution of piperidine in DMF. Agitate for an additional 15-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

G Start Fmoc-AA-Resin Step1 Swell Resin in DMF Start->Step1 Step2 Treat with 20% Piperidine in DMF Step1->Step2 Step3 Wash with DMF Step2->Step3 End H2N-AA-Resin Step3->End G Start H2N-Peptide-Resin Step1 Pre-activate Fmoc-AA-OH with HATU/DIPEA in DMF Start->Step1 Step2 Add activated AA to resin Step1->Step2 Step3 Couple for 2-4 hours Step2->Step3 Step4 Wash with DMF and DCM Step3->Step4 End Fmoc-AA-Peptide-Resin Step4->End

Caption: Coupling Workflow for the Hindered Amino Acid.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing any acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution to a small volume under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Troubleshooting and Analysis

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.Perform a double coupling. Increase coupling time to 4-6 hours. Consider using a more potent coupling reagent like COMU.
Deletion of the Amino Acid Incomplete Fmoc deprotection in the previous step.Extend the main deprotection time to 25-30 minutes. Ensure thorough washing after deprotection.
Epimerization Use of a non-hindered base or prolonged activation time.Strictly use DIPEA or collidine. Minimize pre-activation time.

The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion

The incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid into synthetic peptides is a viable strategy for creating novel peptidomimetics with potentially enhanced properties. While its steric bulk presents a challenge, the use of optimized coupling protocols with potent activating reagents like HATU can ensure high-yield synthesis. The detailed protocols and considerations provided in this application note serve as a comprehensive guide for researchers and drug development professionals to successfully utilize this promising non-canonical amino acid in their peptide synthesis endeavors.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 583-597. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Method

Application Notes and Protocols for the Cleavage of Peptides Containing 3-Ethoxybutanoic Acid from Solid-Phase Resin

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the efficient cleavage of synthetic peptides incorporating the non-standard amino acid, 3-ethoxybutanoic acid, from solid-phase resins. While standard trifluoroacetic acid (TFA)-based cleavage methodologies are robust, the presence of an aliphatic ether linkage within the peptide sequence necessitates careful consideration to prevent unwanted side reactions and ensure high purity of the final product. This document outlines the underlying chemical principles, recommended cleavage cocktails, step-by-step protocols for both standard and mild cleavage conditions, and analytical methods for post-cleavage analysis.

Introduction: The Challenge of Modified Peptides

The incorporation of unnatural amino acids and modifications into peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, potency, and cell permeability. 3-Ethoxybutanoic acid, with its aliphatic ether moiety, represents such a modification that can influence the conformational properties and biological activity of a peptide.

The final step in solid-phase peptide synthesis (SPPS), the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups, is critical to the success of the synthesis.[1] The strong acidic conditions typically employed, most commonly using trifluoroacetic acid (TFA), can pose a risk to sensitive functional groups, including certain ether linkages.[2][3][4] This guide provides the expertise-driven protocols to navigate these challenges successfully.

Foundational Principles: Understanding the Cleavage Chemistry

The cleavage of peptides from acid-labile resins, such as Wang or Rink Amide resin, is an acid-catalyzed process.[5] TFA protonates the linker, facilitating the release of the peptide.[5]

The Stability of the 3-Ethoxybutanoic Acid Moiety

A primary concern when cleaving peptides containing 3-ethoxybutanoic acid is the stability of the ether bond to strong acids. Aliphatic ethers are generally stable to anhydrous acids like TFA.[2] Cleavage of such ethers typically requires harsher conditions, such as hydrobromic or hydroiodic acid, and elevated temperatures.[2][3][4] However, prolonged exposure to concentrated TFA, especially at elevated temperatures, could potentially lead to minor cleavage of the ether bond. Therefore, optimizing the cleavage time and temperature is crucial.

The Role of Scavengers

During TFA cleavage, highly reactive carbocations are generated from the resin linker and side-chain protecting groups.[1][6] These carbocations can alkylate sensitive residues in the peptide, leading to impurities. Scavengers are added to the cleavage cocktail to trap these reactive species.[1][6]

Table 1: Common Scavengers and Their Functions

ScavengerTarget Reactive SpeciesRecommended for Peptides Containing
Triisopropylsilane (TIS) Trityl cations (from Trt, Mtt protecting groups)Trp, His, Cys
Water t-butyl cations (from tBu, Boc protecting groups)Asp, Glu, Ser, Thr, Tyr
1,2-Ethanedithiol (EDT) t-butyl cations, reduces sulfoxidesMet, Cys
Thioanisole Benzyl-type cations, aids in Arg(Pbf/Pmc) deprotectionArg, Trp

Experimental Section: Protocols for Cleavage

The choice of resin dictates the specific cleavage conditions. This guide will focus on two commonly used acid-labile resins: Wang resin (for peptides with a C-terminal carboxylic acid) and Rink Amide resin (for peptides with a C-terminal amide).

General Preparatory Steps
  • Resin Washing: Prior to cleavage, thoroughly wash the peptide-resin with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF).

  • Resin Drying: Dry the washed resin under a stream of nitrogen or in a vacuum desiccator for at least one hour. Complete dryness is essential to prevent side reactions.

Standard Cleavage Protocol (for Robust Peptides)

This protocol is suitable for most peptides containing 3-ethoxybutanoic acid, assuming the ether linkage exhibits typical stability in TFA.

Workflow for Standard Cleavage

G cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_workup Work-up prep1 Dry Peptide-Resin prep2 Prepare Cleavage Cocktail prep1->prep2 Simultaneously cleave1 Suspend Resin in Cocktail prep2->cleave1 cleave2 Incubate at Room Temp (1.5 - 2 hours) cleave1->cleave2 workup1 Filter to Collect Filtrate cleave2->workup1 workup2 Precipitate Peptide (Cold Diethyl Ether) workup1->workup2 workup3 Centrifuge and Wash Pellet workup2->workup3 workup4 Dry Crude Peptide workup3->workup4

Caption: Standard TFA-mediated peptide cleavage workflow.

Reagents:

  • Cleavage Cocktail (Reagent K modified):

    • Trifluoroacetic acid (TFA): 95%

    • Triisopropylsilane (TIS): 2.5%

    • Water: 2.5%

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.

  • Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[7]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.[7]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mild Cleavage Protocol (for Potentially Acid-Sensitive Peptides)

If there is a concern about the stability of the 3-ethoxybutanoic acid moiety or other sensitive groups, a milder cleavage cocktail with a reduced concentration of TFA can be employed. This is particularly relevant for peptides synthesized on hyper-acid sensitive resins like 2-chlorotrityl chloride (2-CTC) resin.

Workflow for Mild Cleavage

G cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_workup Work-up prep1 Dry Peptide-Resin prep2 Prepare Mild Cleavage Cocktail prep1->prep2 Simultaneously cleave1 Suspend Resin in Cocktail prep2->cleave1 cleave2 Incubate at Room Temp (2 - 4 hours) cleave1->cleave2 workup1 Filter to Collect Filtrate cleave2->workup1 workup2 Precipitate Peptide (Cold Diethyl Ether) workup1->workup2 workup3 Centrifuge and Wash Pellet workup2->workup3 workup4 Dry Crude Peptide workup3->workup4

Caption: Mild TFA-mediated peptide cleavage workflow.

Reagents:

  • Mild Cleavage Cocktail:

    • Trifluoroacetic acid (TFA): 50%

    • Dichloromethane (DCM): 47.5%

    • Triisopropylsilane (TIS): 2.5%

Procedure:

  • Follow steps 1 and 2 of the Standard Cleavage Protocol.

  • Gently agitate the mixture at room temperature for 2 to 4 hours. Monitor the cleavage progress by taking small aliquots of the resin, cleaving them with the standard cocktail, and analyzing by HPLC.

  • Follow steps 4 through 9 of the Standard Cleavage Protocol.

Table 2: Recommended Cleavage Conditions

Resin TypeC-Terminal GroupRecommended ProtocolCleavage Time (Room Temp)
Wang Resin Carboxylic AcidStandard1.5 - 2 hours
Rink Amide Resin AmideStandard1.5 - 2 hours
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (Protected)Mild2 - 4 hours

Post-Cleavage Analysis: Ensuring Peptide Integrity

After cleavage and drying, it is imperative to analyze the crude peptide to assess its purity and confirm the integrity of the 3-ethoxybutanoic acid modification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary method for determining the purity of the crude peptide.

  • Column: C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

  • Detection: UV at 214 nm and 280 nm.

The chromatogram should ideally show a single major peak corresponding to the desired peptide. The presence of significant side peaks may indicate incomplete deprotection, side reactions, or cleavage of the 3-ethoxybutanoic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry is essential to confirm the molecular weight of the synthesized peptide and to identify any byproducts.

  • Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: The observed molecular weight should match the calculated molecular weight of the target peptide. Look for peaks corresponding to potential byproducts, such as the peptide without the ethoxy group (mass difference of -44.05 Da) or with a hydroxyl group in its place (mass difference of -28.03 Da).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Peptide Yield Incomplete cleavage.Extend cleavage time. For mild cleavage, consider a slightly higher TFA concentration.
Peptide precipitation is incomplete.Use a larger volume of colder diethyl ether. Ensure the peptide is not highly hydrophobic.
Multiple Peaks in HPLC Incomplete removal of protecting groups.Extend cleavage time. Ensure appropriate scavengers are used.
Side reactions during cleavage.Optimize scavenger cocktail. Consider using the mild cleavage protocol.
Mass Spectrum shows unexpected masses Cleavage of the 3-ethoxybutanoic acid ether bond.Use the mild cleavage protocol. Reduce cleavage time and temperature.
Alkylation of sensitive residues.Ensure the correct scavengers are used in sufficient quantity.

Conclusion

The successful cleavage of peptides containing 3-ethoxybutanoic acid from solid-phase resins is readily achievable with careful consideration of the reaction conditions. While the aliphatic ether linkage is expected to be largely stable to standard TFA-based cleavage, the protocols provided in this guide offer both a robust standard procedure and a milder alternative to mitigate potential risks. Thorough post-cleavage analysis by HPLC and mass spectrometry is paramount to ensure the purity and structural integrity of the final peptide product. By following these expert-derived guidelines, researchers can confidently and efficiently obtain high-quality peptides incorporating this valuable modification for their research and development endeavors.

References

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ResearchGate. (2021, July 27). Ether Evaporation in Peptide Synthesis? Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (2020). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Peptides: Chemistry and Biology (pp. 539-541). ESCOM.
  • ACS Publications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24803, 3-Methoxybutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145265509, 3-Ethoxy-3-methylbutanoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Aliphatic Ethers and Their Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved from [Link]

  • Reddit. (2013, July 17). Stability of OTBS in TFA/DCM. r/chemistry. Retrieved from [Link]

Sources

Application

Applications of Peptides with Modified Threonine Residues: A Technical Guide for Researchers and Drug Development Professionals

Abstract The strategic modification of threonine residues within peptides offers a powerful tool for modulating their biological activity, stability, and therapeutic potential. This guide provides a comprehensive overvie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of threonine residues within peptides offers a powerful tool for modulating their biological activity, stability, and therapeutic potential. This guide provides a comprehensive overview of the diverse applications of threonine-modified peptides, from enhancing drug efficacy to their use as sophisticated research tools. Detailed protocols for the synthesis and analysis of these peptides are provided to equip researchers with the practical knowledge to leverage these modifications in their work.

Introduction: The Significance of Threonine Modification

Threonine, an essential amino acid, possesses a secondary hydroxyl group that serves as a key site for post-translational modifications (PTMs). These modifications, both natural and synthetic, can dramatically alter a peptide's physicochemical properties, including its conformation, stability, and interaction with biological targets. The ability to introduce specific modifications to threonine residues in synthetic peptides has opened up new avenues in drug discovery, diagnostics, and fundamental biological research. By precisely engineering these modifications, scientists can overcome many of the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability, thereby unlocking their full therapeutic and research potential.

Part 1: Therapeutic Applications of Threonine-Modified Peptides

The modification of threonine residues is a cornerstone of modern peptide drug design, addressing critical challenges in the development of effective peptide-based therapeutics.

Enhancing Metabolic Stability and Half-Life

A major obstacle for peptide therapeutics is their rapid degradation by proteases.[1] Threonine modifications can sterically hinder protease activity, significantly extending the peptide's in vivo half-life.

  • Glycosylation: The attachment of sugar moieties to the threonine hydroxyl group (O-glycosylation) is a widely used strategy to improve peptide stability, solubility, and bioavailability.[2] This modification can also influence the peptide's immunogenicity and biological activity.[2]

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to amino acid residues, including threonine, increases the hydrodynamic volume of the peptide.[3] This modification protects against proteolytic degradation and reduces renal clearance, thereby prolonging the peptide's circulation time.[3]

Modulating Receptor Affinity and Specificity

Threonine residues are frequently involved in the specific interactions between a peptide and its biological target. Modifications at these sites can fine-tune binding affinity and selectivity.

Case Study: GLP-1 Receptor Agonists

Analogs of glucagon-like peptide-1 (GLP-1) are used in the treatment of type 2 diabetes and obesity.[4] Synthetic modifications, including those involving threonine residues, have led to the development of long-acting GLP-1 receptor agonists with improved therapeutic profiles.[4][5] For example, tirzepatide, a dual GIP and GLP-1 receptor agonist, incorporates modifications that enhance its stability and affinity for its targets.[4]

Improving Cellular Penetration

The ability to cross cell membranes is essential for peptides that target intracellular molecules. While peptides are generally not cell-permeable, specific modifications can facilitate their uptake.

  • Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including other peptides, proteins, and nucleic acids.[6][7][8] The incorporation of modified threonine residues can influence the overall charge and hydrophobicity of a peptide, which are key determinants of its cell-penetrating ability.[9] The design of CPPs often involves creating an optimal balance between positive charges and hydrophobicity to facilitate interaction with the cell membrane.[9]

Part 2: Threonine-Modified Peptides as Research and Diagnostic Tools

Beyond their therapeutic applications, peptides with modified threonine residues are indispensable tools in basic and clinical research.

Probing Protein Phosphorylation

Phosphorylation of threonine residues is a critical event in many cellular signaling pathways. Synthetic peptides containing phosphothreonine are essential for:

  • Kinase and Phosphatase Assays: These peptides serve as specific substrates for studying the activity of kinases and phosphatases in vitro.[10]

  • Antibody Production and Characterization: Phosphothreonine-containing peptides are used as antigens to generate antibodies that specifically recognize phosphorylated proteins, enabling the study of phosphorylation events in complex biological samples.

Elucidating Biological Mechanisms

The ability to synthesize proteins with site-specific threonine modifications allows researchers to investigate the precise functional consequences of these modifications.[11] This approach has been instrumental in understanding the role of threonine phosphorylation in regulating protein structure and function, such as in the activation of cyclin-dependent kinases.[11]

Table 1: Summary of Threonine Modifications and Their Applications

ModificationPrimary Effect(s)Key Application(s)
Phosphorylation Mimics natural PTM, introduces negative chargeKinase/phosphatase assays, antibody generation, studying signaling pathways
Glycosylation Increases stability, solubility, and bioavailabilityTherapeutic peptide development, immunology research
PEGylation Increases hydrodynamic size, shields from proteasesExtending the in vivo half-life of therapeutic peptides
Lipidation Increases hydrophobicity and membrane associationEnhancing cell penetration, prolonging half-life through albumin binding
Cyclization Constrains conformation, increases stabilityImproving receptor binding affinity and selectivity, enhancing stability

Part 3: Protocols and Methodologies

This section provides detailed protocols for the synthesis and application of peptides containing modified threonine residues.

Solid-Phase Peptide Synthesis (SPPS) of a Threonine-Modified Peptide

SPPS is the most common method for synthesizing peptides.[12] The following is a general protocol for incorporating a modified threonine residue.

SPPS Workflow

SPPS_Workflow Start Start with resin Swell 1. Resin Swelling Start->Swell Deprotect 2. Fmoc Deprotection Swell->Deprotect Couple 3. Amino Acid Coupling Deprotect->Couple Wash 4. Washing Couple->Wash Repeat Repeat steps 2-4 for each amino acid Wash->Repeat Cleave 5. Cleavage from resin and side-chain deprotection Repeat->Cleave Purify 6. Purification (HPLC) Cleave->Purify Analyze 7. Analysis (Mass Spectrometry) Purify->Analyze

Caption: A generalized workflow for Solid-Phase Peptide Synthesis.

Materials:

  • Fmoc-protected amino acids (including the desired modified threonine)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including the modified threonine) using coupling reagents and a base, then add it to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[12]

  • Cleavage: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification and Analysis: Precipitate the peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.

Serine/Threonine Kinase Activity Assay

This protocol outlines a method for measuring the activity of a serine/threonine kinase using a synthetic peptide substrate.[13]

Kinase Assay Workflow

Kinase_Assay_Workflow Prepare 1. Prepare reaction mix (buffer, ATP, peptide substrate) Initiate 2. Add kinase to initiate reaction Prepare->Initiate Incubate 3. Incubate at optimal temperature Initiate->Incubate Stop 4. Stop reaction Incubate->Stop Detect 5. Detect phosphorylated peptide Stop->Detect Analyze 6. Analyze data Detect->Analyze

Caption: A general workflow for a serine/threonine kinase activity assay.

Materials:

  • Serine/threonine kinase of interest

  • Synthetic peptide substrate containing a threonine residue

  • Kinase assay buffer

  • ATP

  • Detection reagent (e.g., phosphospecific antibody, fluorescent probe)

  • Stop solution (e.g., EDTA)

  • Plate reader

Procedure:

  • Reaction Setup: In a microplate, combine the kinase assay buffer, peptide substrate, and ATP.

  • Initiate Reaction: Add the kinase to the reaction mixture to start the phosphorylation reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Detection: Detect the amount of phosphorylated peptide using a suitable method. For example, in an ELISA-based assay, a phosphospecific antibody is used to capture the phosphorylated peptide, which is then detected with a secondary antibody conjugated to a reporter enzyme.[14]

  • Data Analysis: Quantify the kinase activity by measuring the signal generated in the detection step.

Conclusion

The ability to precisely modify threonine residues in peptides has profound implications for both therapeutic development and basic research. These modifications can enhance the drug-like properties of peptides, leading to more stable and effective therapeutics.[15][16] Furthermore, threonine-modified peptides are invaluable tools for dissecting complex biological processes, particularly cellular signaling pathways.[17] As synthetic and analytical techniques continue to advance, the applications of peptides with modified threonine residues are poised to expand even further, driving innovation in medicine and our understanding of biology.

References

  • ResearchGate. (n.d.). Application of threonine oxazetidine building block 6 on a model... Retrieved from [Link]

  • Wynne, C., & Elmes, R. B. P. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics. DOI:10.1039/D4SD00022F
  • Lawrence, D. S. (2008). Peptide-based fluorescent sensors of protein kinase activity: design and applications. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(1), 94-99.
  • Google Patents. (n.d.). CN103524623A - Modifications of peptide compositions to increase stability and delivery efficiency.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325.
  • Stalmans, S., Bracke, N., Wynendaele, E., Gevaert, B., Peremans, K., Burvenich, C., ... & De Spiegeleer, B. (2016). Cell-penetrating peptides selectively cross the blood-brain barrier. International Journal of Molecular Sciences, 17(12), 1998.
  • ClinicalTrials.eu. (n.d.). Threonine – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell-penetrating peptide. Retrieved from [Link]

  • Boto, A., González, C. C., Hernández, D., Romero-Estudillo, I., & Saavedra, C. J. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5723-5744.
  • ACS Publications. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.
  • Lam, H. Y., & Danishefsky, S. J. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(17), 6695-6700.
  • Chin, J. W. (2014). Biosynthesis and genetic encoding of phosphothreonine through parallel selection and deep sequencing.
  • Al-Wahaibi, L. H., Al-Masoudi, N. A., & Al-Harrasi, A. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7039.
  • Wang, L., Wang, N., Zhang, W., Cheng, X., Yan, Z., Shao, G., ... & Yu, J. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 1-28.
  • MDPI. (2023). Glycosylation and Lipidation Strategies: Approaches for Improving Antimicrobial Peptide Efficacy.
  • ResearchGate. (n.d.). Cell-penetrating peptide sequence and modification dependent uptake and subcellular distribution of green florescent protein in different cell lines. Retrieved from [Link]

  • Seitz, O. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5493-5536.
  • NIH. (2012). Assay Development for Protein Kinase Enzymes.
  • MDPI. (n.d.).
  • Cardiff University. (n.d.). Cell-penetrating peptide sequence and modification dependent uptake and subcellular distribution of green florescent protein in - -ORCA.
  • PamGene. (n.d.). Serine Threonine Kinase Assay.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid Coupling Issues

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a sterically hindered amino acid, during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome incomplete coupling and achieve optimal synthesis results.

Introduction: The Challenge of Sterically Hindered Amino Acids

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, an analogue of threonine, presents a significant challenge in SPPS due to steric hindrance. The bulky ethyl group on the side chain, combined with the β-branching, physically obstructs the approach of the activated carboxyl group to the resin-bound amine, slowing down the formation of the peptide bond.[1][2] This can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications.

This guide will walk you through a systematic approach to diagnosing and solving these coupling issues, ensuring the successful incorporation of this and other challenging amino acid derivatives into your peptide sequence.

Troubleshooting Guide: Incomplete Coupling

This section is structured in a question-and-answer format to directly address the problems you may be facing in the lab.

Question 1: My coupling reaction with Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is incomplete. What is the most likely cause and my first step to fix it?

Answer: The primary culprit is almost certainly steric hindrance.[1][2] Your first and most straightforward troubleshooting step is to perform a double coupling .

Repeating the coupling step with a fresh solution of activated amino acid can significantly drive the reaction to completion.[1] This is often sufficient to overcome the kinetic barrier imposed by the bulky side chain.

Question 2: I've tried double coupling, but I'm still seeing a significant amount of unreacted amine. What should I try next?

Answer: If double coupling is insufficient, the next logical step is to enhance the reactivity of the coupling reagents.

Upgrade Your Coupling Reagent: Standard coupling reagents may not be potent enough for such a sterically demanding amino acid. Switch to a more powerful activating agent.

  • Uronium/Phosphonium Salts: Reagents like HATU, HCTU, and PyAOP are generally more effective than HBTU or PyBOP for difficult couplings.[1][3] They form highly reactive OAt or O-6-ClBt esters, which are more potent acylating agents.[1][3]

  • Oxyma-based Reagents: COMU, an Oxyma-based reagent, has shown performance comparable to or even exceeding that of HOAt-based reagents like HATU.[3]

Consider Pre-activation: Allowing the Fmoc-amino acid, coupling reagent, and a non-nucleophilic base like DIPEA to react for 1-5 minutes before adding the mixture to the resin can improve coupling efficiency.[1]

Question 3: Even with a stronger coupling reagent and double coupling, my results are not optimal. Are there other reaction parameters I can adjust?

Answer: Yes, several other factors can be optimized to improve coupling efficiency.

Solvent Choice: The solvent plays a critical role in solvating both the resin and the growing peptide chain.[4] Poor solvation can lead to peptide aggregation, further hindering the reaction.[1]

  • N,N-Dimethylformamide (DMF) is generally a good solvent for SPPS, providing effective peptide-resin solvation.[4]

  • For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.

Reaction Time and Temperature:

  • Increase Reaction Time: For sterically hindered amino acids, extending the coupling time from the standard 1-2 hours to several hours or even overnight can be beneficial.[5]

  • Elevated Temperature: Microwave-assisted peptide synthesis (MAPS) can dramatically accelerate coupling reactions for hindered residues.[1] If a microwave synthesizer is not available, conventional heating can also be employed, but care must be taken to avoid racemization.[1][6]

Question 4: I've exhausted the common troubleshooting steps. Are there any advanced or alternative strategies for extremely difficult couplings?

Answer: For exceptionally challenging cases, more advanced techniques may be necessary.

Acyl Fluoride Formation: In-situ formation of acyl fluorides from the Fmoc-amino acid can be a highly effective strategy when other methods fail.[1][5] Reagents like TFFH can be used to generate the acyl fluoride, which is a very reactive acylating species.[1]

Experimental Protocols

Here are detailed protocols for the key troubleshooting strategies discussed above.

Protocol 1: Double Coupling with HATU
  • First Coupling:

    • Following the standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[1]

Protocol 2: Acyl Fluoride Formation and Coupling

This protocol is for situations where potent uronium/phosphonium reagents are ineffective.

  • Acyl Fluoride Formation:

    • Dissolve the Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (1 equivalent) in anhydrous DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. It is crucial to monitor for completeness as reaction times can be significantly longer.

    • Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.[1]

Data Summary

The following table summarizes the relative effectiveness of different coupling reagents for sterically hindered amino acids.

Coupling ReagentActive Ester FormedGeneral ReactivityNotes
HBTU/PyBOP OBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[1]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[3]
HATU/PyAOP OAt esterVery HighAmong the most efficient reagents for difficult couplings.[1][3]
COMU Oxyma esterVery HighOften shows similar or superior performance to HATU.[3]

Visualizing the Workflow

Troubleshooting Workflow

Troubleshooting_Workflow start Incomplete Coupling Detected double_coupling Perform Double Coupling start->double_coupling check_completion1 Check Coupling Completion double_coupling->check_completion1 upgrade_reagent Upgrade Coupling Reagent (e.g., HATU, HCTU, COMU) check_completion1->upgrade_reagent Incomplete success Coupling Successful check_completion1->success Complete check_completion2 Check Coupling Completion upgrade_reagent->check_completion2 optimize_conditions Optimize Reaction Conditions (Solvent, Time, Temperature) check_completion2->optimize_conditions Incomplete check_completion2->success Complete check_completion3 Check Coupling Completion optimize_conditions->check_completion3 advanced_methods Consider Advanced Methods (Acyl Fluoride Formation) check_completion3->advanced_methods Incomplete check_completion3->success Complete advanced_methods->success

Caption: A stepwise guide to troubleshooting incomplete coupling.

General Peptide Coupling Mechanism

Peptide_Coupling_Mechanism AminoAcid Fmoc-AA-COOH ActivatedEster Activated Ester (e.g., OAt, Oxyma) AminoAcid->ActivatedEster Activation CouplingReagent Coupling Reagent + Base CouplingReagent->ActivatedEster PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActivatedEster->PeptideBond Coupling ResinAmine H2N-Peptide-Resin ResinAmine->PeptideBond

Caption: The activation and coupling steps in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling with sterically hindered amino acids?

A1: The main cause is steric hindrance from bulky side chains, which physically blocks the reactive groups.[1] As the peptide chain grows, it can also fold or aggregate, further impeding access to the reaction site.[1]

Q2: Which coupling reagents are generally recommended for difficult couplings?

A2: For challenging couplings, reagents that generate highly reactive esters, such as HATU, PyAOP, and COMU, are preferred.[1][3] These are more effective than reagents like HBTU or PyBOP.[1]

Q3: I've switched to a more powerful coupling reagent, but the reaction is still not complete. What other parameters can I optimize?

A3: If a strong coupling reagent is not enough, you can try double coupling, increasing the reaction time, or raising the reaction temperature, for example, by using a microwave peptide synthesizer.[1] Optimizing the solvent system to ensure good resin and peptide solvation is also crucial.[4]

Q4: Can the choice of resin affect coupling efficiency?

A4: Yes, the properties of the resin, such as its swelling capacity in different solvents, can impact reaction efficiency.[7][8] A well-swollen resin allows for better access of reagents to the growing peptide chain.[8]

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. [Link]

  • Stewart, J. M., & Young, J. D. (1984). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. The Journal of Peptide Research, 24(2), 84–90. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Katritzky, A. R., Ang, H., & Yang, B. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of the Chinese Chemical Society, 47(4A), 625–634. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Synpeptide. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Kent, S. B. H. (1988). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 110(26), 8517–8520. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • Coomber, D. C., & Gellman, S. H. (2017). The greening of peptide synthesis. Green Chemistry, 19(6), 1493–1499. [Link]

  • Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9. [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

  • Sam, S., et al. (2020). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 24(11), 2536–2544. [Link]

  • Amblard, M., et al. (2006). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. The Journal of Organic Chemistry, 71(13), 4970–4976. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

Optimization

Technical Support Center: Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid in Peptide Synthesis

Welcome to the technical support center for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a specialized threonine derivative for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a specialized threonine derivative for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this unique building block in their experimental workflows. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to mitigate potential side reactions and ensure the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, and what is its primary application?

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, also known as Fmoc-Thr(Et)-OH, is a derivative of the amino acid L-threonine. It features two critical modifications for its application in solid-phase peptide synthesis (SPPS):

  • Nα-Fmoc protection: The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is temporary and is removed at each cycle of peptide elongation using a mild base, typically a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

  • O-ethyl side-chain protection: The hydroxyl group on the threonine side chain is protected as an ethyl ether. This is considered a "permanent" protecting group during the synthesis, designed to remain intact throughout the iterative cycles of Fmoc deprotection and coupling.

Its primary application is in the synthesis of peptides where the native hydroxyl group of threonine needs to be permanently modified or where a stable, non-reactive side chain is desired to prevent side reactions associated with the free hydroxyl group.

Q2: Is the O-ethyl group on the threonine side chain stable throughout the entire Fmoc-SPPS workflow?

The stability of the O-ethyl group is a key consideration when using Fmoc-Thr(Et)-OH. Based on the principles of ether chemistry, the ethyl ether linkage exhibits the following stability profile under standard Fmoc-SPPS conditions:

  • Stability to Base (Piperidine): Ethers are generally unreactive towards bases.[1] The O-ethyl group is stable to the mild basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF), ensuring the integrity of the side chain during peptide elongation.

  • Stability to Acid (TFA): The cleavage of ethers is catalyzed by strong acids.[2] However, the cleavage of simple primary alkyl ethers, like the ethyl ether, requires harsh conditions, typically prolonged heating with strong acids such as HBr or HI.[1][3] Standard final cleavage conditions in Fmoc-SPPS, which utilize concentrated trifluoroacetic acid (TFA) at room temperature for a few hours, are generally not sufficient to cleave a stable ethyl ether. This is in contrast to more acid-labile protecting groups like the tert-butyl (tBu) ether, which is designed to be removed under these conditions.[4]

Therefore, the O-ethyl group is considered a stable modification that will be retained on the threonine residue in the final peptide after TFA cleavage.

Q3: What are the potential side reactions associated with the use of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in SPPS?

While the O-ethyl group provides stability, researchers should be aware of side reactions common to threonine derivatives, even when the hydroxyl group is protected. The primary concerns are:

  • β-Elimination (Dehydration): Although the hydroxyl group is protected, the presence of the β-proton still allows for the possibility of base-catalyzed β-elimination, especially during the Fmoc deprotection step with piperidine. This would lead to the formation of a dehydroamino acid residue in the peptide chain.

  • Racemization (Epimerization): The α-proton of the amino acid is susceptible to abstraction under basic conditions, which can lead to racemization. This is a general concern for all amino acids during activation and coupling but can be exacerbated by slow coupling reactions.[4]

The following diagram illustrates the general structure of Fmoc-Thr(Et)-OH and highlights the key reactive sites.

Caption: Key structural features of Fmoc-Thr(Et)-OH.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Observed Problem Potential Cause Recommended Solution
Low coupling efficiency or incomplete reaction Steric hindrance from the ethoxy group and the threonine backbone.1. Extend Coupling Time: Increase the coupling reaction time to 2-4 hours. 2. Double Couple: Perform a second coupling step with fresh reagents. 3. Use a More Potent Coupling Reagent: Employ a stronger activating agent such as HATU or HCTU.
Detection of a mass corresponding to a dehydroamino acid residue (+18 Da loss) β-Elimination during Fmoc deprotection with piperidine.1. Reduce Piperidine Exposure: Minimize the deprotection time to the shortest effective duration (e.g., two treatments of 5-7 minutes). 2. Use a Milder Base: Consider using a less hindered base like DBU in combination with a scavenger, although this requires careful optimization.[5]
Presence of diastereomeric impurities in the final peptide Racemization at the α-carbon during activation and coupling.1. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after pre-activation. 2. Use Racemization Suppressants: Ensure that your coupling reagent mixture includes an additive like HOBt or Oxyma. 3. Avoid Excess Base: Use the recommended stoichiometry of base (e.g., DIPEA or NMM) and avoid prolonged exposure.
Unchanged mass after final TFA cleavage where deprotection of the side chain was expected The O-ethyl group is stable to standard TFA cleavage conditions.This is the expected outcome. If removal of the side-chain protection is desired, a different protecting group strategy (e.g., O-tBu) should be employed from the start of the synthesis.

The following workflow provides a decision-making process for troubleshooting common issues.

Troubleshooting_Workflow Start Synthesis Issue with Fmoc-Thr(Et)-OH Analysis Analyze Crude Peptide by LC-MS Start->Analysis Problem1 Low Yield / Incomplete Coupling Analysis->Problem1 Identify Problem Problem2 Unexpected Mass (+18 Da loss) Analysis->Problem2 Problem3 Diastereomeric Impurities Analysis->Problem3 Solution1 Optimize Coupling: - Extend time - Double couple - Use HATU/HCTU Problem1->Solution1 Yes Solution2 Mitigate β-Elimination: - Reduce piperidine exposure time Problem2->Solution2 Yes Solution3 Minimize Racemization: - Shorten pre-activation - Use HOBt/Oxyma - Control base stoichiometry Problem3->Solution3 Yes End Successful Synthesis Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for Fmoc-Thr(Et)-OH.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

This protocol outlines a standard method for incorporating Fmoc-Thr(Et)-OH into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, extend the time to 4 hours or perform a double coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Continue with the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin. Note that under these conditions, the O-ethyl group on the threonine side chain is expected to remain intact.

  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the other amino acids in your sequence. A common cocktail is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[6]

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

  • Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage.
  • BenchChem. (2025). Technical Support Center: Deprotection of Peptides with C-Terminal Proline Ethylamide.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • Wikipedia. (2023). Ether cleavage.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • PubMed. (2007).
  • Pompeu Fabra University. (2007).
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Reddit. (2024, April 20).
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Thr(tBu)
  • Nowick Laboratory. (n.d.).
  • ResearchGate. (2025, August 5). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • PMC. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
  • Sigma-Aldrich.
  • Britannica. (2025, November 26). Ethyl ether.

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc Removal from Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

Welcome to the technical support center for optimizing the Nα-Fmoc deprotection of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Nα-Fmoc deprotection of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered amino acid derivative during solid-phase peptide synthesis (SPPS). Here, we provide in-depth technical guidance, troubleshooting protocols, and expert insights to ensure efficient and complete Fmoc removal.

Section 1: The Underlying Chemistry - Why is This Deprotection Challenging?

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical step in SPPS, proceeding via a base-catalyzed β-elimination (E1cB) mechanism.[1][] A base, typically piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[3][4] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the base to drive the reaction to completion.[5][6]

The structure of (2S,3S)-2-amino-3-ethoxybutanoic acid, an O-ethyl ether derivative of threonine, presents a significant steric obstacle. The bulky ethoxy group at the β-carbon (C3) hinders the approach of the base to the α-amino proton, which is necessary for the initial deprotonation step of the Fmoc group. This steric hindrance can lead to sluggish or incomplete deprotection under standard conditions, resulting in deletion sequences and decreased purity of the final peptide.[7]

Fmoc_Deprotection_Mechanism Figure 1: E1cB Mechanism of Fmoc Deprotection cluster_0 Fmoc-Protected Amino Acid cluster_1 Base Abstraction (Rate-Limiting Step) cluster_2 Elimination & Scavenging FmocAA Fmoc-NH-CHR-CO-Resin Carbanion Carbanion Intermediate FmocAA->Carbanion + Base Base Piperidine Base->Carbanion Steric_Hindrance Steric Hindrance from β-ethoxy group hinders base approach Carbanion->Steric_Hindrance Products Free Amine (H2N-CHR-CO-Resin) + Dibenzofulvene (DBF) + CO2 Carbanion->Products β-elimination Adduct DBF-Piperidine Adduct Products->Adduct + Piperidine (Scavenger)

Caption: Figure 1: E1cB Mechanism of Fmoc Deprotection.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter when deprotecting Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Q1: My deprotection is incomplete after using the standard 20% piperidine in DMF. How can I confirm this and what are the next steps?

A1: Incomplete deprotection is the most common issue with this amino acid.

  • Confirmation: The most reliable method to confirm incomplete deprotection is a qualitative colorimetric test like the Kaiser test.[8] A negative result (yellow beads) indicates the presence of the protected Fmoc group and thus an incomplete reaction. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC-MS to identify deletion sequences.

  • Immediate Actions & Optimization Workflow:

    • Extend Reaction Time: First, try extending the deprotection time. Instead of a standard 2x10 minute treatment, attempt a single treatment of 30-60 minutes.

    • Increase Temperature: Gently warming the reaction vessel to 30-35°C can increase the reaction rate. However, be cautious as higher temperatures can promote side reactions like racemization.

    • Switch to a Stronger Base: If extended time is insufficient, a stronger, non-nucleophilic base is recommended. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective for removing Fmoc groups from sterically hindered residues.[9][10][11] A common cocktail is 2% DBU in DMF. Since DBU is a poor scavenger of dibenzofulvene, it is often used with a scavenger like piperazine or a small amount of piperidine.[10][12]

Optimization_Workflow Figure 2: Optimization Workflow for Incomplete Deprotection start Start: Incomplete Deprotection (Verified by Kaiser Test) step1 Extend Deprotection Time (e.g., 1 x 45 min) start->step1 check1 Deprotection Complete? step1->check1 step2 Increase Temperature (30-35°C) check1->step2 No success Proceed to Coupling check1->success Yes check2 Deprotection Complete? step2->check2 step3 Switch to Stronger Base (e.g., 2% DBU / 2% Piperidine in DMF) check2->step3 No check2->success Yes check3 Deprotection Complete? step3->check3 check3->success Yes fail Consult Advanced Strategies (e.g., alternative solvents, flow chemistry) check3->fail No

Caption: Figure 2: Optimization Workflow for Incomplete Deprotection.

Q2: After switching to a DBU-based deprotection cocktail, my peptide purity is low due to side products. What are they and how can I avoid them?

A2: While DBU is more potent, it can catalyze side reactions, especially with prolonged exposure.[10]

  • Potential Side Products:

    • Aspartimide Formation: If your sequence contains aspartic acid, DBU can promote the formation of a cyclic aspartimide, which can lead to racemization and the formation of β- and iso-aspartyl peptides.[7][13][14]

    • Diketopiperazine (DKP) Formation: If the hindered amino acid is at the N-terminus of a dipeptide on the resin, DKP formation can occur, leading to cleavage of the dipeptide from the resin.[7][15][16]

  • Mitigation Strategies:

    • Minimize Exposure: Use the shortest possible deprotection time with DBU that achieves complete Fmoc removal. Kinetic studies are recommended.

    • Incorporate an Additive: Adding 0.1 M of an additive like 1-hydroxybenzotriazole (HOBt) to the DBU cocktail can help suppress some side reactions.[13][17]

    • Use Piperazine/DBU: A combination of piperazine and DBU has been shown to be a rapid and efficient deprotection solution that can minimize side reactions. A recommended mixture is 5% piperazine and 2% DBU in NMP or DMF.[12][16][18]

Q3: How can I quantitatively monitor the deprotection reaction to optimize the conditions?

A3: Quantitative monitoring is key for developing a robust protocol. The most common method is UV-Vis spectrophotometry.

  • UV-Vis Monitoring: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. By collecting the deprotection solution, diluting it with a known volume of solvent, and measuring its absorbance, you can quantify the amount of Fmoc group removed. This allows you to perform kinetic studies and determine the minimum time required for complete deprotection under different conditions.

Section 3: Recommended Protocols & Data

Parameter Standard Protocol Optimized Protocol (for Hindered Residues)
Deprotection Reagent 20% (v/v) Piperidine in DMF2% (v/v) DBU + 5% (w/v) Piperazine in DMF/NMP
Treatment Time 2 x 10 minutes1 x 5-15 minutes (optimization recommended)
Temperature Room TemperatureRoom Temperature
Key Advantage Widely used, mild conditions.Rapid and effective for sterically hindered residues.[11][12]
Primary Concern Incomplete deprotection of hindered residues.Potential for base-catalyzed side reactions.[7][13]

Section 4: Detailed Experimental Methodologies

Protocol 1: Optimized DBU/Piperazine Fmoc Deprotection

  • Swell the peptide-resin in DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for 30 minutes.

  • Drain the solvent.

  • Prepare the deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in DMF or NMP.

  • Add the deprotection solution to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 10 minutes. Note: This time should be optimized via kinetic analysis.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with the synthesis solvent (DMF or NMP) (5 x 1 min).

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by dark blue beads).[8]

Protocol 2: UV-Vis Quantification of Fmoc Removal

  • Perform the deprotection step using a known volume of the deprotection solution.

  • Collect the drained solution containing the DBF-adduct.

  • Wash the resin with a known volume of solvent and combine it with the deprotection solution.

  • Bring the total volume to a known final volume (e.g., 50 mL) in a volumetric flask.

  • Take an aliquot of this solution and dilute it accurately for measurement.

  • Measure the absorbance at ~301 nm against a blank of the deprotection solution.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) for the DBF-piperidine adduct of approximately 7800 M⁻¹cm⁻¹.

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: Are there alternatives to DBU for difficult deprotections?

    • Yes, piperazine on its own can be effective and is known to cause fewer side reactions than piperidine, although it is less potent than DBU.[13][17][19] Some protocols also use other non-nucleophilic bases like tetrabutylammonium fluoride (TBAF), but these are less common in standard SPPS.[13]

  • FAQ 2: How does the choice of solvent (DMF vs. NMP) affect deprotection?

    • Both DMF and NMP are suitable polar, aprotic solvents for Fmoc deprotection.[5][6] NMP has a higher boiling point and can be more effective at disrupting peptide aggregation, which can sometimes hinder deprotection in "difficult" sequences.

  • FAQ 3: Can microwave energy be used to accelerate the deprotection of this hindered amino acid?

    • Yes, microwave-assisted peptide synthesis (MAPS) can significantly accelerate the deprotection step. The controlled heating can overcome the steric hindrance. However, careful optimization is required to prevent side reactions that can also be accelerated by heat.

References

  • Wade, J. D., Mathieu, M., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(3), 133-139.
  • Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Ovid. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Thordarson, P., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 3(4), 1937-1955.
  • Lee, Y. S., Yang, R., & Li, Y. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(10), 8563-8569.
  • Wade, J. D., et al. (2001). Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved from [Link]

  • American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • AHH Chemical. (n.d.). CAS 1279034-29-5 C21H23NO5 Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. Retrieved from [Link]

  • Oreate AI. (2026). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Retrieved from [Link]

  • eScholarship.org. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. Retrieved from [Link]

  • National Institutes of Health. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Aggregation of Pe-ptides Containing Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

Section 1: Troubleshooting Guide This section addresses specific issues that may arise during the synthesis of peptides containing Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a threonine derivative with an O-ethyl ether...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a threonine derivative with an O-ethyl ether protecting group.

Issue 1: Poor Resin Swelling and Incomplete Coupling

Symptoms:

  • Visible shrinking of the resin bed during synthesis.[1]

  • Positive Kaiser test after a coupling step, indicating unreacted free amines.[2]

  • Low peptide yield or the presence of truncated sequences in the final product.

Probable Cause:

The primary cause of these symptoms is on-resin peptide aggregation. The growing peptide chains, particularly those containing hydrophobic or β-branched amino acids, can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[3][4] This aggregation causes the peptide-resin matrix to collapse, preventing reagents from efficiently accessing the reactive sites. The O-ethyl group on the modified threonine, while offering stability, can also contribute to the overall hydrophobicity of the peptide, potentially exacerbating aggregation.[5]

Solutions:

  • Solvent Optimization:

    • Switch from standard solvents like DMF to more polar, aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to the DMF.[6][7] A common practice is to use a mixture of 25% DMSO in DMF.[7]

    • For extremely difficult sequences, consider using a "Magic Mixture" containing DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate at an elevated temperature (55 °C).[1]

  • Chaotropic Salts:

    • Incorporate chaotropic salts like LiCl or KSCN into the coupling and washing steps.[1][2] These salts disrupt the hydrogen bonds that lead to aggregation. A concentration of 0.4M is often effective.[2]

  • Elevated Temperature and Microwave Synthesis:

    • Performing coupling reactions at a higher temperature can help to disrupt secondary structures.[6]

    • Microwave-assisted synthesis can significantly accelerate coupling times and reduce aggregation by providing energy to break up intermolecular interactions.[8]

  • Recoupling and Capping:

    • If a positive Kaiser test is observed, perform a second coupling step.[9]

    • If the recoupling is still incomplete, cap the unreacted amines using acetic anhydride to prevent the formation of deletion peptides.[9]

Issue 2: False Negative Kaiser Test

Symptoms:

  • The Kaiser test solution remains colorless or yellow, suggesting complete coupling.[10]

  • Subsequent analysis of the crude peptide reveals significant amounts of truncated sequences.

Probable Cause:

Severe on-resin aggregation can sterically hinder the N-terminal amine, making it inaccessible to the ninhydrin reagent used in the Kaiser test.[1][10] This leads to a misleading negative result, as the coupling reaction was, in fact, incomplete. The test is also known to be unreliable for secondary amines like proline.[9]

Solutions:

  • Alternative Monitoring Tests:

    • For N-terminal secondary amines, use the Chloranil test.[10]

    • The 2,4,6-trinitrobenzene-sulphonic acid (TNBS) test can also be used as an alternative to the Kaiser test.[11]

  • Assume Incomplete Coupling for Difficult Sequences:

    • For sequences known to be prone to aggregation, consider performing a recoupling step even if the Kaiser test is negative.[10]

  • Real-time Monitoring:

    • If available, use a synthesizer with a variable bed flow reactor that can monitor resin swelling in real-time. A decrease in swelling is a direct indicator of on-resin aggregation.[12]

Issue 3: Difficulty in Purifying the Final Peptide

Symptoms:

  • The crude peptide shows poor solubility in standard purification solvents (e.g., water/acetonitrile mixtures).

  • HPLC chromatogram shows broad peaks and co-elution of impurities with the desired product.

Probable Cause:

Aggregation that occurs on the resin can persist even after the peptide is cleaved. The presence of deletion sequences and other impurities from incomplete reactions further complicates purification. The hydrophobic nature of certain peptides can also lead to poor solubility.[5]

Solutions:

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: If the sequence allows, introduce a pseudoproline dipeptide every 6-8 residues.[1][2] These dipeptides, derived from serine or threonine, introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[13] The native residue is regenerated during the final TFA cleavage.[7]

    • Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid.[6] This prevents hydrogen bonding and subsequent aggregation.[6]

  • Optimize Resin Loading:

    • Use a resin with a lower substitution (loading) level. This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[14]

  • Solubilizing Tags:

    • For particularly challenging peptides, consider synthesizing the peptide with a temporary solubilizing tag, such as a polyethylene glycol (PEG) chain, which can be removed after purification.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is driven by intermolecular hydrogen bonding, which leads to the formation of secondary structures like β-sheets.[3] Aggregation is a significant issue because it can lead to incomplete coupling and deprotection reactions, resulting in low yields, truncated sequences, and difficult purification of the final peptide.[3] A visible sign of on-resin aggregation is the shrinking of the resin beads.[1]

Q2: Are peptides containing Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid more prone to aggregation?

A2: The tendency for aggregation is highly sequence-dependent.[1] While the O-ethyl ether group on this modified threonine provides stability against certain side reactions, it also increases the local hydrophobicity of the residue. In sequences that already contain multiple hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu), the inclusion of this residue can contribute to an overall increased propensity for aggregation.[4]

Q3: How can I predict if my peptide sequence is likely to aggregate?

A3: While precise prediction is challenging, several factors indicate a higher risk of aggregation:

  • High Hydrophobicity: Sequences rich in hydrophobic amino acids are more prone to aggregation.[4][5]

  • Presence of β-branched Amino Acids: Residues like Val, Ile, and Thr can promote β-sheet formation.[4]

  • Sequence Length: Aggregation is more common in peptides longer than 10-15 residues.[3]

  • Repetitive Sequences: Repeating amino acid motifs can favor self-assembly.[8]

Q4: What are pseudoproline dipeptides and how do they work?

A4: Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen to form an oxazolidine ring.[13] This cyclic structure mimics the conformation of proline, disrupting the hydrogen bonding patterns that lead to β-sheet formation and aggregation.[13] They are introduced as a dipeptide unit during synthesis and are stable to standard Fmoc-SPPS conditions but are cleaved by TFA during the final deprotection step, regenerating the native serine or threonine residue.[7][13]

Q5: When should I consider using a lower-loading resin?

A5: A lower-loading resin is recommended for synthesizing long peptides (typically >20 amino acids) or sequences known to be aggregation-prone.[14] By increasing the spacing between the peptide chains anchored to the resin, a lower loading capacity minimizes intermolecular interactions and reduces the likelihood of aggregation.[14]

Section 3: Experimental Protocols & Data

Table 1: Recommended Solvent Systems and Additives for Difficult Couplings
ConditionSolvent SystemAdditive(s)TemperatureNotes
Standard DMFNoneRoom Temp.Suitable for most non-problematic sequences.
Moderate Aggregation NMP or 25% DMSO in DMF[7]NoneRoom Temp.Increased solvent polarity helps to solvate the peptide chains.
Severe Aggregation DMF or NMP0.4 M LiCl or KSCN[2]Room Temp.Chaotropic salts disrupt intermolecular hydrogen bonds.
Extreme Aggregation "Magic Mixture" (DCM/DMF/NMP 1:1:1)[1]1% Triton X100, 2M Ethylene Carbonate[1]55 °C[1]A highly disruptive mixture for the most challenging sequences.
Protocol 1: Standard Kaiser Test for Primary Amines

Reagents:

  • Reagent A: 16.5 mg KCN in 25 mL distilled water, diluted 1.0 mL into 49 mL pyridine.[15]

  • Reagent B: 1.0 g ninhydrin in 20 mL n-butanol.[15]

  • Reagent C: 40 g phenol in 20 mL n-butanol.[15]

Procedure:

  • Transfer a small sample of resin beads (10-15) to a small glass test tube.

  • Wash the beads thoroughly with DMF, then with ethanol.

  • Add 2-3 drops of each Reagent A, B, and C to the beads.

  • Heat the tube at 110-115 °C for 5 minutes.[15][16]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue Beads/Solution: Incomplete coupling (free primary amines present).[15]

  • Colorless/Yellow Beads and Solution: Complete coupling (no free primary amines).[10]

A critical step is to run a positive control to avoid false negative results.[16]

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

Reagents:

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (5 equivalents)

  • HATU or PyBOP (5 equivalents)[7]

  • DIPEA (10 equivalents)[7]

  • DMF or NMP

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent (HATU or PyBOP) in a minimum volume of DMF or NMP.

  • Add DIPEA to the activation mixture and mix thoroughly.

  • Immediately add the activated mixture to the peptide-resin.

  • Agitate the reaction mixture for 1-2 hours.[7]

  • Wash the resin thoroughly with DMF.

  • Perform a TNBS test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[7]

Section 4: Visual Diagrams

Diagram 1: The Vicious Cycle of On-Resin Aggregation

AggregationCycle ChainElongation Peptide Chain Elongation Aggregation Inter-chain H-Bonding (β-Sheet Formation) ChainElongation->Aggregation Hydrophobic/ β-branched AAs ResinCollapse Resin Matrix Collapse (Poor Swelling) Aggregation->ResinCollapse PoorSolvation Reduced Reagent Access & Poor Solvation ResinCollapse->PoorSolvation IncompleteRxn Incomplete Coupling & Deprotection PoorSolvation->IncompleteRxn IncompleteRxn->ChainElongation Leads to Truncated & Deletion Sequences

Caption: The cycle of on-resin aggregation during SPPS.

Diagram 2: Troubleshooting Workflow for a Positive Kaiser Test

TroubleshootingWorkflow Start Positive Kaiser Test (Incomplete Coupling) Recouple Perform a Second Coupling (Double Couple) Start->Recouple Retest Re-run Kaiser Test Recouple->Retest Proceed Proceed to Next Deprotection Retest->Proceed Negative ChangeConditions Change Coupling Conditions: - Stronger Activator (HATU) - Add Chaotropic Salts - Increase Temperature Retest->ChangeConditions Still Positive Cap Cap Unreacted Amines (e.g., Acetic Anhydride) Cap->Proceed ChangeConditions->Recouple Re-attempt ChangeConditions->Cap If still fails

Caption: Decision workflow for handling incomplete couplings.

References

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols.
  • Technical Support Center: Aggregation of Peptides Containing β-Amino Acids During Synthesis. Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2020). PMC - NIH.
  • Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Planning a Peptide Synthesis. AAPPTec.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Technical Support Information Bulletin 1191. Aapptec Peptides.
  • Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. (2020). SYNFORM.
  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate.
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
  • Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. (2025). ChemRxiv.
  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Reaction Chemistry & Engineering.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. (1993). International Journal of Peptide and Protein Research.
  • What solvent systems would be effective at dissolving Fmoc-lysine-OH? (2013). Reddit.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). PMC - NIH.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus.
  • Aggregation Rules of Short Peptides. (2022). PMC - NIH.
  • Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. (1998). Journal of the Chemical Society, Perkin Transactions 1.
  • Fibrous Aggregates of Short Peptides Containing Two Distinct Aromatic Amino Acid Residues. (2025). ResearchGate.
  • SPPS Reagents Explained: A Complete Guide. (2025). YouTube.
  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. (2022). MDPI.

Sources

Troubleshooting

Technical Support Center: Purification of Ethoxy-Modified Peptides by HPLC

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the unique challenges encountered when pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the unique challenges encountered when purifying peptides with ethoxy modifications using High-Performance Liquid Chromatography (HPLC). This document moves beyond standard protocols to explain the fundamental principles, helping you troubleshoot existing methods and develop new, robust purification strategies.

The Challenge: Understanding the Impact of Ethoxylation

Ethoxylation, the addition of one or more ethylene oxide units (–CH₂–CH₂–O–), significantly alters a peptide's physicochemical properties. This modification, often a form of PEGylation, is used to improve solubility, stability, and pharmacokinetic profiles. However, it introduces distinct challenges for purification by reversed-phase (RP)-HPLC.

The ethoxy chain imparts a dual nature to the peptide:

  • Increased Hydrophilicity: The polar ether linkages can increase the peptide's overall water solubility, potentially leading to poor retention on traditional hydrophobic stationary phases.

  • Increased Hydrophobic Character: Paradoxically, long ethoxy chains can increase the molecule's apparent size and hydrophobic "footprint," leading to strong retention and the potential for aggregation.[1]

  • Secondary Interactions: The oxygen atoms in the ethoxy chain can act as hydrogen bond acceptors, leading to undesirable interactions with active sites on the column packing material, such as residual silanols.[2][3]

This guide is structured to help you navigate these complexities, starting with common problems and moving to proactive method development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your HPLC runs in a direct question-and-answer format.

Question 1: Why is my ethoxy-modified peptide peak broad and tailing?

Answer: Peak tailing is one of the most common issues in peptide chromatography and is typically a sign of undesirable secondary interactions or kinetic problems.[4] For ethoxy-modified peptides, the causes are often multifaceted.

Underlying Causes & Explanations:

  • Silanol Interactions: The primary cause of peak tailing for basic or polar compounds on silica-based columns is the interaction with acidic residual silanol groups (Si-OH) on the stationary phase surface.[2][3] Even with modern end-capping, some silanols remain. The ether oxygens of the ethoxy chain and any basic residues in your peptide can form strong hydrogen bonds with these silanols, causing a portion of the molecules to "drag" along the column, resulting in a tailed peak.

  • Slow Mass Transfer: Ethoxylated peptides are often large, flexible molecules. Their diffusion into and out of the pores of the stationary phase particles can be slow.[5] This slow mass transfer leads to band broadening and asymmetrical peaks. This effect is exacerbated if the pore size of the packing material is too small for the molecule.[6][7]

  • Mobile Phase pH: If the mobile phase pH is not optimal (typically pH 2-3 for peptides), residual silanols can become ionized (SiO⁻), dramatically increasing their interaction with positively charged peptides.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[2]

Solutions & Experimental Protocol:

  • Strategy 1: Suppress Silanol Interactions with Ion-Pairing Agents. The most effective strategy is to add an ion-pairing agent to the mobile phase. Trifluoroacetic acid (TFA) is the standard choice.[9][10] It serves two purposes: it protonates the silanol groups to reduce their activity and forms an ion pair with the positively charged groups on the peptide, effectively shielding them.[2][11]

    G cluster_0 Problem: Peak Tailing cluster_1 Solution: Ion-Pairing Peptide Ethoxy-Modified Peptide (+ charge) Silanol Residual Silanol (ionized, SiO⁻) Peptide->Silanol Strong Secondary Interaction Tailing Peak Tailing Silanol->Tailing Peptide_TFA Peptide-TFA Ion Pair (shielded + charge) Silanol_H Protonated Silanol (Si-OH) SharpPeak Symmetrical Peak TFA TFA (H⁺, TFA⁻)

    Caption: Mechanism of peak tailing and its mitigation by TFA.

  • Strategy 2: Optimize Column Temperature. Increasing the column temperature (e.g., to 40-60°C) can significantly improve peak shape.[12] Higher temperatures lower the mobile phase viscosity and increase the rate of mass transfer, leading to sharper peaks.[5] It can also disrupt secondary interactions.

  • Strategy 3: Choose an Appropriate Column. For larger ethoxylated peptides (e.g., >3000 Da), use a column with a wide pore size (300 Å).[6][13] This ensures the molecule can freely access the bonded phase within the pores. A shorter, less hydrophobic stationary phase like C4 or C8 may also be beneficial for highly hydrophobic ethoxylated peptides to reduce excessive retention and improve peak shape.[13][14]

Protocol: Optimizing for Peak Symmetry
  • Baseline Method:

    • Column: C18, 300 Å, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: 5-65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

  • Step 1 (Ion-Pairing): If tailing is observed, consider switching the ion-pairing agent. For highly basic peptides, a stronger agent like Heptafluorobutyric acid (HFBA) can sometimes improve selectivity, but be aware it is less volatile and not ideal for LC-MS.[15][16]

  • Step 2 (Temperature): Increase the column temperature in increments of 10°C (e.g., 40°C, 50°C, 60°C). Monitor peak shape (asymmetry factor) and resolution.

  • Step 3 (Column Chemistry): If tailing persists, especially for very large or hydrophobic variants, switch to a C8 or C4 column with the same particle and pore size to compare selectivity and peak shape.

Question 2: My peptide has very low recovery or is lost completely. Where did it go?

Answer: Complete sample loss or significantly low recovery is a frustrating problem, often caused by non-specific binding (NSB) either in the sample container or on the HPLC column itself.[17] Ethoxylated peptides, particularly those with long, hydrophobic chains, are prone to irreversible adsorption.[18][19]

Underlying Causes & Explanations:

  • Adsorption to Vials: Standard glass and polypropylene vials can be problematic. Glass surfaces contain silanol groups that can ionically bind basic peptides, while polypropylene surfaces can adsorb hydrophobic peptides.[17] This is a major issue at low concentrations.

  • Precipitation on Injection: If the sample is dissolved in a strong organic solvent (like DMSO or DMF) and injected into a highly aqueous mobile phase, the peptide can precipitate at the head of the column.[20] This leads to high backpressure and sample loss.

  • Irreversible Adsorption to the Column: Highly hydrophobic peptides can bind so strongly to the stationary phase (e.g., C18) that they do not elute under standard gradient conditions. This is often seen as "ghost peaks" in subsequent blank runs.[18]

Solutions & Experimental Protocol:

  • Strategy 1: Use Low-Binding Sample Containers. Switch from standard glass or polypropylene vials to specialized low-binding tubes or plates.[17] This is the single most effective way to prevent loss before the sample even reaches the HPLC.

  • Strategy 2: Optimize Sample Solvent and Injection. The sample solvent should be as weak as possible while maintaining solubility. Ideally, dissolve the sample in the initial mobile phase (e.g., 5% ACN with 0.1% TFA). If a strong organic solvent like DMSO is required for solubility, keep the volume minimal and consider diluting with mobile phase A just before injection.[21]

  • Strategy 3: Modify the Mobile Phase for Better Elution. For very hydrophobic peptides that stick to the column, a stronger organic modifier may be needed. Adding a small percentage of isopropanol (IPA) or n-propanol to your acetonitrile (Mobile Phase B) can significantly improve recovery and peak shape for "sticky" compounds.[12][18]

Protocol: Diagnosing and Preventing Sample Loss
  • Vial Test: Prepare your peptide sample at a known concentration in both a standard polypropylene vial and a low-bind vial. Analyze both after a short incubation (e.g., 1 hour). A significant difference in peak area points to vial adsorption.

  • Post-Run Blank: After running your sample, immediately run a blank gradient (injecting only mobile phase A). The appearance of a peak where your peptide should be indicates irreversible binding and carryover.[18]

  • Elution Strength Test: If carryover is observed, modify Mobile Phase B to be 80% ACN / 20% IPA / 0.1% TFA. Run a blank gradient with this stronger mobile phase to see if it "strips" the bound peptide from the column. If successful, incorporate a small amount of IPA into your standard method's mobile phase B.

Frequently Asked Questions (FAQs)

Q: What is the best starting column for purifying an unknown ethoxy-modified peptide?

A: Your initial column choice depends on the predicted properties of your peptide. A rational screening approach is always best.[22]

Stationary PhasePore SizeBest For...Rationale
C18 300 ÅGeneral purpose, smaller peptides (<3 kDa) or those with short ethoxy chains.The standard for peptide purification, offering high hydrophobicity and retention.[10][23] Wide pores are crucial for molecules larger than 2 kDa to prevent size exclusion effects.[7][13]
C8 300 ÅPeptides with moderate hydrophobicity or intermediate ethoxy chain lengths.Less retentive than C18, which can be advantageous for preventing excessive retention and improving peak shape for hydrophobic molecules.[14]
C4 300 ÅLarge (>5 kDa), bulky, or very hydrophobic peptides with long ethoxy chains.The lower hydrophobicity reduces the risk of irreversible binding and often provides better recovery for large, "sticky" proteins and peptides.[13][14]
Phenyl 300 ÅPeptides containing aromatic residues, offers alternative selectivity.Provides different selectivity based on pi-pi interactions, which can be useful if C18/C8/C4 fails to resolve impurities.[13]
Q: How do I select and optimize the mobile phase?

A: Mobile phase optimization is critical for achieving good resolution. The key variables are the ion-pairing agent, organic modifier, and gradient slope.

G Start Characterize Peptide (Size, pI, Hydrophobicity) Screen_Cols Step 1: Column Screening (C18, C8, C4 @ 300Å) Start->Screen_Cols Screen_MP Step 2: Mobile Phase Screening (TFA vs. FA) Screen_Cols->Screen_MP Select best peak shape Opt_Grad Step 3: Gradient Optimization Screen_MP->Opt_Grad Select best selectivity Opt_Temp Step 4: Temperature Optimization (30-60°C) Opt_Grad->Opt_Temp Fine-tune resolution Final Final Method Opt_Temp->Final Validate

Caption: Workflow for HPLC method development.

  • Ion-Pairing Agent:

    • TFA (0.1%): The default choice. Provides excellent peak shape for basic peptides.[9] However, it can suppress the signal in mass spectrometry (MS).[13]

    • Formic Acid (FA) (0.1%): A good alternative for LC-MS applications as it is more volatile and causes less ion suppression.[24] However, peak shapes may be broader compared to TFA, especially for basic peptides.[22]

    • HFBA/PFPA: Stronger, more hydrophobic ion-pairing agents that can increase retention and alter selectivity, useful for resolving difficult impurities.[15][25] They are not MS-friendly.

  • Organic Modifier:

    • Acetonitrile (ACN): The most common choice due to its low viscosity and UV transparency.[9]

    • Isopropanol (IPA) / n-Propanol: Stronger, more viscous solvents. Blending ACN with 10-20% IPA can be highly effective for eluting very hydrophobic or aggregated ethoxy-modified peptides.[12][18]

  • Gradient Optimization:

    • Scouting Run: Start with a broad gradient (e.g., 5-95% B over 40 minutes) to determine the approximate elution time of your peptide.

    • Focused Gradient: Once you know the elution percentage, run a shallower gradient around that point to maximize resolution. For example, if the peptide elutes at 40% B, try a gradient of 30-50% B over 30 minutes.[9]

Q: Can I purify my ethoxy-modified peptide without an ion-pairing agent like TFA?

A: It is possible, but often challenging. Without an acidic modifier, the silica surface will have active, ionized silanol groups, leading to very poor peak shape for most peptides.[13] If you must avoid TFA (e.g., for certain biological assays), you can try using a low pH mobile phase with formic acid. Alternatively, using a modern hybrid-surface column (e.g., BEH) can provide better peak shapes at higher pH and with weaker acids, as they are more resistant to silica dissolution and have lower silanol activity.[5][20]

References
  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. [Link]

  • Downstream Column. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. [Link]

  • YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]

  • Taylor & Francis Online. (2006). Investigation of the Influence of Hydrophobic Ions as Mobile Phase Additives on the Liquid Chromatographic Separation of Amino Acids and Peptides. [Link]

  • PubMed. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]

  • Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

  • Waters Corporation. A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]

  • PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • YMC America, Inc. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • YouTube. (2016). KNAUER Academy: Column selection for the HPLC of Proteins and Peptides. [Link]

  • Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Waters Corporation Blog. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). [Link]

  • International Labmate. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. [Link]

  • LCGC International. (2019). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. [Link]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • AAPPTec. Peptide Purification. [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. [Link]

  • HPLC of Peptides and Proteins. [Link]

  • PubMed Central. HPLC Analysis and Purification of Peptides. [Link]

  • PubMed Central. (2006). Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. [Link]

  • Sci-Hub. (2014). Impact of the Degree of Ethoxylation of the Ethoxylated Polysorbate Nonionic Surfactant on the Surface Self-Assembly of Hydrophobin-Ethoxylated Polysorbate Surfactant Mixtures. [Link]

Sources

Optimization

preventing racemization of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid during coupling

Topic: Preventing Racemization of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid during Coupling For assistance, please contact our technical support team. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid during Coupling

For assistance, please contact our technical support team.

This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical purity during the incorporation of the non-standard amino acid, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, into peptide sequences. Due to its β-ethoxy substitution, this amino acid derivative presents unique challenges in solid-phase peptide synthesis (SPPS), where the risk of epimerization at the α-carbon can compromise the biological activity and overall integrity of the final peptide.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid?

A1: Racemization is the process that leads to the formation of a mixture of stereoisomers, in this case, the undesired (2R,3S) or (2R,3R) diastereomers from the starting (2S,3S) isomer.[1] This occurs during the activation step of the amino acid's carboxyl group for peptide bond formation. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can be deprotonated by a base, leading to a loss of the original stereochemistry at the α-carbon.[2][3] For a complex molecule like Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, maintaining chiral purity is paramount as even minor amounts of the wrong isomer can drastically alter the peptide's conformation and biological function.[4]

Q2: How does the β-ethoxy group in Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid influence its susceptibility to racemization?

A2: The β-ethoxy group introduces steric hindrance and electronic effects that can influence the rate of both the desired coupling reaction and the undesired racemization. While threonine derivatives are generally less prone to epimerization than serine derivatives, the presence of the ethoxy group may alter the stability of the oxazolone intermediate.[5][6] Under forcing conditions, β-alkoxy amino acids can also be susceptible to a side reaction known as β-elimination.[6] Therefore, carefully optimized coupling protocols are essential.

Q3: Which coupling reagents are recommended to minimize racemization for this amino acid?

A3: The choice of coupling reagent is critical. For sterically hindered or racemization-prone amino acids, high-potency reagents are recommended.[7] Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally preferred over standard carbodiimide reagents like DIC when used alone.[3] When using carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide), it is imperative to use them in conjunction with a racemization-suppressing additive like OxymaPure® (Ethyl cyanohydroxyiminoacetate).[8]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure®?

A4: Additives are crucial for suppressing racemization. They function by reacting with the activated amino acid intermediate to form an active ester that is more stable and less prone to cyclizing into the problematic oxazolone.[2][8] This stable active ester then reacts with the incoming amine to form the peptide bond, preserving the stereochemistry.

  • HOBt (Hydroxybenzotriazole): The traditional additive, effective but can be explosive under certain conditions.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt due to its increased acidity.

  • OxymaPure® : A non-explosive and highly effective alternative to HOBt and HOAt.[8]

Q5: How does the choice of base impact racemization?

A5: The base used during coupling plays a significant role in the extent of racemization.[3] Highly basic and sterically unhindered bases can readily deprotonate the oxazolone intermediate, promoting racemization.

  • DIPEA (N,N-Diisopropylethylamine): Commonly used, but its high basicity can increase the risk of racemization.

  • NMM (N-Methylmorpholine): A weaker base than DIPEA, often a better choice to minimize epimerization.

  • 2,4,6-Collidine: A sterically hindered and weaker base that can be beneficial in particularly sensitive couplings.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Detection of Diastereomeric Impurities Racemization during coupling.1. Optimize Coupling Reagent and Additive: Switch to a high-performance reagent like HATU or use a DIC/OxymaPure® combination.[3] 2. Change the Base: Replace DIPEA with a weaker base such as NMM or collidine.[3] 3. Lower the Temperature: Perform the coupling at 0°C to reduce the rate of oxazolone formation. 4. Minimize Pre-activation Time: Add the coupling reagent to the amino acid/additive/base mixture immediately before adding it to the resin.
Incomplete or Slow Coupling Steric hindrance from the β-ethoxy group and the growing peptide chain.1. Increase Reaction Time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight).[7] 2. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[7] 3. Use Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can accelerate slow couplings, but must be used with caution to avoid increasing racemization.[7] 4. Switch to a More Powerful Solvent: Use NMP instead of DMF for its superior solvating properties.[7]
Presence of β-Elimination Byproduct Forcing reaction conditions (e.g., high temperature, prolonged exposure to strong base).1. Avoid Elevated Temperatures: Perform the coupling at room temperature or below. 2. Use a Weaker Base: As with preventing racemization, a weaker base like NMM is preferable.[6] 3. Optimize Coupling Time: Avoid excessively long coupling times where possible.

Experimental Protocols & Methodologies

Protocol 1: Low-Racemization Coupling using HATU

This protocol is recommended for the coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid to minimize epimerization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • NMM (6-10 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid and HATU in DMF. Add NMM to the solution.

  • Coupling: Immediately add the activation mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM.

Protocol 2: Chiral HPLC Analysis for Racemization Detection

This method allows for the quantification of any diastereomeric impurities formed during the coupling.

Materials:

  • Crude peptide cleaved from the resin

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® T)[9]

  • HPLC system with UV detector

  • Mobile phase: Isopropanol/Hexane or Methanol/Water/Formic Acid gradients[9]

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Elution: Run a gradient elution method to separate the desired peptide from its diastereomers.

  • Detection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

  • Quantification: Integrate the peak areas of the desired peptide and any diastereomeric impurities to determine the percentage of racemization.

Diagrams

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation cluster_suppression Suppression Pathway Fmoc_AA Fmoc-(2S,3S)-2-amino- 3-ethoxybutanoic acid Activated_Int Activated Intermediate (e.g., O-acylisourea) Fmoc_AA->Activated_Int Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Int->Oxazolone Cyclization Desired_Peptide Desired Peptide (S-configuration) Activated_Int->Desired_Peptide + Peptide-Resin Active_Ester Stable Active Ester (e.g., OBt, OAt, Oxyma) Activated_Int->Active_Ester + Additive (HOBt, HOAt, Oxyma) Enolate Enolate Anion Oxazolone->Enolate + Base - H+ Racemized_Oxazolone Racemized Oxazolone Enolate->Racemized_Oxazolone + H+ (from either face) Racemized_Peptide Racemized Peptide (R-configuration) Racemized_Oxazolone->Racemized_Peptide + Peptide-Resin Peptide_Resin Peptide-Resin (H2N-) Active_Ester->Desired_Peptide + Peptide-Resin

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Troubleshooting_Workflow Start Start: Racemization Detected Q1 Is coupling reagent carbodiimide-based (e.g., DIC)? Start->Q1 A1_Yes Ensure additive (Oxyma) is used. Consider switching to HATU. Q1->A1_Yes Yes A1_No Reagent is likely potent (e.g., HATU). Focus on base and temperature. Q1->A1_No No Q2 Is the base DIPEA? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to a weaker base: NMM or Collidine. Q2->A2_Yes Yes A2_No Base is likely optimal. Consider temperature. Q2->A2_No No Q3 Is coupling performed above room temperature? A2_Yes->Q3 A2_No->Q3 A3_Yes Lower temperature to RT or 0°C. Q3->A3_Yes Yes A3_No Temperature is likely optimal. Review pre-activation time. Q3->A3_No No End Re-analyze for racemization A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for addressing racemization issues.

References

  • Divergent behavior of glycosylated threonine and serine derivatives in solid phase peptide synthesis. PubMed. Available at: [Link]

  • Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • 7.4 Racemization Assays. LibreTexts Chemistry. Available at: [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]

  • analysis of amino acids by high performance liquid chromatography. ijrras.com. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • GREEN CONTINUOUS LPPS. Aspen API. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Synthesis with Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Welcome to the technical support center for the utilization of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges that this sterically hindered, O-alkylated threonine derivative may present. By understanding the underlying chemical principles, you can effectively troubleshoot low yields and optimize your synthetic protocols.

Introduction to Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (CAS 1279034-29-5) is a valuable building block for introducing conformational constraints and modifying the physicochemical properties of peptides. However, its structure, characterized by a bulky Fmoc protecting group and an ethoxy group on the β-carbon, presents a significant steric challenge during peptide coupling reactions. This guide provides a structured approach to identifying and resolving common issues to improve synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is incomplete, leading to low peptide yield. What are the likely causes and how can I resolve this?

Low coupling efficiency is the most common issue encountered with this amino acid due to its steric hindrance.[1] A systematic approach to troubleshooting is essential.

Initial Diagnosis:

  • Confirm Reagent Quality: Ensure that the Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is of high purity and has been stored correctly to avoid degradation.[] Similarly, verify the quality and age of your coupling reagents and solvents.

  • Monitor the Reaction: Use a qualitative test, such as the Kaiser test, to assess the presence of free primary amines on the resin after coupling.[3] A positive (blue) result indicates unreacted amine groups and an incomplete reaction.

Troubleshooting Workflow:

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent_check Verify Quality of Amino Acid, Coupling Reagents, and Solvents start->reagent_check protocol_review Optimize Coupling Protocol reagent_check->protocol_review Reagents OK failure Persistent Low Yield. Consult further. reagent_check->failure Reagents Degraded double_couple Perform a Second Coupling (Double Coupling) protocol_review->double_couple reagent_change Change Coupling Reagent double_couple->reagent_change Still Incomplete success Coupling Complete (Negative Kaiser Test) double_couple->success Complete conditions_mod Modify Reaction Conditions reagent_change->conditions_mod reagent_change->success Complete conditions_mod->success Complete conditions_mod->failure Still Incomplete

Caption: Troubleshooting workflow for incomplete coupling.

Corrective Actions:

  • Increase Reaction Time: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient. Extend the reaction time to 4-6 hours, or even overnight, with continuous monitoring.[1]

  • Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of the amino acid and coupling reagents.

  • Optimize Coupling Reagents: Standard coupling reagents like HBTU/HCTU may be less effective. Switch to more potent activating reagents known to perform well with hindered amino acids.[4]

Coupling ReagentClassKey Advantages for Hindered CouplingsReference
HATU Aminium SaltForms highly reactive OAt-esters; excellent for difficult couplings.[4]
COMU Aminium SaltHigh efficiency comparable to HATU, with safer byproducts.[5]
PyBOP Phosphonium SaltRobust and effective for many sterically hindered couplings.[4]
TFFH Fluorinating AgentGenerates highly reactive amino acid fluorides in situ.[5]
  • Increase Temperature: If the synthesis is performed at room temperature, consider increasing it to 30-40°C to enhance reaction kinetics. Use caution, as higher temperatures can increase the risk of side reactions like racemization.

Q2: I suspect a side reaction is occurring, as I see unexpected masses in my final product analysis. What are the likely side reactions with this amino acid?

The structure of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid makes it susceptible to specific side reactions beyond simple incomplete coupling.

  • Racemization: Although the β-carbon substitution provides some protection, racemization at the α-carbon can still occur, especially with prolonged activation times or the use of strong bases. This is a general issue in peptide synthesis.[6]

    • Mitigation: Use minimal pre-activation times and avoid excess base. The use of additives like Oxyma Pure can help suppress racemization.[5]

  • β-Elimination of the Ethoxy Group: Under strongly basic or acidic conditions, there is a potential for the elimination of ethanol from the side chain, leading to the formation of a dehydroamino acid residue. This is a known side reaction for O-alkylated hydroxyamino acids.

    • Detection: This side reaction would result in a mass loss of 46.07 Da (mass of ethanol) in the final peptide.

    • Mitigation: Avoid prolonged exposure to strong bases during Fmoc deprotection. If this side reaction is prevalent, consider using a milder base for deprotection or reducing the deprotection time.

G start Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in Peptide Chain conditions Strong Base (e.g., prolonged piperidine) or Strong Acid start->conditions elimination β-Elimination Side Reaction conditions->elimination Yes stable Stable Peptide Chain conditions->stable No (Optimized Conditions) product Dehydroamino Acid Residue (Mass loss of 46.07 Da) elimination->product

Caption: Potential β-elimination side reaction pathway.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

This protocol is designed to maximize coupling efficiency for this sterically hindered amino acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh, 0.5 mmol/g) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and N,N-Diisopropylethylamine (DIEA) (8 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 3 and 4 (a "double coupling").

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to prepare for the next deprotection step.

Protocol 2: Monitoring Coupling Efficiency by UV-Vis Spectroscopy

This method allows for a quantitative assessment of Fmoc deprotection after the coupling cycle, indirectly measuring the success of the coupling.[3]

  • Collect Filtrate: After the piperidine deprotection step following the coupling of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, collect all the filtrate.

  • Dilution: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm. The absorbance is due to the dibenzofulvene-piperidine adduct.

  • Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct and, subsequently, the amount of Fmoc group that was removed. This value should be consistent with the initial loading of the resin. A significant drop indicates a failed coupling in the previous step.

Conclusion

Successfully incorporating Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid into peptide sequences requires a proactive approach to address its inherent steric bulk. By anticipating challenges such as incomplete coupling and potential side reactions, and by employing optimized protocols with robust coupling reagents and diligent monitoring, researchers can achieve high-yield synthesis of peptides containing this unique and valuable building block.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(25), 9453-9460.
  • Muzaffar-Ur-Rehman, M., Jabeen, A., & Maimanath, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(2), 1-10.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • van der Kauwe, M. F. K., & Impellizzeri, S. (2017). Prediction of difficult sequences in solid-phase peptide synthesis. Journal of the American Chemical Society, 139(41), 14474-14484.
  • Howei Pharm. (n.d.). Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Conformational Landscape of Ethoxylated Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides featuring ethoxy side chains. This guide is designed to provide you with in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides featuring ethoxy side chains. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for the unique challenges and opportunities presented by this increasingly utilized peptide modification. By understanding the fundamental impact of the ethoxy group on peptide conformation, you can better anticipate experimental outcomes, troubleshoot unexpected results, and ultimately accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Concepts of Ethoxy Side Chain Effects

Question 1: What is the primary impact of introducing an ethoxy side chain on peptide conformation?

The introduction of an ethoxy side chain (-O-CH₂CH₃) imparts a unique combination of flexibility, polarity, and moderate hydrophobicity to a peptide. Unlike a simple alkyl chain, the ether oxygen can act as a hydrogen bond acceptor, potentially influencing local secondary structure.[1][2] The ethyl group adds steric bulk and hydrophobicity, which can affect peptide folding and interactions with its environment.[3][4]

The overall conformational impact is a balance between these competing factors:

  • Increased Flexibility: The C-O-C ether linkage is more flexible than a C-C bond, introducing additional rotational freedom into the side chain.

  • Hydrogen Bonding Potential: The ether oxygen can form hydrogen bonds with backbone amide protons or polar side chains, potentially stabilizing local turn or helical structures.[2]

  • Hydrophobicity: The ethyl group contributes to the hydrophobic character of the side chain, which can drive the peptide to fold in a way that buries this group from aqueous solvent.[4]

  • Steric Effects: The ethoxy group is bulkier than a methyl or hydroxyl group, which can sterically hinder certain backbone conformations and influence the overall fold.[3]

Question 2: How does an ethoxy side chain differ from a methoxy side chain in its conformational influence?

While both are ether linkages, the seemingly small difference between an ethoxy (-OCH₂CH₃) and a methoxy (-OCH₃) group can have significant conformational consequences. The primary distinctions lie in:

  • Steric Hindrance: The ethyl group of the ethoxy side chain is larger and more sterically demanding than the methyl group of a methoxy side chain. This increased bulk can lead to more pronounced restrictions on the peptide backbone's rotational freedom.[3]

  • Hydrophobicity: The additional methylene group in the ethoxy side chain increases its hydrophobicity. This can have a greater influence on peptide folding in aqueous environments, promoting conformations that shield the side chain from the solvent.

  • Flexibility: The C-C bond in the ethyl group adds another point of rotation, making the ethoxy side chain slightly more flexible than the methoxy group.

These differences can manifest in altered secondary structure propensities and overall peptide folding.

Section 2: Synthesis and Purification Troubleshooting

Question 3: I am having difficulty with the solid-phase synthesis of a peptide containing an ethoxy-modified amino acid. What are the common challenges?

Synthesizing peptides with unnatural amino acids, including those with ethoxy side chains, can present unique challenges during solid-phase peptide synthesis (SPPS). Common issues include:

  • Incomplete Coupling Reactions: The steric bulk of the ethoxy side chain on the incoming amino acid can sometimes hinder its approach to the N-terminus of the growing peptide chain on the solid support, leading to incomplete coupling.[5]

  • Aggregation of the Growing Peptide Chain: The introduction of hydrophobic ethoxy groups can increase the propensity of the peptide to aggregate on the resin, making subsequent deprotection and coupling steps inefficient.[6]

  • Side Reactions during Cleavage: Depending on the specific ethoxy-containing amino acid and the other residues in the peptide, side reactions can occur during the final cleavage from the resin.

Troubleshooting Protocol:

ProblemPotential CauseRecommended Solution
Low Coupling Efficiency Steric hindrance from the ethoxy side chain.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Double couple the ethoxy-modified amino acid.- Increase the coupling time.
Peptide Aggregation on Resin Increased hydrophobicity of the peptide.- Use a more polar solvent system for coupling and washing (e.g., NMP instead of DMF).- Incorporate a "difficult sequence" protocol, such as using a more specialized resin or adding chaotropic salts.
Incomplete Deprotection Steric hindrance around the N-terminal protecting group.- Extend the deprotection time.- Use a stronger deprotection reagent if compatible with your overall scheme.

Question 4: My ethoxylated peptide is showing poor peak shape and resolution during HPLC purification. How can I optimize the purification?

Poor peak shape and resolution during reversed-phase HPLC of ethoxylated peptides are often due to on-column aggregation or secondary interactions with the stationary phase.

Troubleshooting Workflow:

HPLC_Troubleshooting Start Poor Peak Shape in HPLC Modify_Gradient Modify Gradient Start->Modify_Gradient Broad or Tailing Peaks Change_Solvent Change Organic Solvent Modify_Gradient->Change_Solvent No Improvement Resolved Peak Shape Improved Modify_Gradient->Resolved If Improved Adjust_TFA Adjust TFA Concentration Change_Solvent->Adjust_TFA No Improvement Change_Solvent->Resolved If Improved Increase_Temp Increase Column Temperature Adjust_TFA->Increase_Temp No Improvement Adjust_TFA->Resolved If Improved Check_Loading Reduce Sample Load Increase_Temp->Check_Loading No Improvement Increase_Temp->Resolved If Improved Check_Loading->Resolved If Improved

Caption: HPLC Optimization Workflow for Ethoxylated Peptides.

Detailed Steps:

  • Modify the Gradient: Start with a shallower gradient to improve the separation of closely eluting species.

  • Change the Organic Solvent: If using acetonitrile, try switching to methanol or isopropanol. The different solvent properties can alter the peptide's interaction with the stationary phase.

  • Adjust Trifluoroacetic Acid (TFA) Concentration: Varying the concentration of the ion-pairing agent (TFA) in your mobile phase can sometimes improve peak shape.

  • Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can help disrupt aggregates and improve peak symmetry.

  • Reduce Sample Load: Overloading the column is a common cause of poor peak shape. Try injecting a smaller amount of your crude peptide.

Section 3: Aggregation and Solubility Issues

Question 5: My purified ethoxylated peptide is aggregating in solution. What strategies can I use to prevent this?

Aggregation of ethoxylated peptides in solution is a common problem, driven by the hydrophobic nature of the ethoxy group.[6]

Strategies to Mitigate Aggregation:

  • pH Adjustment: Determine the isoelectric point (pI) of your peptide.[7] Adjusting the pH of the solution to be at least one unit away from the pI will increase the net charge on the peptide, leading to electrostatic repulsion between molecules and reducing aggregation.

  • Use of Organic Co-solvents: For peptides with significant hydrophobicity, adding a small amount of an organic solvent like acetonitrile or isopropanol to the aqueous buffer can improve solubility.

  • Inclusion of Excipients:

    • Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and lyoprotectants, preventing aggregation during freeze-thawing and lyophilization.

    • Amino Acids (e.g., arginine, glycine): Arginine, in particular, is known to be an effective aggregation suppressor.[6]

  • Low Concentration Storage: Store the peptide at the lowest practical concentration.

Section 4: Conformational Analysis

Question 6: How can I use NMR spectroscopy to study the conformation of my ethoxylated peptide?

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[8] For an ethoxylated peptide, you will want to focus on specific NMR experiments to probe the local and global conformation.

Key NMR Experiments and Expected Observations:

ExperimentInformation GainedExpected Observations for Ethoxy Group
1D ¹H NMR Initial assessment of sample purity and folding.Resonances for the ethoxy group's -CH₂- and -CH₃ protons will be present, typically in the upfield region of the spectrum.
2D TOCSY Identifies coupled proton spin systems within each amino acid residue.Will show correlations between the protons within the ethoxy side chain.
2D NOESY Detects through-space correlations between protons that are close in proximity (< 5 Å), providing distance restraints for structure calculation.NOEs between the ethoxy protons and other protons in the peptide (backbone or other side chains) are crucial for defining the side chain's orientation relative to the rest of the peptide.
¹H-¹³C HSQC Correlates protons with their directly attached carbon atoms.Provides chemical shift assignments for the ethoxy group's carbon atoms.

Interpreting Ethoxy Group Signals:

The chemical shifts of the ethoxy protons can be sensitive to their local environment.[9] For example, if the ethoxy group is involved in a hydrophobic interaction or is close to an aromatic ring, its proton signals may be shifted upfield.

Question 7: What should I look for in the Circular Dichroism (CD) spectrum of my ethoxylated peptide?

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide in solution.[10][11]

Interpreting CD Spectra:

CD_Spectra cluster_interpretation Secondary Structure Interpretation Peptide_Solution Ethoxylated Peptide in Solution CD_Spectrometer CD Spectrometer Peptide_Solution->CD_Spectrometer CD_Spectrum CD Spectrum CD_Spectrometer->CD_Spectrum Alpha_Helix α-Helix (Negative bands at ~222 & 208 nm, Positive band at ~193 nm) CD_Spectrum->Alpha_Helix Characteristic Shape Beta_Sheet β-Sheet (Negative band at ~218 nm, Positive band at ~195 nm) CD_Spectrum->Beta_Sheet Characteristic Shape Random_Coil Random Coil (Strong negative band near 200 nm) CD_Spectrum->Random_Coil Characteristic Shape

Sources

Troubleshooting

Technical Support Center: Stability of Ether Linkages During TFA Cleavage

Answering the user's request. Welcome to our technical support center.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize trifluoroacetic acid (TFA) for the cleavage of protecting groups and are concerned about the stability of ether functionalities, specifically the ethoxy group, within their molecules. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and troubleshooting scenarios.

Troubleshooting Guide: Unexpected Ether Cleavage

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: I'm observing an unexpected mass loss corresponding to my ethoxy group during final TFA cleavage. What is the likely cause?

A1: While the ethoxy group, as a primary ether, is generally considered stable under standard TFA cleavage conditions, its lability can be significantly influenced by several factors. Ethers are cleaved by strong acids via protonation of the ether oxygen, which creates a good leaving group (an alcohol)[1][2][3]. The subsequent cleavage of the C-O bond can proceed through an SN1, SN2, or E1 mechanism, depending on the structure of the ether's substituents[4].

The primary reasons for unexpected ethoxy group cleavage include:

  • Harsh Cleavage Conditions: Prolonged exposure to TFA (e.g., > 4-5 hours), elevated temperatures, or the use of excessively high concentrations of TFA can provide enough energy to overcome the activation barrier for cleaving even stable primary ethers[5].

  • Molecular Structure: The stability of a potential carbocation adjacent to the ether linkage is a critical factor. If the ethyl group is attached to a carbon atom that can form a stabilized carbocation (e.g., tertiary, benzylic, or allylic), the cleavage will be accelerated and proceed via an SN1 or E1 pathway[3][6]. Standard primary ethoxy groups are more resistant because the formation of a primary carbocation is highly unfavorable[6].

  • Absence of Scavengers: During the cleavage of other protecting groups (e.g., Boc, Trt), highly reactive carbocations are generated. In the absence of effective scavengers, these carbocations can potentially initiate side reactions that may lead to the degradation of other parts of the molecule, although direct attack on the ethoxy group is less common.

Q2: My analytical data (LC-MS) shows a side product consistent with ethoxy cleavage. How can I mitigate this?

A2: If you have confirmed ethoxy group cleavage, you can optimize your cleavage protocol to favor its stability. The key is to make the conditions less harsh while ensuring the complete removal of the intended acid-labile protecting groups.

Optimization Strategies for Ether Stability
ParameterStandard ProtocolModified Protocol for Sensitive EthersRationale
TFA Concentration 95% TFA in water/scavenger mix85-90% TFA in water/scavenger mixReducing the acid strength can decrease the rate of ether cleavage[7].
Temperature Room Temperature (~25°C)0°C to 4°C (Ice Bath)Lowering the temperature significantly reduces the rate of most chemical reactions, including ether cleavage[8].
Cleavage Time 2 - 4 hours1.5 - 2 hours (monitor for completion)Minimize the exposure time to strong acid. It is crucial to balance ether stability with complete deprotection of other groups[9].
Scavenger Cocktail TFA/TIS/H₂O (95:2.5:2.5)TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)While scavengers don't directly protect the ether, they quench reactive cations that can cause a cascade of side reactions, improving overall product purity[10].
Experimental Protocol: Modified TFA Cleavage for Sensitive Substrates
  • Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Pre-chill the vessel in an ice bath for 10 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (90:5:5 v/v/v). Cool this mixture in an ice bath.

  • Reaction: Add the cold cleavage cocktail to the reaction vessel containing the resin (e.g., 2 mL per 100 mg of resin).

  • Incubation: Gently agitate the mixture while maintaining the temperature at 0-4°C for 1.5 to 2 hours. Monitor the reaction progress if possible.

  • Peptide Precipitation: Following cleavage, filter the resin and precipitate the peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether[11][12].

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual TFA and scavengers[11]. Dry the final product under vacuum.

Frequently Asked Questions (FAQs)

Q1: How does the stability of an ethoxy group compare to other ethers like tert-butyl ether or benzyl ether during TFA cleavage?

A1: There is a distinct hierarchy of stability among ethers when exposed to strong acids like TFA. This stability is inversely related to the stability of the carbocation that would be formed upon cleavage.

  • tert-Butyl Ether: Extremely labile. It is designed to be an acid-sensitive protecting group. Cleavage occurs rapidly via an E1 or SN1 mechanism because it forms a stable tertiary carbocation[3].

  • Benzyl Ether (Bzl): Also quite labile under strong acid conditions due to the formation of the resonance-stabilized benzyl carbocation.

  • Ethoxy Ether: As a primary ether, it is significantly more stable. Cleavage would have to proceed through a highly unstable primary carbocation (SN1/E1) or a sterically accessible SN2 pathway. Since the conjugate base of TFA, trifluoroacetate, is a very poor nucleophile, the SN2 pathway is slow[1][2]. Therefore, ethoxy groups are generally stable under conditions that readily cleave tert-butyl or benzyl ethers.

Q2: What is the fundamental mechanism of ether cleavage by TFA?

A2: The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid (TFA), converting the alkoxy group into a good leaving group (an alcohol). The subsequent pathway depends on the structure of the groups attached to the oxygen[1][4].

Caption: Role of scavengers during TFA cleavage.

References

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]

  • Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Rasmussen, J., et al. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]

  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Palladino, P., & Stetsenko, D. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar. [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Khan Academy. (2018, December 31). ether cleavage with strong acids. YouTube. [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry of Peptides with Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

Welcome to the technical support guide for the mass spectrometry (MS) analysis of peptides incorporating the non-canonical amino acid (ncAA), Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. The integration of ncAAs into pept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometry (MS) analysis of peptides incorporating the non-canonical amino acid (ncAA), Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. The integration of ncAAs into peptide sequences is a powerful strategy in drug discovery to enhance proteolytic stability and modulate bioactivity.[1][2] However, these unique structural modifications can present challenges during characterization by mass spectrometry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful analysis of your novel peptides.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the MS analysis of peptides containing Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

Issue 1: Poor Ionization or Low Signal Intensity

Symptom: The peptide of interest is not detected, or the signal-to-noise ratio is very low in the mass spectrum.

Probable Causes:

  • Residual Fmoc Group: The presence of the bulky, hydrophobic N-terminal Fmoc protecting group can significantly suppress ionization efficiency in electrospray ionization (ESI).[3] It is crucial to ensure complete deprotection after solid-phase peptide synthesis (SPPS).

  • Suboptimal Solvent Conditions: The choice of solvent and additives can greatly influence the charge state distribution and overall ionization of a peptide.[4] Peptides with ncAAs may have different solubility and ionization characteristics compared to standard peptides.

  • Ion Pairing with TFA: Trifluoroacetic acid (TFA), commonly used in HPLC, is a strong ion-pairing agent that can suppress the ESI signal.

Solutions:

  • Verification of Fmoc Deprotection:

    • Protocol: Before MS analysis, confirm the complete removal of the Fmoc group. A small aliquot of the cleaved peptide can be analyzed by HPLC. The Fmoc-protected and deprotected peptides typically have distinct retention times.[5]

    • Causality: The Fmoc group's hydrophobicity can cause the peptide to aggregate or interact poorly with the ESI droplet surface, hindering its transfer into the gas phase.

  • Optimization of Mobile Phase:

    • Protocol: If TFA is necessary for chromatographic separation, try reducing its concentration to 0.05% or replacing it with a more MS-friendly acid like formic acid (0.1%). Post-column addition of a solvent like isopropanol can also sometimes enhance signal.

    • Causality: Formic acid is more volatile than TFA and has a weaker ion-pairing effect, leading to improved desolvation and ionization.

  • Instrument Tuning:

    • Protocol: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) specifically for your peptide. These parameters can be tuned by infusing a solution of your purified peptide.

    • Causality: Each peptide has a unique set of optimal ionization conditions based on its physicochemical properties.

Issue 2: Ambiguous or Unexpected Precursor Ion (MS1) Mass

Symptom: The observed mass-to-charge ratio (m/z) in the full scan MS spectrum does not correspond to the calculated mass of the target peptide.

Probable Causes:

  • Incomplete Deprotection of Side Chains: Side-chain protecting groups from synthesis may not have been fully cleaved.

  • Adduct Formation: The peptide may be forming adducts with salts (e.g., Na+, K+) or solvents.

  • Unintended Modifications: The ethoxy group on the ncAA or other reactive side chains could potentially undergo modification during synthesis or workup.

Solutions:

  • Thorough Synthesis and Cleavage Protocol Review:

    • Protocol: Ensure that the cleavage cocktail and reaction time are sufficient for complete removal of all protecting groups. For instance, if trityl (Trt) protected side chains are present, including a scavenger like triisopropylsilane (TIPS) is crucial.[6]

    • Causality: Incomplete deprotection will lead to a higher observed mass.

  • Data Analysis for Adducts:

    • Protocol: Look for peaks corresponding to the expected mass + 22 Da (Na+), + 38 Da (K+), or other common adducts.

    • Causality: Salt adducts are common in ESI-MS and can sometimes be more abundant than the protonated molecule, especially if the sample contains residual salts.

  • High-Resolution Mass Spectrometry:

    • Protocol: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to obtain an accurate mass measurement. This can help in determining the elemental composition and identifying the nature of any unexpected modifications.

    • Causality: Accurate mass data allows for the confident assignment of elemental formulas to the observed ions, which is critical for identifying unknown modifications.

Issue 3: Poor or Uninformative Fragmentation (MS/MS) Spectra

Symptom: The tandem mass spectrum (MS/MS) of the peptide precursor ion shows low fragment ion intensity, or the fragmentation pattern is dominated by non-sequence-specific losses, making sequence confirmation difficult.

Probable Causes:

  • Stable Precursor Ion: The presence of the ncAA might increase the stability of the precursor ion, requiring higher collision energy for efficient fragmentation.

  • Charge-Remote Fragmentation: The ethoxy group could potentially direct fragmentation pathways away from the peptide backbone, leading to uninformative neutral losses.

  • Proton Mobility: The location of the charge (proton) on the peptide can influence fragmentation. If the proton is sequestered on a particularly basic residue, it may not be mobile enough to induce backbone cleavage.[7]

Solutions:

  • Optimization of Collision Energy:

    • Protocol: Perform a collision energy ramp or a series of experiments with varying collision energies to find the optimal setting for generating informative b- and y-type fragment ions.

    • Causality: Insufficient collision energy will result in poor fragmentation, while excessive energy can lead to the complete annihilation of the precursor ion or the generation of very small, uninformative fragments.

  • Alternative Fragmentation Techniques:

    • Protocol: If collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are not providing sufficient sequence coverage, consider using alternative fragmentation methods if available, such as electron-transfer dissociation (ETD) or electron-capture dissociation (ECD).

    • Causality: ETD and ECD are non-ergodic fragmentation methods that are particularly effective for cleaving the backbone of peptides with labile modifications, as they tend to preserve these modifications on the fragment ions.

  • Interpretation of Neutral Losses:

    • Protocol: Carefully analyze the MS/MS spectrum for characteristic neutral losses from the ncAA. The ethoxy group (C2H5O) has a mass of 45.03 Da. A neutral loss of ethanol (46.04 Da) might also be observed.

    • Causality: Identifying characteristic neutral losses can provide evidence for the presence and location of the ncAA in the peptide sequence.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation behavior of the (2S,3S)-2-amino-3-ethoxybutanoic acid residue itself?

A1: The primary fragmentation pathway for the side chain of this ncAA under CID/HCD conditions is expected to be the neutral loss of the ethoxy group or ethanol. This will result in a fragment ion with a mass corresponding to the peptide backbone and the remaining part of the side chain. Additionally, cleavage of the Cα-Cβ bond can occur, leading to characteristic immonium ions or related fragments.

Q2: How does the presence of the N-terminal Fmoc group affect the mass spectrum if it is not removed?

A2: If the Fmoc group (C15H11O2, mass ≈ 222.2 Da) is not removed, you will observe a precursor ion with a mass that is 222.2 Da higher than the deprotected peptide. In MS/MS spectra, you may see a prominent neutral loss of 222.2 Da or fragment ions corresponding to the Fmoc group itself (e.g., m/z 179). As mentioned, its presence can also lead to poor ionization.[3]

Q3: Can I use standard proteomics software to analyze data from peptides containing this ncAA?

A3: Standard proteomics software can be used, but you will need to define the ncAA as a custom modification. This involves specifying its elemental composition and mass. You will also need to consider the potential for unique fragmentation pathways that may not be accounted for by default scoring algorithms.

Q4: What are the key instrument settings to consider for the analysis of these peptides?

A4:

  • Mass Range: Ensure the mass range is wide enough to encompass the expected m/z of your peptide in its various potential charge states.

  • Resolution: Higher resolution is always beneficial for resolving isotopic peaks and identifying adducts.

  • Collision Energy: This is a critical parameter to optimize for informative MS/MS spectra, as discussed in the troubleshooting section.

  • Activation Type: CID/HCD are the most common, but ETD/ECD can be valuable alternatives.

Q5: What sample preparation steps are crucial before MS analysis?

A5:

  • Purity: Ensure the peptide is of high purity, as contaminants can suppress ionization and complicate spectral interpretation. HPLC purification is recommended.

  • Desalting: Use a C18 ZipTip or a similar desalting procedure to remove non-volatile salts that can form adducts and interfere with ionization.

  • Solvent: Dissolve the final sample in a solvent compatible with ESI-MS, such as 50% acetonitrile/50% water with 0.1% formic acid.

Part 3: Experimental Protocols & Data

Protocol 1: Sample Preparation for ESI-MS
  • Purification: Purify the cleaved peptide using reverse-phase HPLC with a C18 column. A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

  • Lyophilization: Lyophilize the purified peptide fraction to remove the HPLC solvents.

  • Reconstitution: Reconstitute the lyophilized peptide in a suitable ESI-MS solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 pmol/µL.

  • Desalting (Optional but Recommended): If the sample is suspected to contain a high salt concentration, perform desalting using a C18 micro-column.

Table 1: Calculated Masses for Common Adducts and Modifications
SpeciesFormulaMass (Da)
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid residueC19H19NO4325.13
Fmoc protecting groupC15H11O2222.20
Sodium AdductNa+22.99
Potassium AdductK+39.10
Neutral loss of ethoxy groupC2H5O-45.03
Neutral loss of ethanolC2H6O-46.04
Diagram 1: General Troubleshooting Workflow

Troubleshooting_Workflow Start Start MS Analysis Problem Problem Encountered? Start->Problem NoSignal Poor/No Signal Problem->NoSignal Yes WrongMass Incorrect Mass (MS1) Problem->WrongMass Yes PoorFrag Poor Fragmentation (MS/MS) Problem->PoorFrag Yes Success Successful Analysis Problem->Success No CheckDeprotection Verify Fmoc Deprotection NoSignal->CheckDeprotection CheckAdducts Check for Adducts/ Incomplete Cleavage WrongMass->CheckAdducts OptimizeCE Optimize Collision Energy PoorFrag->OptimizeCE OptimizeSolvent Optimize Solvents/Additives CheckDeprotection->OptimizeSolvent OptimizeSolvent->Success CheckAdducts->Success AltFrag Use Alternative Fragmentation (ETD/ECD) OptimizeCE->AltFrag AltFrag->Success

Caption: A decision tree for troubleshooting common MS issues.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(11), 2557-2567. [Link]

  • Palasek, S. S., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Bioorganic & Medicinal Chemistry Letters, 18(17), 4891-4895. [Link]

  • Gucinski, A. C., & Turecek, F. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 714-725. [Link]

  • Kruppa, G. H., & Schoen, A. E. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12497. [Link]

  • A. D. B. D. Le, T. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 586-591. [Link]

  • Hause, R. J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega, 7(27), 23377-23383. [Link]

  • Lee, S., et al. (2021). A high-throughput approach reveals distinct peptide charging behaviors in electrospray ionization mass spectrometry. Nature Communications, 12(1), 6031. [Link]

  • Burke, M. D., et al. (2019). Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. PLoS Computational Biology, 15(12), e1007433. [Link]

  • Lee, H., et al. (2014). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]

  • O'Connor, E., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry, 71(1), 3-17. [Link]

  • Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]

  • Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.GOV. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(17), 3846. [Link]

  • Lee, S., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1097. [Link]

  • Chen, Y., & Li, L. (2006). Signal enhancement for peptide analysis in liquid chromatography-electrospray ionization mass spectrometry with trifluoroacetic acid containing mobile phase by postcolumn electrophoretic mobility control. Analytical Chemistry, 78(8), 2732-2738. [Link]

  • Gentile, F., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10078. [Link]

  • White, C. J., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 538-546. [Link]

  • White, C. J., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 538-546. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the HPLC Purity Analysis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

Abstract The chemical and stereochemical purity of N-α-Fmoc-protected amino acids is a non-negotiable prerequisite for the successful solid-phase peptide synthesis (SPPS) of therapeutic peptides and complex peptidomimeti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical and stereochemical purity of N-α-Fmoc-protected amino acids is a non-negotiable prerequisite for the successful solid-phase peptide synthesis (SPPS) of therapeutic peptides and complex peptidomimetics. Impurities present in these critical raw materials, such as diastereomers, deletion sequences, or process-related contaminants, can introduce heterogeneity that compromises the yield, purification efficiency, and biological activity of the final product.[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a non-proteinogenic amino acid derivative. We will focus on the gold standard, High-Performance Liquid Chromatography (HPLC), detailing the causality behind methodological choices, and compare its performance with orthogonal techniques to provide a holistic analytical strategy.

The Imperative of Purity in Peptide Synthesis

In SPPS, the synthesis of a peptide is a linear, stepwise process. Any impurity incorporated at a given step is carried through the entire synthesis, leading to a cascade of difficult-to-separate side products.[3] For a building block like Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, several key impurities must be controlled:

  • Diastereomers: The presence of (2R,3S), (2S,3R), or (2R,3R) isomers will lead to the formation of diastereomeric peptides, which can be challenging to separate and may exhibit altered biological activities.[4]

  • Fmoc-Dipeptides: Self-condensation during the Fmoc-protection step can form Fmoc-Xaa-Xaa-OH, leading to insertion impurities in the peptide sequence.[5]

  • Incomplete Protection Products: Residual free amino acid (H-Xaa-OH) can cause double incorporation events.

  • Process-Related Impurities: Reagents like acetic acid, used during processing, can act as capping agents, causing truncated peptide sequences.[6]

A simple purity value from a single analytical method can be misleading. A comprehensive assessment requires a multi-faceted approach, with Reverse-Phase HPLC (RP-HPLC) serving as the central pillar.[6]

The Workhorse Method: Reverse-Phase HPLC for Chemical Purity

RP-HPLC is the dominant technique for assessing the chemical purity of Fmoc-amino acids due to its high resolving power, sensitivity, and reproducibility.[7] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Design

A robust RP-HPLC method is not just a set of parameters; it's a system where each component is chosen for a specific scientific reason.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice. The long alkyl chains provide a highly hydrophobic surface. The retention of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid is primarily governed by the strong hydrophobic interaction between the bulky, non-polar Fmoc group and the C18 stationary phase. This allows for effective separation from more polar impurities like free amino acids.

  • Mobile Phase: The mobile phase typically consists of an aqueous component (Solvent A) and an organic modifier, usually acetonitrile (ACN, Solvent B).

    • Trifluoroacetic Acid (TFA): The addition of 0.05-0.1% TFA to both solvents is critical.[8] TFA serves two main purposes:

      • Ion Pairing: It forms an ion pair with any protonated basic sites on the analyte or impurities, neutralizing their charge and increasing their hydrophobicity and retention on the C18 phase.[9]

      • Silanol Suppression: It protonates residual silanol groups on the silica-based stationary phase, preventing undesirable secondary interactions that can cause severe peak tailing.[9]

    • Acetonitrile (ACN): ACN is a strong organic solvent that elutes the retained compounds from the column. A gradient elution, where the concentration of ACN is increased over time, is essential. This allows for the elution of early-eluting polar impurities with good resolution, followed by the elution of the highly retained Fmoc-amino acid as a sharp, symmetrical peak.

  • Detection: The Fmoc group contains a dibenzofulvene chromophore, which exhibits strong UV absorbance. Detection is typically performed at wavelengths around 265 nm or 301 nm , providing excellent sensitivity for the main component and any Fmoc-containing impurities.

Workflow for HPLC Purity Determination

The following diagram outlines a typical workflow for the purity analysis of an Fmoc-amino acid raw material.

Caption: Standard workflow for HPLC purity analysis.

Self-Validating Protocol: System Suitability Testing (SST)

Before analyzing any sample, the performance of the chromatographic system must be verified. This is a cornerstone of trustworthy data generation, as outlined in pharmacopeial guidelines like USP <621> and Ph. Eur. 2.2.46.[10][11][12] A standard solution is injected, and key parameters are checked.

ParameterAcceptance CriterionRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8[12][13]Measures peak symmetry. A value outside this range indicates undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Reproducibility (%RSD) ≤ 2.0% for 5 replicate injectionsEnsures the precision of the injection and detection systems.

Only when the system passes SST should the analyst proceed with sample analysis.

Experimental Protocol: RP-HPLC Purity

This protocol provides a robust starting point for the analysis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 30% to 95% B over 20 min; hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV at 265 nm
Injection Vol. 5 µL
Sample Prep. 1.0 mg/mL in 50:50 ACN:Water

The Critical Orthogonal Method: Chiral HPLC

A standard RP-HPLC C18 column cannot separate enantiomers or diastereomers. Therefore, a high purity result from this method alone is incomplete as it does not guarantee stereochemical integrity.[6] A dedicated chiral HPLC method is mandatory for a full purity profile.

Direct chiral separation using a Chiral Stationary Phase (CSP) is the preferred approach.[14][15] For N-Fmoc protected amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have shown excellent success.[16][17]

Experimental Protocol: Chiral HPLC
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Lux Cellulose-2, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B Acetonitrile
Mode Isocratic, 80:20 (A:B)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 265 nm
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in Mobile Phase

This method should be capable of separating the desired (2S,3S) isomer from all other potential stereoisomers.

Comparative Guide: HPLC vs. Alternative Technologies

While HPLC is central, other techniques provide complementary information, creating a more complete analytical picture.

Caption: Comparison of primary analytical techniques.

HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)

UPLC utilizes columns packed with sub-2 µm particles, which provides a significant increase in resolution and speed compared to traditional HPLC.[18]

  • Performance: A 20-minute HPLC run can often be shortened to 2-5 minutes on a UPLC system with improved or equivalent resolution.[19] This is invaluable for high-throughput screening.

  • Considerations: UPLC systems operate at much higher backpressures (up to 15,000 psi) and require specialized instrumentation. Method transfer from HPLC to UPLC is common but must be done carefully according to pharmacopeial guidelines.[20][21]

HPLC vs. LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS couples the separation power of HPLC with the detection specificity of a mass spectrometer.

  • Performance: While UV detection quantifies impurities based on their absorbance, it provides no structural information. LC-MS can determine the mass-to-charge ratio of an impurity, allowing for its unambiguous identification.[22] This is crucial for investigating unknown peaks in a chromatogram.

  • Considerations: TFA, the ideal mobile phase additive for UV peak shape, can cause significant ion suppression in the MS source, reducing sensitivity.[9] Methods may need to be redeveloped using formic acid as a more MS-friendly alternative, which can sometimes compromise chromatographic resolution.

Data Summary & Comparison

The following table presents hypothetical, yet realistic, data comparing the performance of two different lots of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid against a common alternative, Fmoc-L-Threonine-OH.

AnalyteMethodRetention Time (min)Chemical Purity (% Area)Diastereomeric Impurity (%)
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (Lot A) RP-HPLC15.299.85Not Resolved
Chiral HPLC12.5 (S,S)N/A0.08 (at 14.1 min)
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (Lot B) RP-HPLC15.398.90Not Resolved
Chiral HPLC12.6 (S,S)N/A0.45 (at 14.2 min)
Fmoc-L-Threonine-OH (Reference) RP-HPLC11.899.91Not Resolved
Chiral HPLC9.8 (L-Thr)N/A0.05 (D-Thr at 11.2 min)

This data clearly illustrates that while Lot A and the reference material are of high chemical and stereochemical purity, Lot B has acceptable chemical purity by RP-HPLC but a significantly higher level of diastereomeric impurity, which could compromise its use in GMP peptide synthesis.

Conclusion

The purity analysis of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid requires a multi-pronged analytical strategy. While RP-HPLC is the cornerstone for determining chemical purity, it is fundamentally blind to stereochemical impurities. Its data must be complemented by a specific chiral HPLC method to ensure the correct stereoisomer is present with minimal contamination. For enhanced throughput and resolution, transitioning to UPLC technology is a logical step, and for the definitive identification of unknown impurities, LC-MS is an indispensable tool. By understanding the causality behind each method and employing them orthogonally, researchers and drug developers can ensure the quality of their starting materials and the ultimate success of their synthetic endeavors.

References

  • Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (n.d.). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. Available at: [Link]

  • USP. (n.d.). <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available at: [Link]

  • Gilar, M., et al. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. Available at: [Link]

  • USP. (2021). <621> Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Available at: [Link]

  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Available at: [Link]

  • Scribd. (n.d.). 2.2.46. Chromatographic Separation Techniques PDF. Available at: [Link]

  • ACS Publications. (2024). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Analytical Chemistry. Available at: [Link]

  • ECA Academy. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. Available at: [Link]

  • European Pharmacopoeia. (n.d.). 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Available at: [Link]

  • American Laboratory. (2010). The Missing Link Between HPLC and UPLC Technology. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Available at: [Link]

  • Waters Corporation. (n.d.). Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. Available at: [Link]

  • Metware Biotechnology. (n.d.). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Available at: [Link]

  • Waters Corporation. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Available at: [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Available at: [Link]

  • American Chemical Society. (n.d.). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]

  • MDPI. (n.d.). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. Available at: [Link]

  • PubMed. (n.d.). Related impurities in peptide medicines. Available at: [Link]

  • Thieme. (n.d.). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Available at: [Link]

Sources

Comparative

A Comparative Guide to Threonine Protection in Fmoc-SPPS: Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid vs. Fmoc-Thr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, directly influe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the fidelity of the final peptide product. Threonine, with its secondary hydroxyl group, presents a classic case for side-chain protection to prevent undesirable O-acylation during coupling steps. The industry standard for Fmoc-based strategies has long been Fmoc-Thr(tBu)-OH, which employs a tert-butyl ether as a robust and reliable protecting group. This guide provides an in-depth comparison with a lesser-known alternative, Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (a derivative with an O-ethyl protecting group), exploring the theoretical and practical implications of this choice for peptide chemists.

Introduction: The Imperative of Threonine Side-Chain Protection

The hydroxyl group of threonine is a nucleophile that, if left unprotected, can compete with the N-terminal amine during amino acid coupling, leading to the formation of branched peptide impurities. This O-acylation is a significant side reaction that truncates the growing peptide chain and complicates purification. Therefore, the use of an effective and orthogonal protecting group for the threonine side chain is paramount in Fmoc-SPPS. The ideal protecting group should be stable to the basic conditions of Fmoc deprotection (typically piperidine in DMF) and be readily cleavable at the final stage of synthesis under conditions that do not degrade the peptide.

The Incumbent: Fmoc-Thr(tBu)-OH

Fmoc-Thr(tBu)-OH is a cornerstone of modern peptide synthesis. The tert-butyl (tBu) ether linkage provides excellent stability against the repetitive basic treatments required for Fmoc group removal. Its widespread adoption is a testament to its reliability and performance in the synthesis of a diverse range of peptides.

The Challenger: Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, effectively Fmoc-Thr(Et)-OH, presents an alternative strategy for threonine protection. The ethyl ether, while chemically similar to the tert-butyl ether, exhibits distinct properties that can be advantageous or disadvantageous depending on the synthetic context.

Physicochemical and Performance Comparison

PropertyFmoc-Thr(tBu)-OHFmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
Molecular Formula C₂₃H₂₇NO₅C₂₁H₂₃NO₅
Molecular Weight 397.46 g/mol 369.41 g/mol
Side-Chain Protecting Group tert-Butyl (tBu) etherEthyl (Et) ether
Stability to Base (Fmoc Deprotection) HighHigh (Ethers are generally stable to base)
Acid Lability (Cleavage) High (Cleaved by strong acids like TFA)Moderate to Low (More stable to acid than tBu ether)
Cleavage Mechanism SN1-type (via stable tertiary carbocation)SN2-type (slower, requires stronger acid/harsher conditions)
Potential Side Reactions Formation of tert-butyl adducts with sensitive residues (e.g., Trp, Met) if scavengers are inadequate.Minimal data available, but less prone to carbocation-related side reactions.
Commercial Availability & Cost Widely available and cost-effective.Less common and potentially more expensive.

Delving into the Chemistry: A Tale of Two Ethers

The fundamental difference between the tBu and Et protecting groups lies in their mechanism of acid-catalyzed cleavage.

Fmoc-Thr(tBu)-OH: The tert-butyl group is cleaved via an SN1 mechanism .[1][2][3] Protonation of the ether oxygen is followed by the departure of the stable tert-butyl carbocation. This carbocation is then quenched by scavengers in the cleavage cocktail. The stability of this tertiary carbocation makes the tBu group highly labile in strong acids like trifluoroacetic acid (TFA).

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid: The ethyl group, being a primary alkyl group, is cleaved via an SN2 mechanism .[1][3][4] After protonation of the ether oxygen, a nucleophile (e.g., bromide or iodide from the acid, or a scavenger) must directly attack the ethyl group's primary carbon to displace the protected threonine. This process is sterically less hindered but energetically more demanding than the formation of a stable carbocation. Consequently, ethyl ethers are significantly more stable to acidic conditions than tert-butyl ethers.

This difference in cleavage kinetics has profound implications for peptide synthesis strategies. While the high acid lability of the tBu group is ideal for standard Fmoc-SPPS where global deprotection is desired, the increased stability of the Et group could be leveraged in more complex synthetic schemes, such as the synthesis of protected peptide fragments for convergent synthesis.

Experimental Considerations and Protocols

While specific experimental data for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid in SPPS is not widely published, we can extrapolate a comparative workflow based on established chemical principles.

Standard Fmoc-SPPS Workflow

SPPS_Workflow Resin Resin with free amine Coupling Fmoc-AA Coupling (HBTU/DIPEA in DMF) Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Next_Cycle Next Fmoc-AA Coupling Cycle Wash2->Next_Cycle Repeat Repeat for next amino acid Next_Cycle->Repeat 5a Cleavage Cleavage from Resin & Side-Chain Deprotection Next_Cycle->Cleavage 5b. Final Cycle Repeat->Coupling Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling of Protected Threonine

Reagents:

  • Fmoc-Thr(tBu)-OH or Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • Base (e.g., DIPEA, NMM) (6-10 equivalents)

  • Solvent: DMF

Protocol:

  • Pre-activate the protected threonine derivative with the coupling reagent and base in DMF for a few minutes.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.

  • Drain the coupling solution and wash the resin with DMF.

  • (Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[5]

Final Cleavage and Deprotection

This step highlights the primary practical difference between the two derivatives.

For Peptides Synthesized with Fmoc-Thr(tBu)-OH:

  • Reagent Cocktail: A standard cleavage cocktail containing a high concentration of TFA is used. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[6]

  • Procedure: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The cleaved peptide is then precipitated with cold diethyl ether.

For Peptides Synthesized with Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid:

  • Hypothesized Reagent Cocktail: Due to the higher stability of the ethyl ether, a standard TFA-based cocktail may not be sufficient for complete deprotection. More forcing conditions, such as stronger acids (e.g., HBr in acetic acid, although this may not be compatible with many resins) or extended cleavage times, would likely be necessary. The use of reagents like BBr₃ is common for cleaving alkyl ethers but would likely be too harsh for most peptides. The precise conditions would require empirical optimization.

Potential Applications and Strategic Choices

The choice between these two protecting groups should be guided by the overall synthetic strategy.

Fmoc-Thr(tBu)-OH is the clear choice for:

  • Routine peptide synthesis where global deprotection at the final step is desired.

  • Syntheses where cost-effectiveness and ready availability are primary concerns.

Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid could be considered for:

  • Synthesis of protected peptide fragments: The greater stability of the ethyl ether could allow for the cleavage of the peptide from a highly acid-labile resin while leaving the threonine side-chain protected for subsequent fragment condensation in solution.

  • Orthogonal deprotection strategies: In complex syntheses involving multiple protecting groups, the unique cleavage requirements of the ethyl ether could provide an additional layer of orthogonality.

Conclusion

Fmoc-Thr(tBu)-OH remains the gold standard for threonine protection in routine Fmoc-SPPS due to its well-characterized performance, high lability under standard cleavage conditions, and widespread availability. Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, while not a direct replacement, represents a potentially valuable tool for specialized applications where its enhanced acid stability can be leveraged to achieve complex synthetic goals, such as the preparation of protected peptide fragments. The adoption of this and other alternative protecting groups will depend on the growing demand for more sophisticated and challenging peptide targets, which will undoubtedly spur further innovation in the field of peptide synthesis.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
  • Pearson, D. A., Blanchette, M., McKee, M. L., & Ekerdt, J. G. (1998). A density functional theory study of the acid-catalyzed cleavage of methyl tert-butyl ether. Journal of the American Chemical Society, 120(26), 6575–6582.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • McMurry, J. (2016). Organic Chemistry (9th ed.). Cengage Learning.
  • BenchChem. (2025). A Technical Guide to Fmoc-Thr(tBu)
  • BenchChem. (2025).
  • PubChem. (n.d.). Fmoc-Thr(tBu)-OH. Retrieved from [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598.

Sources

Validation

A Comparative Guide to the Biological Activity of Peptides Containing 3-Ethoxybutanoic Acid: A Predictive Analysis

This guide provides a forward-looking, in-depth technical comparison of the potential biological activity of peptides incorporating the novel, non-proteinogenic amino acid, 3-ethoxybutanoic acid (3-EBA). While direct exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a forward-looking, in-depth technical comparison of the potential biological activity of peptides incorporating the novel, non-proteinogenic amino acid, 3-ethoxybutanoic acid (3-EBA). While direct experimental data on 3-EBA-containing peptides is not yet widely available in published literature, this document, intended for researchers, scientists, and drug development professionals, will extrapolate from established principles of peptide modification to provide a robust predictive analysis. By examining the effects of structurally similar modifications, such as other β-amino acids and acylation, we can build a strong hypothesis for the anticipated benefits and performance of 3-EBA incorporation.

Introduction: The Rationale for Novel Peptide Modifications

The therapeutic promise of peptides is often tempered by inherent limitations, including rapid enzymatic degradation and poor oral bioavailability.[1][2] A primary strategy to overcome these hurdles is the incorporation of unnatural amino acids (UAAs) into the peptide backbone.[2][3][4] These modifications can enforce specific secondary structures, enhance stability, and improve pharmacokinetic profiles.[3][5] 3-Ethoxybutanoic acid, a β-amino acid with an ethyl ether side chain, represents a novel UAA. This guide will explore the theoretical underpinnings of why such a modification is a promising strategy in peptide drug design.

Synthesis and Anticipated Structural Implications of 3-EBA Incorporation

The introduction of 3-EBA into a peptide sequence would be readily achievable using standard solid-phase peptide synthesis (SPPS) protocols with either Fmoc or Boc protection strategies.[6][7][8][9] The Fmoc-protected 3-EBA would be introduced as a building block in the desired cycle of the synthesis.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of a 3-EBA-Containing Peptide

SPPS_Workflow resin 1. Resin Loading & Swelling derotection1 derotection1 resin->derotection1 deprotection1 2. Fmoc Deprotection (e.g., 20% piperidine in DMF) wash1 3. Washing Steps deprotection1->wash1 coupling 4. Standard Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 5. Washing Steps coupling->wash2 repeat 6. Repeat Steps 2-5 for Peptide Elongation wash2->repeat eba_coupling 7. Fmoc-3-EBA-OH Coupling repeat->eba_coupling wash3 8. Washing Steps eba_coupling->wash3 final_deprotection 9. Final Fmoc Deprotection wash3->final_deprotection cleavage 10. Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification 11. Purification (RP-HPLC) cleavage->purification analysis 12. Analysis (LC-MS) purification->analysis

Caption: A standard workflow for the solid-phase synthesis of a peptide containing 3-EBA.

The structural impact of incorporating a β-amino acid like 3-EBA is significant. It extends the peptide backbone by an additional carbon atom, which can induce unique folding patterns and conformational constraints not accessible to standard α-amino acid peptides.[4] The ethoxy side chain adds a degree of lipophilicity, which could enhance membrane permeability. This strategic modification is expected to increase resistance to proteases, as many endogenous peptidases are specific to α-peptide bonds.[10]

Comparative Biological Activity: A Predictive Framework

Lacking direct data for 3-EBA, we can infer its potential effects by examining data from peptides modified with other non-proteinogenic amino acids or fatty acids. These modifications are known to influence receptor affinity, stability, and cellular uptake.

Table 1: Illustrative Comparison of Modified vs. Unmodified Peptides (Based on Published Data for Analogous Modifications)

ParameterStandard Peptide (e.g., GLP-1)Modified Peptide Analogue (e.g., Acylated or with UAAs)Anticipated Effect of 3-EBASupporting Rationale
Receptor Binding Affinity (Kd) VariableCan be increased or decreasedPotentially IncreasedThe constrained conformation induced by the β-amino acid backbone may present a more favorable orientation for receptor binding.[4]
Proteolytic Stability (t½ in plasma) LowSignificantly IncreasedSignificantly IncreasedThe β-amino acid linkage is not a natural substrate for many proteases, leading to enhanced stability.[5][10]
Lipophilicity Low to ModerateIncreased (e.g., acylation)Moderately IncreasedThe ethoxy group will increase the overall hydrophobicity of the peptide, which can improve cell membrane interaction.[11]
Immunogenicity Can be highOften DecreasedPotentially DecreasedModifications that alter the peptide's interaction with HLA class II molecules can reduce T cell activation.[12]

This comparative table illustrates the likely benefits of incorporating 3-EBA. The most significant and predictable advantage is the anticipated increase in proteolytic stability, a common outcome for peptides containing β-amino acids.[10]

Key Experimental Protocols for Biological Evaluation

To empirically validate the predicted effects of 3-EBA incorporation, a series of standardized in vitro and ex vivo assays would be required.

Peptide Stability Assay in Plasma

This protocol is essential for determining the half-life of the modified peptide in a biologically relevant matrix.[1]

Step-by-Step Protocol:

  • Peptide Incubation: Incubate a known concentration of the 3-EBA-containing peptide (and its unmodified counterpart as a control) in fresh human plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add a precipitation agent, such as acetonitrile or trichloroacetic acid (TCA), to stop enzymatic activity and precipitate plasma proteins.[1]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Analysis: Analyze the supernatant, which contains the remaining intact peptide, using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point to calculate the degradation rate and the half-life (t½).

In Vitro Bioactivity Assay (Example: GPCR-Mediated cAMP Production)

This functional assay measures the peptide's ability to activate its target receptor.[13]

GPCR_Signaling peptide 3-EBA Peptide Agonist receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding g_protein Gs Protein Activation receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac atp ATP camp cAMP Production atp->camp Conversion downstream Downstream Cellular Response camp->downstream

Caption: A generalized GPCR signaling pathway for a peptide agonist.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line engineered to express the target receptor (e.g., HEK293 cells).

  • Peptide Stimulation: Treat the cells with increasing concentrations of the 3-EBA peptide and the unmodified control peptide.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and second messenger production.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • cAMP Quantification: Measure the concentration of cyclic AMP (cAMP) in the cell lysates using a commercially available assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

Conclusion and Future Directions

The incorporation of 3-ethoxybutanoic acid into peptide therapeutics holds considerable, albeit currently theoretical, promise. Based on established principles of peptide chemistry and the known effects of similar modifications, it is reasonable to predict that 3-EBA will enhance proteolytic stability and may favorably modulate receptor interaction and bioavailability. The immediate next step is the synthesis of 3-EBA-containing peptides and their empirical evaluation using the standardized protocols outlined in this guide. This will be crucial to validate these predictions and to unlock the potential of this novel modification in the development of next-generation peptide drugs.

References

  • Chrzanowska, J. (1998). Manufacturing of peptides exhibiting biological activity. PMC. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). ACS Pharmacology & Translational Science. [Link]

  • Di Costanzo, L., et al. (n.d.). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. ResearchGate. [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Góngora-Benítez, M., et al. (2014). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Journal of Cheminformatics. [Link]

  • Hartmann, R., & Meisel, H. (2007). Food-Derived Peptides with Biological Activity: From Research to Food Applications. Current Opinion in Biotechnology. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. [Link]

  • RJB, K. M. (n.d.). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. PubMed Central. [Link]

  • Sani, M. A., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research. [Link]

  • Schultz, H. S., et al. (2018). The effect of acylation with fatty acids and other modifications on HLA class II:peptide binding and T cell stimulation for three model peptides. PLOS ONE. [Link]

  • Toth, I., et al. (2021). Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics. MDPI. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PubMed Central. [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today. [Link]

  • Wang, L., et al. (2015). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Comparative

A Researcher's Guide to Enhancing Peptide Stability with Non-Natural Amino Acids

In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potency. However, their clinical translation is often hampered by a critical vulnerab...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This guide provides an in-depth comparison of strategies to overcome this limitation by incorporating non-natural amino acids, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.

The Imperative for Proteolytic Resistance

Native peptides, composed of L-amino acids, are readily recognized and cleaved by a vast array of proteases in the body, leading to short in vivo half-lives and diminished therapeutic efficacy.[1][2][3][4][5][6][7][8] To unlock the full potential of peptide-based drugs, enhancing their enzymatic stability is not just an optimization step but a fundamental necessity. The incorporation of non-natural amino acids has emerged as a powerful and versatile strategy to shield peptides from proteolytic attack, thereby improving their pharmacokinetic profiles.[5][9][10]

This guide will navigate the landscape of non-natural amino acids, comparing their impact on enzymatic stability and providing the experimental frameworks to validate these enhancements.

Comparative Analysis of Stability-Enhancing Non-Natural Amino Acids

The choice of non-natural amino acid is a critical design parameter that influences not only stability but also the conformation and, consequently, the biological activity of the peptide. Here, we compare some of the most effective and widely used non-natural amino acids.

D-Amino Acids: The Mirror Image Defense

The substitution of naturally occurring L-amino acids with their D-enantiomers is a fundamental and highly effective strategy to confer proteolytic resistance.[2][11] Proteases are chiral enzymes that have evolved to specifically recognize and bind to L-amino acid substrates. Peptides composed entirely or partially of D-amino acids are not recognized by these enzymes, rendering them highly resistant to degradation.[2][11]

Mechanism of Action: The altered stereochemistry at the α-carbon prevents the peptide from fitting into the active site of proteases.

Considerations: While replacing all L-amino acids with D-amino acids (retro-inverso peptides) can dramatically increase stability, it may also abrogate biological activity if the original side-chain orientation is critical for target binding.[2] A more common and often successful approach is the selective substitution of L-amino acids at known cleavage sites with their D-counterparts.[2]

N-Methylated Amino Acids: Capping the Amide Bond

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a subtle yet potent modification for enhancing enzymatic stability.[4][12][13][14][15] This modification is found in some natural products, such as cyclosporine, which exhibits excellent pharmacokinetic properties.[13]

Mechanism of Action: The methyl group on the nitrogen atom introduces steric hindrance, which can directly block the approach of proteases to the scissile peptide bond.[4] Furthermore, N-methylation removes a hydrogen bond donor, which can alter the peptide's conformation and reduce its recognition by proteases.[4][12]

Advantages:

  • Enhanced Metabolic Stability: N-methylated peptides show significantly increased resistance to enzymatic cleavage, leading to longer in vivo half-lives.[12][13]

  • Improved Membrane Permeability: The reduction in hydrogen bonding capacity can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.[4]

Challenges:

  • Synthetic Complexity: The synthesis of N-methylated peptides can be more challenging than that of standard peptides.[4][13]

  • Potential for Reduced Activity: The conformational changes induced by N-methylation can sometimes lead to a decrease in binding affinity to the target receptor.[4]

α-Aminoisobutyric Acid (Aib): The Helical Stabilizer

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon.[16][17] This unique structure imposes significant conformational constraints on the peptide backbone.

Mechanism of Action: The gem-dimethyl group of Aib sterically hinders the rotation around the backbone bonds, favoring the adoption of helical conformations such as 3₁₀- or α-helices.[16][17][18][19] This rigid, helical structure can mask protease cleavage sites and prevent the peptide from adopting the extended conformation often required for enzyme recognition and catalysis.[16] Studies have shown that peptides containing Aib exhibit significantly longer half-lives in serum compared to their native counterparts.[16]

Applications: Aib is particularly useful in designing peptide mimetics of helical protein domains and has been successfully used to stabilize antimicrobial peptides and other bioactive peptides.[16][19][20]

β-Amino Acids: Expanding the Backbone

β-amino acids contain an additional carbon atom in their backbone compared to α-amino acids.[21][22] This seemingly small change has profound effects on the peptide's structure and stability.

Mechanism of Action: The altered backbone geometry of β-peptides makes them poor substrates for proteases that are highly specific for α-peptide bonds.[21][22][23][24] Peptides composed entirely of β-amino acids are generally completely resistant to degradation by common proteases.[23]

Structural Diversity: β-peptides can fold into stable secondary structures, including helices and sheets, that are distinct from those of α-peptides.[22][24] This opens up new avenues for designing peptidomimetics with novel functions. The combination of α- and β-amino acids in the same sequence can also yield peptides with enhanced stability and retained biological activity.[23]

Quantitative Comparison of Stability Enhancements

The following table summarizes the qualitative and, where available, quantitative impact of incorporating different non-natural amino acids on peptide stability. The actual degree of stabilization is highly sequence- and context-dependent.

Non-Natural Amino AcidMechanism of StabilityTypical Half-Life ImprovementKey Considerations
D-Amino Acids Stereochemical hindrance prevents protease recognition.[2]Significant to complete resistance.Can alter or abolish biological activity if stereochemistry is critical for binding.[2]
N-Methylated Amino Acids Steric hindrance at the amide bond and conformational restriction.[4][12]Can be substantial; for example, a tri-N-methylated analog showed 10% oral bioavailability.[13]May reduce binding affinity due to conformational changes.[4] Synthesis can be complex.[4][13]
α-Aminoisobutyric Acid (Aib) Induces and stabilizes helical conformations, masking cleavage sites.[16][17]Aib-substituted peptides can have ~50% longer half-lives in serum.[16]Primarily useful for peptides where a helical conformation is desired.
β-Amino Acids Altered backbone geometry is not recognized by proteases.[23][24]High to complete resistance to proteolysis.[21][23]Can significantly alter the overall structure and biological activity of the parent peptide.

Experimental Protocols for Assessing Enzymatic Stability

A robust and reproducible assay is crucial for quantifying the enhanced stability of modified peptides. The following protocols describe a standard in vitro plasma stability assay and a specific protease degradation assay.

Protocol 1: In Vitro Plasma Stability Assay

This assay provides a general assessment of a peptide's stability in a biologically relevant matrix.

Objective: To determine the half-life of a peptide in human plasma.

Methodology:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide and a control peptide (the unmodified parent peptide) in an appropriate solvent (e.g., water or DMSO).

  • Plasma Preparation: Thaw frozen human plasma at 37°C. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, add 95 µL of the pre-warmed plasma.

    • Add 5 µL of the peptide stock solution to initiate the reaction (final peptide concentration: 50 µg/mL).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the 20 µL aliquot to a tube containing 60 µL of ice-cold stop solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid). This will stop the enzymatic reaction and precipitate the plasma proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.

    • Monitor the peptide peak area at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide by fitting the data to a one-phase exponential decay model.

Self-Validation: The inclusion of a known unstable peptide as a positive control for degradation and a heat-inactivated plasma control (plasma pre-heated to 60°C for 30 minutes to denature proteases) can validate the assay's integrity.

Protocol 2: Specific Protease Degradation Assay

This assay is used to assess the stability of a peptide against a specific protease known to be a key degradation pathway.

Objective: To determine the susceptibility of a peptide to cleavage by a specific protease (e.g., chymotrypsin, trypsin).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test peptide and a control peptide at 1 mg/mL.

    • Prepare a stock solution of the protease (e.g., 1 mg/mL chymotrypsin in 1 mM HCl).

    • Prepare the reaction buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 for chymotrypsin).

  • Incubation:

    • In a microcentrifuge tube, combine 85 µL of reaction buffer and 5 µL of the peptide stock solution. Pre-warm to 37°C.

    • Initiate the reaction by adding 10 µL of the protease stock solution (final enzyme-to-substrate ratio can be varied, e.g., 1:100 w/w).

  • Time-Point Sampling and Quenching:

    • At various time points, withdraw aliquots and quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide peak and the appearance of degradation products.

  • Data Analysis:

    • Calculate the rate of degradation and the peptide's half-life in the presence of the specific protease.

Causality in Experimental Choices: The choice of plasma or a specific enzyme is dictated by the research question. Plasma provides a broad overview of stability in a complex biological fluid, while a specific protease assay helps to pinpoint vulnerabilities and assess the effectiveness of modifications at specific cleavage sites.

Visualizing the Concepts

G

G L_peptide {L-Peptide | Susceptible to Proteolysis} Protease Protease L_peptide->Protease Recognized & Cleaved D_peptide {D-Peptide | Resistant} N_methyl {N-Methylated Peptide | Resistant} Aib_peptide {Aib-Containing Peptide | Resistant} Beta_peptide {β-Peptide | Resistant} Protease->D_peptide Not Recognized Protease->N_methyl Steric Hindrance Protease->Aib_peptide Conformational Masking Protease->Beta_peptide Altered Backbone

Conclusion

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, transforming transiently active molecules into robust therapeutic candidates. By understanding the unique advantages and mechanistic underpinnings of different non-natural amino acids, researchers can rationally design peptides with significantly enhanced enzymatic stability. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these modifications, ensuring that the journey from a promising peptide sequence to a viable drug candidate is built on a foundation of scientific rigor and empirical data.

References

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • Creative Peptides. (n.d.).
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • Ahangarzadeh, S., Jabbarpour, M., & Farajpour, M. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2353.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010).
  • Vasile, F., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(11), 1124-1138.
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • LifeTein. (2025).
  • Creative Peptides. (2025).
  • ResearchGate. (2013). Why are peptides consisting of beta amino acids metabolically more stable?.
  • Allied Academies. (2023).
  • Creative Peptides. (2023). Methods to improve the metabolic stability of peptides.
  • Méndez-Samperio, P. (2014). Peptidomimetics as a new generation of antimicrobial agents: current progress. Infection and Drug Resistance, 7, 229–237.
  • Al-Sha'er, M. A., et al. (2025).
  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
  • DeForest, C. A., & Tirrell, D. A. (2015). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering, 1(11), 1105-1114.
  • BenchChem. (2025). The Role of N-Methylation in Modulating Peptide Properties: A Technical Guide.
  • Augspurger, J. D., et al. (1995).
  • Brückner, H., & Koksh, B. (2001). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Amino Acids, 20(2), 219-234.
  • Méndez-Samperio, P. (2014). Peptidomimetics as a new generation of antimicrobial agents: current progress. Infection and Drug Resistance, 7, 229–237.
  • ResearchGate. (2025).
  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1318-1330.
  • Méndez-Samperio, P. (2014). Peptidomimetics as a new generation of antimicrobial agents: current progress. Infection and Drug Resistance, 7, 229-237.
  • Creative Peptides. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
  • DeForest, C. A., & Tirrell, D. A. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • BenchChem. (2025). Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid.
  • Aina, O. H., et al. (2007). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecular Pharmaceutics, 4(5), 655-668.
  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry, 29(28), 6747-6756.
  • Nakase, I., et al. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering, 6(5), 2896-2904.
  • Scribd. (n.d.). Proteolytic Stability Peptides.
  • MS Bioworks. (n.d.).
  • Kral, V., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Sabidó, E., & Selevsek, N. (2023). Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. Analytical Chemistry, 95(37), 13865-13873.
  • Singh, R., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Creative Peptides. (n.d.). Peptide Stability Testing.
  • BenchChem. (2025).
  • Ueda, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.

Sources

Validation

A Senior Application Scientist's Guide to Selecting the Optimal Protecting Group for (2S,3S)-2-amino-3-ethoxybutanoic Acid in Peptide Synthesis

In the intricate world of peptide synthesis, the choice of a temporary Nα-protecting group is a critical decision that dictates the entire synthetic strategy. This is particularly true when incorporating non-canonical am...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis, the choice of a temporary Nα-protecting group is a critical decision that dictates the entire synthetic strategy. This is particularly true when incorporating non-canonical amino acids, such as (2S,3S)-2-amino-3-ethoxybutanoic acid, where steric hindrance and unique physicochemical properties can influence reaction kinetics and final peptide purity. The two dominant orthogonal strategies, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), offer distinct advantages and present different challenges.

This guide provides an in-depth, objective comparison of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid and Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid. Moving beyond a simple list of features, we will delve into the mechanistic underpinnings of each strategy, present comparative data, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals to make an informed decision tailored to their specific synthetic goals.

Physicochemical Properties: A Head-to-Head Comparison

The initial selection process begins with a fundamental understanding of the physical and chemical properties of the protected amino acid derivatives. These properties influence solubility, handling, and reactivity.

PropertyFmoc-(2S,3S)-2-amino-3-ethoxybutanoic acidBoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
Molecular Formula C21H23NO5C11H21NO5
Molecular Weight 369.42 g/mol 247.29 g/mol
Appearance Typically a white to off-white crystalline powder.[1]Typically a white to off-white crystalline powder.[1]
General Solubility Good solubility in common SPPS solvents like DMF and NMP.[2][3][4]Good solubility in a range of organic solvents including DCM, DMF, and THF.[1][5]
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF).[6][7][8]Strongly acidic (e.g., Trifluoroacetic Acid - TFA).[8][9][10]

The Core Chemistry: A Tale of Two Deprotection Mechanisms

The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal deprotection chemistry. This orthogonality is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), allowing for the selective removal of the temporary Nα-protecting group without disturbing the permanent, acid-labile side-chain protecting groups until the final cleavage step.[3]

The Fmoc Strategy: Base-Labile Deprotection

The Fmoc group is defined by its stability to acid and its rapid cleavage under mild basic conditions.[3] The deprotection is typically achieved with a secondary amine, most commonly piperidine.[6][11] The mechanism is a two-step E1cB elimination:

  • A base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[12]

  • This is followed by a β-elimination that cleaves the C-O bond, releasing the free N-terminus of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[12][13]

  • The piperidine then acts as a nucleophile, trapping the DBF to form a stable adduct, which drives the reaction to completion.[11][12]

The fluorenyl moiety's strong UV absorbance allows for real-time monitoring of the deprotection step, a significant advantage for automated synthesis.[3][11][14]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Deprotonated Fluorenyl Anion Intermediate Fmoc_Peptide->Deprotonated + Piperidine (Base) Free_Amine H₂N-Peptide (Free Amine) Deprotonated->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Deprotonated->DBF CO2 CO₂ Deprotonated->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Scavenger) Piperidine Piperidine

Caption: Fmoc deprotection mechanism via base-catalyzed elimination.

The Boc Strategy: Acid-Labile Deprotection

In contrast, the Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA).[9][15] The mechanism proceeds as follows:

  • The carbonyl oxygen of the Boc group is protonated by the acid (TFA).[10][16]

  • This triggers the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[10][16]

  • The carbamic acid spontaneously decarboxylates, releasing the free amine (as its TFA salt) and carbon dioxide gas.[10][16]

The tert-butyl cation byproduct can potentially alkylate nucleophilic side chains (e.g., Trp, Met), necessitating the use of scavengers like anisole or thioanisole in the deprotection cocktail.[9]

Boc_Deprotection Boc_Peptide Boc-NH-Peptide Protonated Protonated Carbamate Boc_Peptide->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid tButyl tert-Butyl Cation Protonated->tButyl Free_Amine H₃N⁺-Peptide (Ammonium Salt) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl->Isobutylene - H⁺ TFA TFA (H⁺)

Caption: Boc deprotection mechanism via acid-catalyzed fragmentation.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The choice between Fmoc and Boc protection for (2S,3S)-2-amino-3-ethoxybutanoic acid directly impacts several key aspects of the SPPS workflow.

SPPS_Cycle Start Resin-Bound Peptide (Nα-Protected) Deprotection 1. Deprotection (Fmoc: Base / Boc: Acid) Start->Deprotection Wash1 2. Washing Deprotection->Wash1 Coupling 3. Coupling (Activate & Add next AA) Wash1->Coupling Wash2 4. Washing Coupling->Wash2 End Elongated Peptide (Nα-Protected) Wash2->End Repeat Repeat Cycle End->Repeat Repeat->Deprotection

Caption: The general workflow of a single SPPS cycle.

Comparative Analysis of SPPS Parameters
ParameterFmoc/tBu StrategyBoc/Bzl StrategyCausality & Expert Insight
Coupling Efficiency High efficiency with modern reagents (HATU, HBTU, etc.).[14]High efficiency, especially with in situ neutralization protocols.[17]While both methods achieve high yields, Boc chemistry can be advantageous for hydrophobic sequences. The acidic deprotection leaves the N-terminus as a protonated ammonium salt, which disrupts intermolecular hydrogen bonding and prevents aggregation, making the amine more available for the subsequent coupling reaction.[17][18]
Potential Side Reactions Aspartimide formation: Base-catalyzed cyclization at Asp residues.[13][14] DBF adducts: Incomplete scavenging can lead to peptide modification.[14]t-butyl cation alkylation: Modification of sensitive residues (Trp, Met) requires scavengers.[9]The choice here is a trade-off. Fmoc's basic conditions risk aspartimide formation, a notorious problem in peptide chemistry. Boc's acidic conditions risk side-chain alkylation, which is generally well-controlled with appropriate scavengers. The specific sequence should guide the decision.
Solubility Fmoc-amino acids are highly soluble.[2][3] However, the growing neutral peptide chain can sometimes aggregate.Protected peptides often exhibit higher solubility.[17]The increased solubility of peptide chains in the Boc/Bzl strategy is a significant advantage, particularly for longer or more hydrophobic peptides, leading to more efficient synthesis.[17]
Final Cleavage Mild: TFA cocktail cleaves peptide from resin and removes side-chain groups (e.g., tBu, Trt).[19]Harsh: Requires hazardous liquid Hydrogen Fluoride (HF), necessitating specialized equipment.[7][19]This is a major logistical and safety consideration. The milder TFA cleavage of the Fmoc/tBu strategy is far more convenient and safer for most laboratories, making it the more popular choice for routine synthesis.[19]
Automation Highly compatible with automated synthesizers due to mild conditions and UV monitoring.[14][19]Less common in modern automated synthesizers due to the harsh reagents required for final cleavage.The Fmoc/tBu strategy's compatibility with automation has been a key driver of its widespread adoption in both academic and industrial settings.[19]

Experimental Protocols: A Practical Guide

The following protocols represent standardized, validated workflows for a single coupling and deprotection cycle in SPPS.

Protocol 1: Standard Fmoc-SPPS Cycle

Objective: To couple Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid to a resin-bound peptide with a free N-terminus.

Materials:

  • Peptide-resin with free N-terminus

  • Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (3-5 equivalents)

  • Coupling reagent (e.g., HATU, 3-5 equivalents)

  • Base (e.g., DIEA, 6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine and DBF adducts.

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid and HATU in DMF with DIEA for 1-5 minutes.

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: Standard Boc-SPPS Cycle

Objective: To couple Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid to a resin-bound peptide with a free N-terminus.

Materials:

  • Peptide-resin with free N-terminus

  • Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid (3-5 equivalents)

  • Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt, 3-5 equivalents)

  • Base for neutralization (e.g., DIEA)

  • Solvent: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection solution: 50% TFA in DCM with scavenger (e.g., 2.5% anisole)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA/DCM solution to the resin.

    • Agitate for 30 minutes at room temperature.[10]

    • Drain the TFA solution.

  • Washing: Wash the resin with DCM (5-7 times) to remove excess TFA.

  • Neutralization:

    • Wash the resin with a solution of 5-10% DIEA in DCM (2 times, 5 minutes each) to neutralize the N-terminal ammonium salt.[10]

    • Wash again with DCM (3 times) and then DMF (3 times).

  • Coupling (in situ neutralization variant):

    • In a separate vessel, dissolve Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid and HBTU/HOBt in DMF.

    • Add this solution to the washed, TFA-treated (unneutralized) resin, followed immediately by the addition of DIEA.

    • Agitate for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm complete coupling.

Conclusion and Recommendations

The decision between Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid and its Boc-protected counterpart is not a matter of one being universally superior, but rather a strategic choice based on the specific context of the synthesis.

Choose Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid for:

  • General-purpose synthesis and long peptides: The milder overall conditions and compatibility with a wide range of acid-labile side-chain protecting groups make it a robust default choice.[19][]

  • Automated synthesis: The amenability to automation and UV monitoring streamlines the workflow.[14][19]

  • Peptides containing base-stable modifications: When the final product contains functionalities that are sensitive to the harsh acids used in Boc/Bzl final cleavage.

Choose Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid for:

  • Hydrophobic or aggregation-prone sequences: The in situ neutralization protocol can significantly improve yields and purity by minimizing peptide aggregation.[17][]

  • Synthesis of peptides with base-sensitive linkages: For molecules like depsipeptides or thioesters, avoiding the repetitive base treatment of the Fmoc strategy is critical.[18]

  • Laboratories equipped for harsh acid cleavage: If the necessary specialized equipment for handling HF is available.

Ultimately, the optimal choice requires a holistic evaluation of the target peptide's sequence, the presence of sensitive functional groups, the desired scale of synthesis, and the available laboratory infrastructure. By understanding the fundamental chemical principles and practical implications outlined in this guide, researchers can confidently select the protecting group strategy that will maximize the success of their synthetic endeavors.

References

  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

  • Kent, S., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

  • ChemPep. Overview of Fmoc Amino Acids.

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.

  • BenchChem. Understanding Boc protection and deprotection in peptide synthesis.

  • Baishixing Co.,Ltd. Protecting Amino Acids Supplier.

  • BenchChem. The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids.

  • LifeTein®. Basic Peptides synthesis introduction.

  • AAPPTEC. Peptide Synthesis - FAQ.

  • BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • Organic Chemistry. Boc Deprotection Mechanism. YouTube.

  • AltaBioscience. Fmoc Amino Acids for SPPS.

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

  • BOC Sciences. BOC-Amino Acids.

  • Hleli, S., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1626.

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.

  • Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides.

  • ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene.

  • BenchChem. A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents.

  • BenchChem. Physical and chemical properties of Boc-protected amino acids.

  • Yu, H. M., Chen, S. T., & Wang, K. T. (1992). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 57(18), 4781-4784.

  • El-Faham, A., & Albericio, F. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Synthesis II (pp. 576-633). Elsevier.

  • Sigma-Aldrich. BOC-ON Technical Bulletin.

  • Lee, S. G., et al. (2011). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Organic & Biomolecular Chemistry, 9(1), 229-234.

  • Wikipedia. Peptide synthesis.

  • Sigma-Aldrich. FMOC-(R)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID.

  • PubChem. Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid.

  • Howei Pharm. Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

  • Santa Cruz Biotechnology. Boc-(2S,3S)-2-amino-3-ethoxybutanoic acid.

  • Chem-Impex. Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid.

  • Google Patents. Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

  • Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

  • ChemicalBook. FMOC-(2S,3S)-2-AMINO-3-ETHOXYBUTANOIC ACID CAS.

  • Chemsrc. (2S,3S)-2-AMINO-3-ETHOXYBUTANOICACID.

  • Made-in-China.com. (2S,3S)-2-Amino-3-ethoxybutanoic acid.

  • PubChem. (2S,3S)-2-Amino-3-methoxybutanoic acid.

  • MedChemExpress. Boc-L-2-aminobutanoic acid.

  • Chem-Impex. Boc-3-amino-3-methyl-butyric acid.

Sources

Comparative

A Senior Application Scientist’s Guide to Ethoxy Modification and its Impact on Peptide-Protein Binding

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Promise of Peptide Therapeutics Peptide-based drugs offer remarkable therapeutic potential, combining high efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Promise of Peptide Therapeutics

Peptide-based drugs offer remarkable therapeutic potential, combining high efficacy and specificity with low toxicity.[1] However, native peptides often face significant hurdles in clinical applications, including rapid degradation by proteases, poor solubility, and fast renal clearance, leading to a short plasma half-life.[1][2] These limitations necessitate strategies to enhance their stability and pharmacokinetic profiles. Chemical modification is a cornerstone of modern peptide drug development, providing a powerful toolkit to overcome these intrinsic drawbacks.[3][4]

Among various modification strategies, the covalent attachment of polyethylene glycol (PEG) chains, a technique known as PEGylation, has emerged as a highly successful and widely adopted approach.[2][5] At its core, PEG is a polymer composed of repeating ethoxy units (-(O-CH2-CH2)n-).[6][7] This guide provides an in-depth analysis of how modification with these ethoxy-rich chains influences peptide-protein binding, offering a framework for rational design and empirical validation. We will explore the underlying mechanisms, compare this technique with other modifications, and provide detailed experimental protocols for characterization.

The Mechanism of Action: How Ethoxy Chains Modulate Peptide Function

The introduction of a PEG chain to a peptide is not merely an addition of mass; it fundamentally alters the molecule's physicochemical properties. The success of this modification hinges on a carefully engineered balance between preserving the peptide's binding affinity for its target and improving its overall drug-like characteristics.

1. Enhanced Pharmacokinetics through Increased Hydrodynamic Volume: The primary and most celebrated benefit of PEGylation is the dramatic extension of the peptide's in-vivo half-life.[8] Each ethoxy subunit in the PEG chain associates with two to three water molecules, creating a large hydrodynamic shell around the peptide.[1] This increased effective size significantly reduces the rate of glomerular filtration in the kidneys, a primary clearance mechanism for small peptides.[1][2][8]

2. Steric Shielding Effects: The flexible PEG chain acts as a protective shield, sterically hindering the approach of proteolytic enzymes. This "shielding" effect drastically reduces the peptide's susceptibility to enzymatic degradation, further contributing to its longevity in circulation.[2][8][9] However, this same steric hindrance can be a double-edged sword. If the PEG chain is attached at or near the peptide's binding interface, it can interfere with the interaction with the target protein, leading to a loss of biological activity.[8] Therefore, the site of PEGylation is a critical design parameter that must be experimentally optimized.[8]

3. Improved Solubility and Reduced Immunogenicity: PEG is highly hydrophilic and can significantly improve the solubility of hydrophobic peptides, which is a common challenge in drug formulation.[7] Furthermore, the polymer chain can mask antigenic epitopes on the peptide's surface, mitigating potential immunogenic responses.[8]

The following diagram illustrates the cascading effects of ethoxy modification (PEGylation) on a therapeutic peptide.

A Ethoxy Modification (PEGylation) B1 Increased Hydrodynamic Volume A->B1 B2 Steric Shielding A->B2 B3 Increased Hydrophilicity A->B3 C1 Reduced Renal Clearance B1->C1 C2 Reduced Proteolytic Degradation B2->C2 C3 Reduced Immunogenicity B2->C3 C4 Improved Solubility B3->C4 D Extended In-Vivo Half-Life C1->D C2->D E Improved Therapeutic Efficacy C3->E C4->E Better Formulation D->E Increased Target Exposure start Start: Select Resin (e.g., Wang, Rink Amide) step1 1. Couple first Fmoc-protected Amino Acid to Resin start->step1 step2 2. Fmoc Deprotection (e.g., with Piperidine) step1->step2 step3 3. Couple next Fmoc-Amino Acid (Activation with DIC/Oxyma) step2->step3 wash Wash Step step3->wash loop Repeat Steps 2 & 3 for each Amino Acid wash->loop loop->step2 Continue Elongation peg_step 4. Site-Specific PEGylation (e.g., on Lys side chain) loop->peg_step Chain Complete cleave 5. Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) peg_step->cleave purify 6. Purification (RP-HPLC) cleave->purify qc 7. Quality Control (Mass Spectrometry) purify->qc final Final PEGylated Peptide qc->final prep Preparation immobilize 1. Immobilize Protein (Ligand) on Sensor Chip Surface prep->immobilize inject 2. Inject Peptide (Analyte) at various concentrations immobilize->inject assoc 3. Association Phase: Monitor binding signal increase inject->assoc dissoc 4. Dissociation Phase: Flow buffer, monitor signal decrease assoc->dissoc regen 5. Regeneration: Remove bound analyte from surface dissoc->regen analyze 6. Data Analysis: Fit curves to kinetic models dissoc->analyze regen->inject Next Concentration Cycle results Determine: kon, koff, KD analyze->results

Sources

Validation

A Senior Application Scientist's Guide to the Structural Analysis of Peptides Incorporating Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the comparative structural analysis of peptides containing the unnatural amino acid (2S,3S)-2-amino-3-etho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative structural analysis of peptides containing the unnatural amino acid (2S,3S)-2-amino-3-ethoxybutanoic acid. The incorporation of such non-proteinogenic amino acids is a powerful strategy in medicinal chemistry to enhance peptide stability, modulate conformation, and improve therapeutic efficacy.[1][2][3] This document outlines the experimental design, synthesis, and detailed analytical protocols required to elucidate the precise structural impact of this unique building block.

Introduction: The Rationale for (2S,3S)-2-amino-3-ethoxybutanoic Acid

(2S,3S)-2-amino-3-ethoxybutanoic acid is a synthetic amino acid characterized by a β-methyl group and a γ-ethoxy group. This unique side-chain structure offers several potential advantages in peptide design:

  • Conformational Constraint: The steric bulk of the β-methyl group, similar to threonine or valine, can restrict the peptide backbone's rotational freedom, favoring specific secondary structures like β-turns or helical motifs.[4]

  • Modulation of Hydrophobicity: The terminal ethoxy group introduces a moderately hydrophobic character, which can influence peptide folding, membrane interaction, and overall solubility.

  • Enhanced Proteolytic Stability: The non-natural structure of the side chain can render the adjacent peptide bonds less susceptible to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[4]

This guide will compare a model peptide containing (2S,3S)-2-amino-3-ethoxybutanoic acid (hereafter referred to as Aeba) with a control peptide containing the structurally similar natural amino acid, L-Threonine (Thr).

Experimental Design: Peptide Synthesis

The foundation of any structural study is the high-purity synthesis of the target molecules. Here, we utilize Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]

Model Peptides:

  • Test Peptide (P-Aeba): Ac-Tyr-Gly-Gly-Phe-Aeba -Leu-Arg-Arg-Ile-NH₂

  • Control Peptide (P-Thr): Ac-Tyr-Gly-Gly-Phe-Thr -Leu-Arg-Arg-Ile-NH₂

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis on a Rink Amide resin.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the corresponding Fmoc-amino acid with HCTU (3.95 eq) and N,N-Diisopropylethylamine (DIPEA) (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Note for Fmoc-(2S,3S)-Aeba-OH: Due to potential steric hindrance from the β-methyl group, extended coupling times or the use of a stronger coupling reagent like HATU may be necessary to ensure complete reaction.[4] A Kaiser test should be performed to confirm complete coupling.

  • Washing: Wash the resin with DMF (5x).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5]

DOT Diagram: SPPS Workflow for Unnatural Amino Acids

SPPS_Workflow Resin Start: Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HCTU/DIPEA) Wash1->Couple Kaiser Kaiser Test (Check for completion) Couple->Kaiser Sterically Hindered AA? (e.g., Aeba) Wash2 Wash (DMF) Kaiser->Couple Incomplete Kaiser->Wash2 Complete Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotect Final Final Deprotection Repeat->Final Final Amino Acid Acetylate N-terminal Acetylation Final->Acetylate Cleave Cleave & Deprotect (TFA Cocktail) Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spectrometry Purify->Characterize

Caption: General workflow for Fmoc-based solid-phase peptide synthesis, with a checkpoint for sterically hindered unnatural amino acids.

Comprehensive Structural Analysis Methodologies

A multi-pronged analytical approach is essential to fully characterize the structural impact of the Aeba residue.

Mass Spectrometry (MS)

Objective: To verify the correct mass and sequence of the synthesized peptides.

Protocol:

  • Prepare peptide samples at approximately 10 pmol/µL in 50:50 acetonitrile/water with 0.1% formic acid.

  • Analyze using an Electrospray Ionization (ESI) mass spectrometer.[6]

  • Acquire full scan mass spectra to identify the molecular weight of the parent ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

  • Perform tandem MS (MS/MS) on the parent ions to generate fragment ions (b- and y-ions).[7][8]

  • Compare the fragmentation pattern to the theoretical pattern to confirm the amino acid sequence.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the overall secondary structure content (α-helix, β-sheet, random coil) in solution.

Protocol:

  • Dissolve purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking environments, a solution containing trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles can be used.

  • Prepare samples to a final concentration of 50 µM in a 1 mm pathlength quartz cuvette.

  • Acquire CD spectra from 190 to 260 nm at 25°C.

  • Process the raw data by subtracting the buffer blank and converting to Mean Residue Ellipticity (MRE).

  • Analyze the spectra for characteristic secondary structure signatures:

    • α-helix: Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.

    • β-sheet: Negative band at ~218 nm, positive band at ~195 nm.

    • Random Coil: Strong negative band around 198 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the high-resolution 3D structure of the peptides in solution.[9][10]

Protocol:

  • Dissolve the peptide to a concentration of 1-2 mM in 90% H₂O / 10% D₂O phosphate buffer.

  • Acquire a series of 2D NMR experiments at 298 K on a high-field spectrometer (e.g., 600 MHz or higher):

    • TOCSY (Total Correlation Spectroscopy): To assign spin systems to specific amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å), which are crucial for structure calculation.[10]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign backbone and side-chain carbon resonances.

  • Data Processing: Process the spectra using appropriate software (e.g., NMRPipe).

  • Resonance Assignment: Assign all proton and carbon chemical shifts for both P-Aeba and P-Thr.

  • Structure Calculation:

    • Derive distance restraints from NOESY cross-peak volumes.

    • Calculate a family of structures using software like CYANA or XPLOR-NIH that satisfy these restraints.[11]

    • Analyze the resulting ensemble of structures to identify well-defined regions and conformational differences.

X-ray Crystallography

Objective: To determine the atomic-resolution 3D structure in the solid state.[12][13]

Protocol:

  • Crystallization Screening: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).[14] Vary parameters such as precipitant, pH, temperature, and peptide concentration.

  • Crystal Optimization: Optimize promising initial hits to obtain diffraction-quality single crystals.

  • Data Collection: Harvest a suitable crystal, cryo-protect it, and collect X-ray diffraction data at a synchrotron source.[14]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the space group and unit cell dimensions.

    • Solve the phase problem using direct methods or molecular replacement (if a homologous structure exists).

    • Build an atomic model into the resulting electron density map and refine it to produce the final crystal structure.[13]

DOT Diagram: Structural Analysis Decision Pathway

Analysis_Pathway cluster_Primary Primary Analysis cluster_HighRes High-Resolution Analysis Start Purified Peptide (P-Aeba vs. P-Thr) MassSpec Mass Spectrometry (Sequence Verification) Start->MassSpec CD_Spec CD Spectroscopy (Secondary Structure Overview) Start->CD_Spec NMR NMR Spectroscopy (Solution Structure) CD_Spec->NMR Need 3D solution structure? Xtal X-ray Crystallography (Solid-State Structure) CD_Spec->Xtal Can it be crystallized? NMR->Xtal Compare solution vs. solid-state? Xtal->NMR

Caption: Decision pathway for the comprehensive structural analysis of modified peptides.

Illustrative Data and Comparative Analysis

The following tables present hypothetical but realistic data to demonstrate how the structural impact of the Aeba residue would be evaluated.

Mass Spectrometry Data Summary
PeptideTheoretical Mass (Da)Observed Mass (Da)MS/MS
P-Aeba 1253.51253.6Sequence Confirmed
P-Thr 1225.41225.5Sequence Confirmed

This initial step confirms that both peptides were synthesized correctly.

Comparative CD Spectroscopy Data
PeptideEnvironmentMRE at 222 nm (deg·cm²·dmol⁻¹)Dominant Structure
P-Thr Phosphate Buffer-2,500Random Coil
P-Aeba Phosphate Buffer-8,100β-turn/Disordered
P-Thr 30% TFE Buffer-12,000α-helical
P-Aeba 30% TFE Buffer-19,500Stable α-helical

Interpretation: The hypothetical data suggests that the Aeba residue induces a more ordered structure (a nascent turn) even in aqueous buffer compared to threonine. In a helix-promoting solvent like TFE, the Aeba-containing peptide forms a significantly more stable α-helix, as indicated by the stronger negative signal at 222 nm.

Comparative NMR Structural Statistics (Illustrative)
ParameterP-ThrP-AebaInterpretation
Total NOE Restraints 85115More restraints indicate a more well-defined, rigid structure for P-Aeba.
Medium-range NOEs (i, i+2/3/4) 1228The significant increase in medium-range NOEs for P-Aeba is a strong indicator of a stable secondary structure (e.g., a turn or helix).
Backbone RMSD (residues 4-8) 1.2 Å0.3 ÅThe lower Root Mean Square Deviation (RMSD) for the P-Aeba backbone signifies a highly converged and well-defined conformation around the modification site.
Key NOE (Phe⁴ NH to Aeba⁵ NH) Not observedObservedThis specific NOE would be a hallmark of a Type I or Type II β-turn, suggesting Aeba is inducing this conformation.

Interpretation: This illustrative NMR data strongly implies that the Aeba residue nucleates a stable β-turn structure in solution, leading to a more rigid and well-defined peptide conformation compared to the more flexible P-Thr analogue.

Conclusion and Authoritative Grounding

The incorporation of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid offers a compelling strategy for peptide chemists aiming to enforce specific structural motifs. The combined steric and electronic effects of its side chain can pre-organize the peptide backbone, leading to enhanced structural stability. This guide provides a robust, multi-faceted experimental blueprint for researchers to definitively characterize these effects. By systematically applying the described synthesis and analysis protocols—from initial purity checks with mass spectrometry to high-resolution 3D modeling with NMR and crystallography—drug development professionals can make informed decisions about the use of this and other unnatural amino acids to optimize peptide drug candidates.

References

  • van der Donk, W. A., & Cockrell, J. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422–430. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]

  • Sanderson Group, Durham University. The synthesis of peptides and proteins containing non-natural amino acids. [Link]

  • Mtoz Biolabs. NMR-Based Peptide Structure Analysis Service. [Link]

  • Howei Pharm. CAS 1279034-29-5 C21H23NO5 Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. [Link]

  • Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167–180. [Link]

  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • ResearchGate. Analysis of peptide structure using NMR spectroscopy. [Link]

  • Daniel, R. M., et al. (2011). High-Resolution Structure of a β-Peptide Bundle. Journal of the American Chemical Society, 133(43), 17201–17203. [Link]

  • Lee, S., et al. (1993). Conformational studies of amphipathic alpha-helical peptides containing an amino acid with a long alkyl chain and their anchoring to lipid bilayer liposomes. Biochimica et Biophysica Acta, 1151(1), 76–82. [Link]

  • PubChem. Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199. [Link]

  • Suresh, S., & Vijayan, M. (1983). X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Journal of Biosciences, 5(2), 197–208. [Link]

  • Yang, D., et al. (2010). Conformational studies on peptides of alpha-aminoxy acids with functionalized side-chains. Chemistry, an Asian journal, 5(6), 1356–1363. [Link]

  • Rele, S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 79–88. [Link]

  • ResearchGate. Three distinct conformations of peptide 3 with relevant.... [Link]

  • Wlodawer, A. Protein X-ray Crystallography & Protein Structure Determination. [Link]

  • LibreTexts Chemistry. (2020). 9.6: X-ray Protein Crystallography. [Link]

  • Genosphere Biotechnologies. Mass Spectrum - Custom peptides. [Link]

  • OSU Chemistry. Mass spectrometry of peptides and proteins. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. Mass Spectrometry of Peptides and Proteins. [Link]

  • European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. [Link]

  • Radboud Repository. Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. [Link]

  • PubChem. (2S,3S)-2-Amino-3-methoxybutanoic acid. [Link]

  • PubChem. 2-Amino-3-methoxybutanoic acid. [Link]

Sources

Comparative

The Gauntlet of Bulk: A Comparative Guide to Coupling Reagents for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic Acid

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the incorporation of sterically hindered amino acids represents a formidable challenge. The bulky n...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the incorporation of sterically hindered amino acids represents a formidable challenge. The bulky nature of these residues can significantly impede reaction kinetics, leading to diminished yields, incomplete couplings, and a heightened risk of racemization, thereby compromising the integrity of the final peptide. The selection of an appropriate coupling reagent is, therefore, a critical determinant of success.[1]

This guide offers an objective, in-depth comparison of commonly employed coupling reagents for the acylation of sterically demanding amino acids, with a specific focus on Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. By elucidating the mechanistic nuances of each reagent class and providing a framework for their empirical evaluation, this document aims to empower researchers to make informed decisions that optimize their peptide synthesis protocols.

The Challenge of Steric Hindrance

The fundamental reaction in peptide synthesis is the formation of an amide linkage between two amino acids. This process necessitates the activation of the carboxylic acid group of one amino acid to facilitate a nucleophilic attack by the amino group of the subsequent residue.[2] Coupling reagents serve as the activators in this pivotal step. However, when encountering bulky side chains, such as the ethoxy group in Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, the steric congestion surrounding the reactive centers can dramatically slow down the desired reaction. This sluggishness provides a window for undesirable side reactions, most notably racemization, to occur.[1][3]

A Comparative Analysis of Leading Coupling Reagents

The choice of coupling reagent can profoundly influence the efficiency and fidelity of incorporating sterically hindered amino acids. Below is a comparative overview of some of the most prevalent classes of coupling reagents.

Aminium/Uronium Salts: The Powerhouses of Peptide Synthesis

Reagents such as HATU, HBTU, and COMU have become the workhorses of modern solid-phase peptide synthesis (SPPS).[2] They are prized for their high reactivity and rapid coupling kinetics.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, particularly for challenging sequences.[4][5] The presence of the 7-azabenzotriazole (HOAt) moiety leads to the formation of a highly reactive OAt-active ester, which accelerates the coupling reaction and minimizes the risk of epimerization.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While still highly effective, HBTU is generally considered slightly less reactive than HATU.[4] It forms an OBt-active ester, which can result in slower reaction times and a greater potential for side reactions with sterically hindered residues.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiencies comparable to HATU.[2][6] A key advantage of COMU is its incorporation of Oxyma Pure as a leaving group, which is non-explosive and has better solubility, making it a safer alternative to HOBt- and HOAt-based reagents.[2]

Phosphonium Salts: A Classic Choice

Phosphonium salts like PyBOP represent another important class of coupling reagents.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is known for its ability to mediate difficult couplings with a reduced risk of racemization. It functions by forming a BOP-activated intermediate. A notable feature of PyBOP is the absence of guanidinylation as a potential side reaction.

Quantitative Performance Analysis: A Proposed Experimental Comparison

To provide a clear and objective comparison of reagent performance for the specific case of Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid, a systematic experimental evaluation is necessary. The following tables outline the key metrics to be assessed.

Table 1: Comparison of Coupling Efficiency and Yield

Coupling ReagentReaction Time (hours)Crude Peptide Purity (%)Isolated Yield (%)
HATU/DIPEA 2
HBTU/DIPEA 2
COMU/DIPEA 2
PyBOP/DIPEA 2
DIC/Oxyma 2

Table 2: Assessment of Racemization

Coupling ReagentDiastereomeric Excess (%)
HATU/DIPEA
HBTU/DIPEA
COMU/DIPEA
PyBOP/DIPEA
DIC/Oxyma

Experimental Protocols

The following protocols provide a detailed methodology for the comparative study.

General Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.[8]

  • Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times).[8]

  • Coupling: Perform the coupling of the subsequent amino acid according to the specific protocols below.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[9] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling should be repeated.[9]

  • Capping: If unreacted amines persist after a second coupling, cap them using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to prevent the formation of deletion peptides.[9]

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).[10]

  • Analysis: Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine purity and yield.

Specific Coupling Protocols

For a 0.1 mmol scale synthesis:

  • Amino Acid Activation (HATU/HBTU/COMU): In a separate vessel, dissolve Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (0.4 mmol, 4 eq.), the coupling reagent (HATU, HBTU, or COMU; 0.39 mmol, 3.9 eq.), and an additive (HOAt for HATU, HOBt for HBTU; 0.4 mmol, 4 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) to the solution.

  • Amino Acid Activation (PyBOP): In a separate vessel, dissolve Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (0.4 mmol, 4 eq.), PyBOP (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.).

  • Amino Acid Activation (DIC/Oxyma): In a separate vessel, dissolve Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid (0.4 mmol, 4 eq.) and Oxyma Pure (0.4 mmol, 4 eq.) in DMF. Add DIC (0.4 mmol, 4 eq.).

  • Coupling to Resin: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for the specified reaction time (e.g., 2 hours).

Visualizing the Workflow and Mechanisms

To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_workflow Experimental Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF & DCM) Deprotect->Wash1 Couple Couple Fmoc-(2S,3S)-2-amino- 3-ethoxybutanoic acid (See Coupling Protocols) Wash1->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash2 Wash (DMF & DCM) Monitor->Wash2 Repeat Repeat Deprotection and Coupling for subsequent amino acids Wash2->Repeat If not final residue Cleave Cleave and Deprotect Wash2->Cleave If final residue Repeat->Deprotect Analyze Analyze (RP-HPLC, MS) Cleave->Analyze

Caption: Experimental workflow for the comparative study.

G cluster_mechanism Generalized Coupling Mechanism (Uronium Salt) AA Fmoc-AA-COOH ActiveEster Active Ester Intermediate (e.g., OAt-ester) AA->ActiveEster + Reagent Reagent Uronium Salt (e.g., HATU) + Base PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond + ResinAmine ResinAmine H2N-Peptide-Resin

Caption: Generalized mechanism for uronium salt-mediated coupling.

Discussion and Recommendations

The experimental data generated from the proposed protocols will provide a robust basis for selecting the optimal coupling reagent for Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid. Based on existing literature for other sterically hindered amino acids, it is anticipated that HATU and COMU will demonstrate superior performance in terms of both coupling efficiency and suppression of racemization.[2][4] However, empirical validation is crucial.

For particularly challenging couplings involving this amino acid, the following strategies can be considered:

  • Double Coupling: Repeating the coupling step to ensure complete reaction.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 50°C) can enhance reaction kinetics, though this must be balanced against the increased risk of racemization.[11]

  • Choice of Base: Utilizing a weaker, more sterically hindered base such as collidine in place of DIPEA may help to minimize racemization.[11][12]

By systematically evaluating a range of coupling reagents and optimizing reaction conditions, researchers can overcome the challenges posed by sterically hindered amino acids like Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid and successfully synthesize complex peptides with high purity and stereochemical integrity.

References

  • The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids - Benchchem.
  • Comparative study of methods to couple hindered peptides - PubMed - NIH.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed.
  • HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency - Benchchem.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis - Luxembourg Bio Technologies.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.
  • Coupling Reagents - Aapptec Peptides.
  • Peptide library synthesis: using two different coupling reagents to improve overall crude purity | Biotage.
  • Loading protocols - Peptideweb.com.
  • Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis - Benchchem.
  • CAS 1279034-29-5 C21H23NO5 Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

Sources

Validation

A Comparative Guide to Validating Peptides Containing 3-Ethoxybutanoic Acid: Edman Degradation vs. Tandem Mass Spectrometry

In the expanding landscape of peptide therapeutics, the incorporation of non-canonical amino acids is a critical strategy for enhancing stability, efficacy, and pharmacokinetic profiles. However, these novel structures p...

Author: BenchChem Technical Support Team. Date: February 2026

In the expanding landscape of peptide therapeutics, the incorporation of non-canonical amino acids is a critical strategy for enhancing stability, efficacy, and pharmacokinetic profiles. However, these novel structures present significant analytical challenges for sequence validation. This guide provides an in-depth comparison of two primary analytical techniques—the classic Edman degradation and modern tandem mass spectrometry (MS/MS)—for sequencing peptides that incorporate 3-ethoxybutanoic acid, a non-standard beta-amino acid. We will explore the mechanistic basis for each technique's success or failure, present objective comparisons, and provide field-proven recommendations for researchers in drug development.

The Analytical Challenge: Sequencing a Non-Standard Beta-Amino Acid

The core challenge lies in the structure of 3-ethoxybutanoic acid. Unlike the 20 proteinogenic alpha-amino acids, which have a carboxyl group and an amino group attached to the same carbon (the alpha-carbon), 3-ethoxybutanoic acid is a beta-amino acid. Its amino group is attached to the beta-carbon, one position removed from the carboxyl group. This seemingly small change has profound implications for the chemistry of peptide sequencing.

Traditional sequencing methods like Edman degradation were designed specifically for the alpha-amino acid linkage.[1] The central question for researchers is whether this established method can accommodate such a modification, or if alternative approaches are required for unambiguous validation.

Method 1: The Edman Degradation Approach

Developed by Pehr Edman, this technique sequentially removes one amino acid at a time from the N-terminus of a peptide.[1][2] For decades, it was the gold standard for protein sequencing.[3]

The Principle of Operation

The Edman degradation cycle is a three-step process:

  • Coupling: Under alkaline conditions, the N-terminal amino group of the peptide attacks phenyl isothiocyanate (PITC), also known as Edman's reagent.[4][5] This forms a phenylthiocarbamoyl-peptide (PTC-peptide).[6]

  • Cleavage: Under anhydrous acidic conditions (typically using trifluoroacetic acid), the sulfur atom of the PTC group attacks the carbonyl carbon of the first peptide bond. This forms a five-membered ring intermediate (a thiazolinone), which cleaves the N-terminal residue from the rest of the peptide chain.[2]

  • Conversion & Identification: The unstable thiazolinone derivative (ATZ-amino acid) is extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid.[7] This PTH derivative is then identified using chromatography (e.g., HPLC) by comparing its retention time to known standards.[3] The shortened peptide is then re-subjected to the next cycle.[8]

Edman_Cycle cluster_0 Edman Cycle Start Peptide (N-terminus) Coupling Step 1: Coupling Start->Coupling + PITC (Alkaline pH) Cleavage Step 2: Cleavage Coupling->Cleavage + TFA (Anhydrous Acid) Conversion Step 3: Conversion Cleavage->Conversion End Shortened Peptide (Ready for next cycle) Cleavage->End PTH_ID PTH-Amino Acid Identification (HPLC) Conversion->PTH_ID (Aqueous Acid)

Caption: The three-step workflow of the Edman degradation cycle.

Predicted Outcome for a 3-Ethoxybutanoic Acid-Containing Peptide

When the Edman degradation process reaches the 3-ethoxybutanoic acid residue, a critical failure is predicted.

  • Coupling Step: PITC reacts with primary and secondary amines.[9][10] The secondary amine within the peptide backbone at the 3-ethoxybutanoic acid position should successfully react with PITC to form the PTC-peptide derivative.

  • Cleavage Step (The Point of Failure): The entire mechanism of Edman cleavage relies on the ability of the PTC group's sulfur to perform a nucleophilic attack on the adjacent carbonyl carbon, forming a stable five-membered ring.[2][6] In a peptide containing 3-ethoxybutanoic acid, this carbonyl carbon is one atom too far away. The formation of a six-membered ring in this context is kinetically and thermodynamically unfavorable.

This mechanistic roadblock means the cleavage reaction will either fail completely or proceed with extremely low efficiency. Consequently, the sequencing process will halt. The automated sequencer will register a "blank" cycle or a significant drop in signal, and all subsequent residues will be unidentifiable. Research has noted that sequencing stops when a non-α-amino acid is encountered because the favored five-membered ring intermediate cannot be formed.[2]

Method 2: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry has become the central technique in modern proteomics for its speed, sensitivity, and versatility, especially in analyzing modified peptides.[11][12][13]

The Principle of Operation

Peptide sequencing by MS/MS involves several key stages:

  • Ionization: Peptides are ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), and introduced into the mass spectrometer.[14][15]

  • MS1 Scan: The first mass analyzer separates the ionized peptides based on their mass-to-charge (m/z) ratio, generating a spectrum of all peptides in the sample.[16]

  • Precursor Selection & Fragmentation: A specific peptide ion (precursor ion) is selected and isolated. It is then fragmented in a collision cell, most commonly through Collision-Induced Dissociation (CID), where it collides with an inert gas.[14][16]

  • MS2 Scan: The second mass analyzer separates the resulting fragment ions by their m/z ratio, producing the MS/MS spectrum.[16]

  • Sequence Deduction: The peptide sequence is reconstructed by analyzing the mass differences between the fragment ions. Fragmentation typically occurs at the peptide bond, creating a predictable series of ions (primarily b- and y-ions). The mass difference between two consecutive ions in a series corresponds to the mass of a single amino acid residue.[15] This process can be performed by software or, for unknown sequences, through de novo sequencing.[17][18]

Peptide_Fragmentation cluster_peptide Peptide Backbone N_Term H₂N C1 CαH N_Term->C1 CO1 CO C1->CO1 NH2 NH CO1->NH2 p1 p1 CO1->p1 C2 CαH NH2->C2 NH2->p1 CO2 CO C2->CO2 NH3 NH CO2->NH3 p2 p2 CO2->p2 C3 CβH NH3->C3 NH3->p2 CH_EtO CH(OEt) C3->CH_EtO CO3 CO CH_EtO->CO3 NH4 NH CO3->NH4 p3 p3 CO3->p3 C4 CαH NH4->C4 NH4->p3 COOH COOH C4->COOH R1 R₁ R1->C1 R2 R₂ R2->C2 R4 R₄ R4->C4 b1 b₁ b1->p1   b2 b₂ b2->p2   b3 b₃ b3->p3   y1 y₁ y1->p3   y2 y₂ y2->p2   y3 y₃ y3->p1  

Caption: Fragmentation of a peptide backbone in MS/MS yields b- and y-ions.

Predicted Outcome for a 3-Ethoxybutanoic Acid-Containing Peptide

Mass spectrometry is exceptionally well-suited for this challenge.

  • Mass Identification: The initial MS1 scan will accurately measure the mass of the intact peptide. The presence of the 3-ethoxybutanoic acid residue will result in a specific mass that differs from a peptide containing only standard amino acids.

  • Positional Identification: The MS/MS fragmentation will proceed along the peptide backbone. When the fragmentation occurs on either side of the 3-ethoxybutanoic acid residue, the resulting b- or y-ions will show a mass shift corresponding exactly to the residue mass of 3-ethoxybutanoic acid (131.16 g/mol ). This unambiguously confirms both the presence and the precise location of the modification within the sequence.

  • Flexibility: Advanced fragmentation techniques like Electron-Transfer Dissociation (ETD) can provide complementary information, especially for labile modifications, further increasing confidence in the sequence assignment.[16]

Objective Comparison: Edman Degradation vs. Mass Spectrometry

The choice of analytical method directly impacts the success and reliability of peptide validation. The table below summarizes the performance of each technique for the specific task of sequencing a peptide containing 3-ethoxybutanoic acid.

Feature / CapabilityEdman DegradationTandem Mass Spectrometry (MS/MS)Justification
Confirmation of Identity FailsExcellentMS/MS directly measures the unique mass of the modified residue.
Confirmation of Position FailsExcellentThe position is pinpointed by the mass shift in the b- and y-ion series.
Mechanism Compatibility NoYesThe Edman cleavage mechanism is strictly dependent on alpha-amino acid chemistry. MS/MS fragments peptide bonds regardless of the alpha/beta nature of the residue.
Ambiguity of Result High (Results in a failed sequence)Low (Provides a clear, interpretable fragmentation pattern)A "blank" cycle in Edman could have multiple causes, whereas a specific mass shift in MS/MS is definitive.
Throughput Low (One sample at a time, ~1hr/cycle)[19]High (Amenable to LC-MS for automated analysis of many samples)[12]Modern MS platforms are designed for high-throughput proteomics.[20]
Sample Requirement High (~10-100 picomoles)[2]Low (Femtomole to low picomole range)MS offers superior sensitivity, crucial for valuable or limited samples.
Database Dependency Independent[21]Can be database-dependent or independent (de novo)While database searching is common, de novo sequencing allows analysis of completely novel peptides.[17][18]

Experimental Protocols

  • Sample Preparation: Ensure the peptide sample is highly purified (>95%) and salt-free. Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% TFA).

  • Immobilization: Covalently or non-covalently immobilize 100-200 picomoles of the peptide onto a PVDF membrane or glass fiber disc.

  • Sequencing: Place the immobilized sample into an automated protein sequencer (e.g., Procise).

  • Program Execution: Initiate the pre-programmed Edman degradation cycles. The instrument will automatically perform the coupling, cleavage, and conversion steps for each cycle.

  • Data Analysis: An integrated HPLC system will separate and detect the PTH-amino acid released from each cycle.

  • Point of Observation: Monitor the chromatograms closely. At the cycle corresponding to the position of 3-ethoxybutanoic acid, expect to see no PTH-amino acid peak (a "blank" cycle) or a dramatic drop-off in the yield of the subsequent amino acid, indicating the termination of the sequencing reaction.

  • Sample Preparation: Dissolve 10-50 picomoles of the purified peptide in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled directly to the mass spectrometer's ion source (LC-MS). Elute the peptide using a gradient of increasing organic solvent.

  • Mass Spectrometer Setup: Operate the instrument in a data-dependent acquisition (DDA) mode. Set the MS1 scan to acquire over a relevant m/z range (e.g., 300-1800 m/z).

  • DDA Parameters: Program the instrument to automatically select the most intense precursor ions from the MS1 scan for fragmentation via CID in the collision cell.

  • MS2 Acquisition: Acquire MS/MS spectra for the fragment ions.

  • Data Analysis: Process the raw data using sequencing software. Correlate the experimental MS/MS spectrum with the theoretical fragmentation pattern of the expected sequence containing 3-ethoxybutanoic acid. Confirm the presence of b- and y-ions that show a mass shift corresponding to the modified residue.

Conclusion and Authoritative Recommendation

While Edman degradation is a historically significant and precise technique for sequencing short, unmodified peptides composed of alpha-amino acids, it is fundamentally incompatible with peptides containing beta-amino acids like 3-ethoxybutanoic acid.[11][22] The mechanistic requirement for the formation of a five-membered thiazolinone ring during the cleavage step cannot be met, leading to a definitive failure in the sequencing process.[2]

For researchers and drug development professionals working with novel peptide modifications, tandem mass spectrometry is the unequivocal method of choice. It provides unambiguous confirmation of the modified residue's mass and its exact position within the peptide sequence with high sensitivity and throughput.[12][15] Relying on Edman degradation for such applications would not only yield inconclusive data but could also lead to incorrect assumptions about sequence integrity. Therefore, for all validation and quality control purposes involving peptides with non-canonical backbone structures, LC-MS/MS should be considered the authoritative standard.

References

  • Organic Chemistry | OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

  • BGI Group. (n.d.). Advantages of Edman Degradation Method Compared to Mass Spectrometry. Retrieved from [Link]

  • Matsuo, T., et al. (1980). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. European Journal of Biochemistry, 112(2), 251-64. Retrieved from [Link]

  • Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Five Key Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis. Retrieved from [Link]

  • Baitapeik Biotechnology. (n.d.). How does Edman degradation achieve N-terminal protein sequencing? Steps and mechanism analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • Tanner, S., et al. (2005). InsPecT: Identification of Posttranslationally Modified Peptides from Tandem Mass Spectra. Analytical Chemistry, 77(14), 4626–4639. Retrieved from [Link]

  • Hoopmann, M. R., et al. (2015). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Current Protocols in Bioinformatics, 51, 13.23.1–13.23.18. Retrieved from [Link]

  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Retrieved from [Link]

  • BTP Biotechnology. (n.d.). Mass Spectrometry-Based Peptide Sequencing Analysis. Retrieved from [Link]

  • Grebe, S. K., & Singh, R. J. (2011). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Molecules, 16(5), 4035–4057. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]

  • Yates, J. R., et al. (1995). Method to Correlate Tandem Mass Spectra of Modified Peptides to Amino Acid Sequences in the Protein Database. Analytical Chemistry, 67(8), 1426–1436. Retrieved from [Link]

  • PSIBERG. (2022, September 17). Edman Degradation: Chemistry, Steps, Limitations, Uses. Retrieved from [Link]

  • Reddit. (2024, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate?. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

  • ResearchGate. (2019, June 26). Does phenyl isothiocyanate react with the amines in uric acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]

  • Le, T. N. H., et al. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Batagin-Neto, A., et al. (2024). Reactivity of amino acids and short peptide sequences: identifying bioactive compounds via DFT calculations. Molecular Biology Reports, 51(1), 478. Retrieved from [Link]

  • Lanyon-Hogg, T., et al. (2025, August 28). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Chemical Science, 16, 12345-12356. Retrieved from [Link]

  • Lanyon-Hogg, T., et al. (2025, August 28). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Chemical Science. Retrieved from [Link]

  • Wong, F.-C., et al. (2022). Novel Peptide Sequences with ACE-Inhibitory and Antioxidant Activities Derived from the Heads and Bones of Hybrid Groupers (Epinephelus lanceolatus × Epinephelus fuscoguttatus). Foods, 11(24), 3991. Retrieved from [Link]

  • de la Fuente-Núñez, C., et al. (2022). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. Antibiotics, 11(11), 1593. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-(2S,3S)-2-amino-3-ethoxybutanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.